Lysine-DOTA

Catalog No.
S534200
CAS No.
508172-24-5
M.F
C22H40N6O9
M. Wt
532.595
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysine-DOTA

CAS Number

508172-24-5

Product Name

Lysine-DOTA

IUPAC Name

1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, 10-(2-(((5S)-5-amino-5-carboxypentyl)amino)-2-oxoethyl)-

Molecular Formula

C22H40N6O9

Molecular Weight

532.595

InChI

InChI=1S/C22H40N6O9/c23-17(22(36)37)3-1-2-4-24-18(29)13-25-5-7-26(14-19(30)31)9-11-28(16-21(34)35)12-10-27(8-6-25)15-20(32)33/h17H,1-16,23H2,(H,24,29)(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t17-/m0/s1

InChI Key

JCEJITBDLXNFBI-KRWDZBQOSA-N

SMILES

O=C(O)CN1CCN(CC(O)=O)CCN(CC(O)=O)CCN(CC(NCCCC[C@H](N)C(O)=O)=O)CC1

solubility

Soluble in DMSO

Synonyms

Lysine-DOTA

The exact mass of the compound Lysine-DOTA is 532.2857 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lysine DOTA bioconjugation chemistry mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The Core Chemistry: Lysine Bioconjugation

The process involves forming a stable covalent link between the DOTA chelator and lysine amino acid residues on a protein [1].

  • Lysine Residues: The nucleophilic ε-amino group on the lysine side chain (pKa ~10.5) is the primary target [1] [2]. Reaction efficiency requires a pH of 8-9 to promote deprotonation while maintaining protein stability [1].
  • DOTA Activation: DOTA is typically activated as an N-hydroxysuccinimide (NHS) ester (DOTA-NHS) for conjugation [3] [4]. NHS esters are highly reactive, forming stable amide bonds with lysine [2].
  • The Conjugation Mechanism: The deprotonated lysine ε-amino group nucleophilically attacks the carbonyl carbon of the DOTA-NHS ester, leading to displacement of the NHS group and forming a stable amide bond [1] [2].

The diagram below illustrates this core mechanism.

mechanism Lysine Lysine Residue (NH₂) Intermediate Lysine->Intermediate Nucleophilic Attack DOTA DOTA-NHS Ester DOTA->Intermediate Carbonyl Activation Conjugate DOTA-Lysine Conjugate Intermediate->Conjugate Amide Bond Formation NHS NHS Intermediate->NHS NHS Leaving Group

Diagram of the lysine DOTA bioconjugation mechanism via NHS ester.

Key Conjugation Methodologies

Different strategies have been developed for attaching DOTA to lysine, each with specific advantages.

Methodology Core Principle Key Features & Considerations
Direct NHS Ester Conjugation [2] Activated DOTA-NHS ester reacts directly with lysine ε-amino group. Classical method; can lead to heterogeneous mixture if multiple lysines are modified.
Enzymatic Conjugation [3] Microbial transglutaminase (mTGase) forms an isopeptide bond between a glutamine on the protein and a lysine-containing DOTA construct. Site-specific; enables attachment of multiple DOTA chelators per conjugation site (e.g., using DOTA-polylysine).
Affinity-Guided Conjugation [5] A reactive group is placed on a molecule that binds near a specific lysine, promoting site-selective modification. Site-selective; leverages protein environment to label a specific lysine.

Detailed Experimental Protocol

This protocol for conjugating DOTA-NHS to an antibody via lysine residues is adapted from published research [3] [5].

workflow Start Start: Prepare Antibody Step1 1. Dialyze Antibody into Conjugation Buffer (e.g., 1.0 M NaCl, 0.1 M NaHCO₃, pH 8.5-9.0) Start->Step1 Step2 2. Add DOTA-NHS Ester (Typically 5-20 fold molar excess in DMSO) Step1->Step2 Step3 3. Incubate Reaction (2-4 hours, Room Temperature or 4°C) Step2->Step3 Step4 4. Quench Reaction (Add lysine or glycine) Step3->Step4 Step5 5. Purify Conjugate (Size Exclusion Chromatography or Dialysis) Step4->Step5 End End: Analyze Conjugate (MS, SDS-PAGE, Radioassay) Step5->End

Experimental workflow for DOTA conjugation to antibodies via lysine residues.

Key Reagents and Buffers

  • Target Protein: e.g., an antibody like Trastuzumab [5].
  • DOTA-NHS Ester: Commercially available or synthesized [4].
  • Conjugation Buffer: 0.1 M Sodium Bicarbonate (pH 8.5-9.0) is ideal for lysine reactivity. A high salt concentration (e.g., 1.0 M NaCl) can help minimize protein aggregation [3].
  • Quenching Solution: 1 M lysine or glycine solution in conjugation buffer.
  • Purification Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure

  • Antibody Preparation: Dialyze the antibody into the cold conjugation buffer to a final concentration of 1-5 mg/mL. Keep the sample on ice [5].
  • Reaction Initiation: Add DOTA-NHS ester (from a concentrated stock in DMSO) to the protein solution with gentle mixing. A typical molar excess of DOTA-NHS to antibody is 5-20:1, but this should be optimized for the desired Drug-to-Antibody Ratio (DAR) [3].
  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring or rotation. For less stable proteins, incubation at 4°C is possible, though the reaction will be slower.
  • Quenching: Stop the reaction by adding a 10-50 fold molar excess of quenching solution (lysine or glycine) over the DOTA-NHS and incubate for an additional 30 minutes.
  • Purification: Purify the conjugate using size-exclusion chromatography (e.g., a PD-10 desalting column) or extensive dialysis against PBS or a similar physiological buffer to remove unreacted DOTA-NHS and quenching agent [3].

Factors Influencing Conjugate Performance

The number and location of DOTA chelators significantly impact the in vivo performance of the resulting bioconjugate, especially for radioimmunoconjugates [3].

Conjugation Parameter Impact on Conjugate Performance
Number of DOTA Chelators (Payload) Increased DOTA payload raises specific activity but can cause faster blood clearance and higher liver uptake if conjugated randomly. Site-specific attachment of a DOTA-polylysine module can mitigate this [3].
Site-Specificity Site-specific conjugation (e.g., via enzymatic methods) produces a homogeneous product with superior in vivo behavior, including higher tumor accumulation and lower non-target organ uptake compared to random lysine conjugation [3].
Conjugation Chemistry Stability The amide bond formed between DOTA and lysine is highly stable under physiological conditions, preventing premature payload release [4].

Conclusion and Key Takeaways

Lysine DOTA bioconjugation is a foundational technique in creating targeted radiopharmaceuticals and diagnostic agents.

  • Classical NHS ester chemistry is robust but can produce heterogeneous mixtures.
  • Site-specific strategies, such as enzymatic conjugation or the use of DOTA-polylysine constructs, offer significant advantages for producing homogenous conjugates with improved pharmacokinetics and higher specific activity [3].
  • The conjugation strategy and DOTA payload must be carefully optimized for the specific application, as they directly influence target-to-background ratios and therapeutic efficacy [3].

References

structure of DOTA conjugated to lysine side chain

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemistry of DOTA-Lysine Conjugation

The conjugation of DOTA ([text-based representation: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to the side chain of a lysine residue is a foundational technique in radiopharmaceutical and bioconjugate development. The reaction targets the primary epsilon-amino group (ε-NH₂) on the lysine side chain, which has a high nucleophilicity at alkaline pH [1].

The most common conjugation method uses a DOTA derivative activated with an isothiocyanate group (p-SCN-Bn-DOTA). This group reacts efficiently with the primary amine to form a stable thiourea bond [2].

Reaction Scheme: p-SCN-Bn-DOTA + Lysine-ε-NH₂ → DOTA-Bn-Thiourea-Lysine-Conjugate

The following diagram illustrates the chemical structure and bond formation.

G Lysine Lysine Conjugate Conjugate Lysine->Conjugate Thiourea Bond DOTA DOTA DOTA->Conjugate

Diagram of DOTA conjugation to lysine side chain forming a thiourea bond.

Site-Specific Conjugation: A Detailed Protocol

Random conjugation to multiple lysines creates a mixture of products with potentially different properties. Site-specific conjugation ensures a homogenous, well-defined product. The following workflow outlines a mutagenesis-based approach to create single-lysine variants for precise DOTA attachment [2].

G Start Wild-type sdAb (Multiple Lysines) A Identify Four Conserved Lysines Start->A B Directed Mutagenesis: Replace 3 Lys with Arg A->B C Express & Purify Single-Lysine Variants (A1Kn-His) B->C D Site-Specific Conjugation with p-SCN-Bn-DOTA C->D E Cleave His-Tag (Optional, reduces kidney uptake) D->E F Radiolabel with 68Ga E->F G In Vitro & In Vivo Evaluation F->G

Experimental workflow for creating and evaluating site-specific DOTA conjugates.

This protocol is adapted from a 2025 study on an anti-mesothelin sdAb (nanobody) [2]. The key steps are detailed below.

1. Molecular Engineering and Mutagenesis

  • Objective: Re-engineer the protein sequence to possess only a single lysine available for conjugation.
  • Procedure:
    • Identify the four conserved framework lysine residues (K1, K2, K3, K4) in the wild-type sdAb sequence using sequence alignment and a predicted 3D structure (e.g., from AlphaFold) [2].
    • Use site-directed mutagenesis to replace three of the four lysines with arginine (Arg). Arginine is a suitable conservative substitution as it maintains a positive charge but its guanidinium group does not readily react with isothiocyanate chemistry [2].
    • This generates four distinct single-lysine variants (e.g., A1K1, A1K2, A1K3, A1K4).
    • The constructs are typically cloned into an expression vector (e.g., pET-15b) with a C-terminal hexahistidine (His) tag for purification, separated by a cleavage site for Tobacco Etch Virus (TEV) protease [2].

2. Expression and Purification

  • Expression System: The single-lysine variants are expressed in E. coli strains (e.g., SHuffle T7). Expression is induced with Isopropyl β-d-1-thiogalactopyranoside (IPTG) [2].
  • Purification: The His-tagged sdAbs are purified using Immobilized Metal Affinity Chromatography (IMAC). The purity and molecular weight are confirmed by techniques like SDS-PAGE and mass spectrometry [2].

3. DOTA Conjugation and Radiolabeling

  • Conjugation:
    • React the purified single-lysine sdAb with a 2-4 fold molar excess of p-SCN-Bn-DOTA in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) for 12-18 hours at 4°C [2].
    • Purify the conjugate (DOTA-A1Kn) using size-exclusion chromatography or dialysis to remove unreacted DOTA.
  • His-Tag Removal (Optional): To reduce non-specific kidney uptake, cleave the His-tag using TEV protease and re-purify the product [2].
  • Radiolabeling:
    • Label the DOTA conjugate with a radiometal like Gallium-68 (⁶⁸Ga) for PET imaging.
    • A typical protocol: Incubate 10-50 µg of DOTA-A1Kn with ⁶⁸GaCl₃ in a sodium acetate buffer (pH 4-5) at 95°C for 10-15 minutes [2].
    • Determine radiochemical purity (RCP) and yield using instant thin-layer chromatography (iTLC) or HPLC.

4. In Vitro and In Vivo Evaluation

  • Stability: Challenge the radiolabeled conjugate in human serum at 37°C for up to 4 hours, analyzing by iTLC to ensure the radiometal remains chelated [2].
  • Biodistribution: Evaluate in mouse models bearing relevant xenografts (e.g., HCC70 triple-negative breast cancer). Perform PET imaging and ex vivo biodistribution studies to quantify uptake in tumors and off-target organs, particularly the kidneys [2].

Comparative Data and Optimization Strategies

The conjugation site significantly impacts the performance of the final bioconjugate. The table below summarizes key findings from the evaluation of different single-lysine sdAb variants [2].

Table 1. Comparison of Site-Specifically Modified Single-Lysine sdAb Variants

Variant Conjugation Efficiency In Vitro Stability Tumor Uptake Kidney Uptake Leading Candidate Potential
A1K1-His Lower High Moderate High (Increased liver/spleen) Low
A1K2-His High High High Moderate High
A1K3-His High Reduced Moderate Moderate Low
A1K4-His High High High Moderate Intermediate

Key Optimization Strategies:

  • Reducing Renal Retention: Co-injection of gelofusine (a gelatin-based plasma expander) and removing the C-terminal His-tag were shown to significantly lower kidney uptake, a common challenge with sdAbs [2].
  • Leading Candidate: The study identified ⁶⁸Ga-DOTA-A1K2 (without the His-tag) as the lead candidate due to its high tumor-to-kidney and tumor-to-liver ratios, which were 2.4 and 1.9 times higher than A1K4, respectively [2].

Alternative Conjugation Approaches and Broader Applications

Beyond the p-SCN-Bn-DOTA method, other strategies exist for conjugating molecules to lysine.

  • Active Ester Chemistry: DOTA can be activated as a N-hydroxysuccinimide (NHS) ester, which also targets lysine amines to form a stable amide bond [3].
  • Conjugation to Nanomaterials: Lysine chemistry is used to functionalize carbon nanotubes. A 1,3-cycloaddition reaction using a lysine-derived azomethine ylide creates amine handles on the nanotube surface, which can subsequently be conjugated to DOTA for applications in radionuclide delivery and imaging [4].
  • Impact of Side Chain Properties: The length and chemical nature of the amino acid side chain are critical. Research indicates that the standard lysine side chain length is optimal for forming stable intra-helical ion-pairing interactions with glutamic acid, which can influence the overall structure and stability of the bioconjugate [5]. Furthermore, modifying the lysine side chain with different halogens can significantly alter the targeting properties and biodistribution of small-molecule inhibitors like PSMA-targeting agents [6].

This body of work demonstrates that moving from random to controlled, site-specific conjugation is a powerful strategy for developing more effective and reliable diagnostic and therapeutic agents.

References

Comprehensive Technical Guide: Chemo-Selectivity in Lysine Modification of Peptides and Proteins

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lysine Modification Challenges

Lysine modification represents a critical tool in chemical biology and bioconjugation, enabling researchers to precisely functionalize peptides and proteins for various applications. The inherent nucleophilicity of the lysine ε-amino group, with a pKₐ of approximately 10.5, makes it a prime target for chemical modification under physiological conditions. Its solvent accessibility and the stability of the resulting conjugates further contribute to its popularity as a bioconjugation handle. However, the very properties that make lysine attractive for modification also present significant challenges for achieving selectivity. The high abundance of lysine residues in most proteins, combined with their similar chemical reactivity, creates a substantial hurdle for site-selective modification that has driven extensive methodological development in recent years [1].

The pursuit of site-selective lysine modification represents a frontier in chemical biology with far-reaching implications for drug development, diagnostics, and fundamental research. As of 2025, research in this field continues to accelerate, with new chemical strategies emerging to address the dual challenges of chemoselectivity (preferential modification of lysine over other amino acid side chains) and site-selectivity (modification of a single specific lysine residue among many). These advances are particularly relevant for the development of homogeneous bioconjugates such as antibody-drug conjugates (ADCs), where structural heterogeneity can significantly impact pharmacological properties, safety profiles, and clinical outcomes [1] [2]. The temporary withdrawal of Mylotarg, an early lysine-conjugated ADC, highlighted the consequences of heterogeneous modification and spurred innovation in site-selective conjugation technologies [1].

Fundamental Concepts and Challenges

Chemical Properties of Lysine
  • Nucleophilic Character: The ε-amino group of lysine possesses a lone pair of electrons that can participate in nucleophilic substitution and addition reactions. While this nucleophilicity is moderate at physiological pH due to partial protonation, it becomes significantly enhanced at higher pH values where the amino group is predominantly deprotonated.

  • pKₐ Considerations: With a pKₐ of approximately 10.5, lysine residues exist primarily in their protonated, positively charged form at neutral pH. This positive charge contributes to electrostatic interactions with negatively charged moieties in proteins and nucleic acids, but also reduces nucleophilicity, creating a delicate balance for reaction design [1].

  • Structural Accessibility: Lysine residues frequently occupy surface-exposed positions in protein structures, making them more accessible to modification reagents compared to buried residues. However, this accessibility varies considerably depending on the structural context and local environment.

The Selectivity Challenge

The core challenge in selective lysine modification stems from the convergence of multiple factors:

  • High Natural Abundance: Lysine is one of the most common amino acids in proteins, with many proteins containing numerous lysine residues with similar intrinsic reactivity. Conventional modification approaches typically result in heterogeneous mixtures of modified species, complicating characterization and application [1] [2].

  • Competing Residues: While lysine-targeting reagents show preference for amino groups, they often exhibit cross-reactivity with other nucleophilic residues including cysteine, serine, threonine, tyrosine, and histidine. This lack of absolute chemoselectivity can lead to undesired modification patterns and protein damage [1].

  • Context-Dependent Reactivity: The apparent reactivity of individual lysine residues is influenced by their microenvironment within the protein structure. Factors such as adjacent functional groups, hydrogen bonding networks, electrostatic potentials, and solvent accessibility create a spectrum of reactivities among lysine residues in a given protein, offering both challenges and opportunities for site-selectivity [1].

The following diagram illustrates the core selectivity challenge in lysine modification:

LysineSelectivityChallenge LysineResidues Multiple Lysine Residues in Native Protein ConventionalApproach Conventional Modification (e.g., NHS esters) LysineResidues->ConventionalApproach SelectiveApproach Selective Modification (Controlled conditions & reagents) LysineResidues->SelectiveApproach HeterogeneousMixture Heterogeneous Mixture (Varying modification sites & DAR) ConventionalApproach->HeterogeneousMixture  Limited selectivity HomogeneousProduct Homogeneous Product (Single modification site) SelectiveApproach->HomogeneousProduct  Controlled parameters

The fundamental challenge in lysine modification: conventional approaches yield heterogeneous mixtures, while advanced methods aim for homogeneous products through controlled selectivity.

Chemical Strategies for Lysine Modification

Chemoselective Modification Approaches

Chemoselective lysine modification focuses on developing reagents that preferentially target lysine over other potentially reactive amino acid side chains. Traditional approaches have relied heavily on N-hydroxysuccinimide (NHS) esters, which form stable amide bonds with lysine residues under physiological conditions (pH 7.0-9.0). While NHS esters remain popular due to their commercial availability and high reactivity, they suffer from significant limitations including hydrolysis susceptibility and cross-reactivity with serine, threonine, tyrosine, and histidine residues [1]. The first generation of antibody-drug conjugates (ADCs), including Kadcyla, utilized NHS ester technology, resulting in heterogeneous mixtures with drug-to-antibody ratios (DARs) varying between 0-8, corresponding to approximately 40 different modified lysine residues [1].

Several alternative reagent classes have been developed to address the limitations of NHS esters:

  • Sulfonyl Halides: These reagents demonstrate improved chemoselectivity for lysine modification while maintaining good reaction kinetics under physiological conditions [1].

  • Iminoboronates: This class of reagents leverages the unique electronic properties of boron to achieve enhanced selectivity for lysine residues, particularly in complex biological environments [1].

  • Aldehydes: While typically associated with cysteine modification, specifically engineered aldehydes can achieve selective lysine labeling through mechanism-based design [1].

  • Isothiocyanates: These compounds form thiourea linkages with lysine residues and have found application in selective protein modification [1].

A particularly innovative approach reported in 2022 involves water-soluble zolinium compounds that selectively quinolylate lysine residues under native conditions without catalysts. This strategy demonstrated remarkable selectivity for specific lysine residues in complex biological contexts, including K350 of bovine serum albumin and two highly conserved lysine residues (K5 and K61) in SARS-CoV-2 3CLpro, leading to enzyme inactivation. In living HepG2 cells, these zoliniums showed specific subcellular localization patterns, with simple zoliniums (5b and 5B) modifying protein lysine residues primarily in the nucleus, cytosol, and cytoplasm, while a zolinium-fluorophore hybrid (8) exhibited specific lysosome-imaging ability [3].

Site-Selective Modification Strategies

Site-selective lysine modification represents a more sophisticated challenge, requiring not only chemoselectivity but also the ability to distinguish between multiple lysine residues within the same protein. Recent advances have yielded three primary strategies for achieving this goal:

  • Hyperreactive Lysine Targeting: This approach capitalizes on the natural variation in lysine reactivity within protein structures. Individual lysine residues can exhibit significantly different reactivity due to solvent accessibility, higher-order structural features, and the surrounding protein environment. In 2012, Weil et al. demonstrated that careful stoichiometric control of biotin NHS ester (as low as 0.5 equivalents added slowly over 100 minutes) could achieve 92% monobiotinylation of RNase A exclusively at the K1 position. This method relies on kinetic control and requires precise reaction conditions to prevent heterogeneous modification [1].

  • Protein Environment Engineering: Nearby functional groups in the protein structure can significantly enhance lysine reactivity through catalysis or transition state stabilization. Cellitti et al. discovered that adjacent histidine and aspartic acid residues could accelerate lysine labeling rates in the antigen-binding fragment (Fab) of trastuzumab. Using fluorophenyl esters instead of conventional NHS esters, they achieved approximately 80% conversion to a labeled K188 Fab conjugate, with the D151 and H189 residues shown to be essential for selective K188 modification [1].

  • Proximity-Induced Modification: This strategy uses secondary interactions to position reagents near specific lysine residues. The cysteine-to-lysine transfer (CLT) protocol represents a prominent example, where initial cysteine modification enables subsequent transfer to a proximal lysine residue, generating highly homogeneous lysine conjugates [1].

Table 1: Comparison of Major Lysine Modification Strategies

Strategy Key Reagents Selectivity Mechanism Advantages Limitations
Conventional NHS Esters NHS esters, Sulfo-NHS esters Differential reactivity under controlled stoichiometry Commercial availability, High efficiency Heterogeneous products, Hydrolysis susceptibility
Hyperreactive Lysine Targeting Sulfotetrafluorophenyl (STP) electrophiles Innate reactivity differences between lysines No protein engineering required Limited to proteins with naturally hyperreactive lysines
Protein Environment Engineering Fluorophenyl esters Adjacent residue catalysis (e.g., His, Asp) High site-selectivity, Good conversion Requires specific structural motifs
Proximity-Induced Modification CLT reagents Spatial proximity to pre-modified cysteine High homogeneity, Versatile application Two-step process, Requires accessible cysteine
Zolinium Chemistry Water-soluble zoliniums Unclear, possibly transition metal coordination Catalyst-free, Native conditions Emerging technology, Limited validation

Experimental Protocols

Reductive Methylation of Lysine

Reductive methylation represents a classical approach for modifying lysine residues while preserving their positive charge, making it particularly valuable for studying DNA-protein interactions where lysine's basic character is functionally important [4].

Table 2: Step-by-Step Protocol for Lysine Reductive Methylation

Step Procedure Parameters Critical Considerations
1. Protein Preparation Dialyze protein into borate or phosphate buffer (pH 8.0-9.0) Protein concentration: 1-10 mg/mL, Buffer: 0.1-0.2 M borate or 0.1 M phosphate, pH 9.0 Remove interfering amines (e.g., Tris, ammonium)
2. Reductant Preparation Prepare fresh sodium cyanoborohydride solution in reaction buffer 1 M NaBH₃CN in reaction buffer Caution: Toxic compound - use appropriate PPE
3. Methylation Reaction Add formaldehyde to final concentration 10-20 mM, Add NaBH₃CN to final concentration 10-20 mM Temperature: 4°C or room temperature, Time: 2-4 hours Mild agitation, Monitor pH throughout reaction
4. Reaction Quenching Add excess Tris buffer (pH 8.0) or ammonium acetate Final concentration: 50-100 mM quenching agent Quench for 30-60 minutes
5. Purification Dialyze against appropriate buffer or use desalting chromatography Storage buffer compatible with downstream applications Remove all reactants and byproducts

Key Applications: Reductive methylation is particularly valuable for isotope labeling in structural biology (NMR studies) and for investigating the functional role of lysine residues in DNA-binding proteins without altering their charge characteristics. The resulting N-ε,N-dimethyllysyl residues show resistance to tryptic hydrolysis of adjacent peptide bonds, which can be leveraged in proteomics applications [4].

Proximity-Induced Labeling (CLT Protocol)

The Cysteine-to-Lysine Transfer (CLT) protocol represents a sophisticated approach for achieving site-selective lysine modification through a two-step process that leverages spatial proximity:

CLTProtocol NativeProtein Native Protein with Cys and Lys CysModification Cysteine Modification with Transfer Group NativeProtein->CysModification  Step 1: Initial  modification Intermediate Activated Intermediate (Transfer group on Cys) CysModification->Intermediate LysineTransfer Intramolecular Transfer to Proximal Lysine Intermediate->LysineTransfer  Step 2: Spontaneous  transfer FinalProduct Final Conjugate (Lysine-modified) LysineTransfer->FinalProduct

Cysteine-to-Lysine Transfer (CLT) protocol: a two-step process enabling site-selective lysine modification through initial cysteine modification followed by intramolecular transfer.

Detailed Protocol:

  • Initial Cysteine Modification:

    • Prepare protein in phosphate-buffered saline (PBS) pH 7.2-7.4 with 1 mM EDTA
    • Add 1.5-2.0 equivalents of CLT reagent (e.g., ortho-phthalaldehyde derivatives)
    • Incubate at 4°C for 2-4 hours with gentle agitation
    • Remove excess reagent using desalting chromatography or dialysis
  • Spontaneous Transfer:

    • Adjust pH to 8.0-8.5 if necessary to enhance lysine nucleophilicity
    • Incubate at room temperature for 12-16 hours
    • Monitor transfer completion by LC-MS or gel shift assays
  • Product Purification:

    • Use affinity chromatography or ion-exchange chromatography to separate modified protein
    • Confirm modification site by tandem mass spectrometry

Critical Considerations: The success of the CLT protocol depends on several factors, including the distance and orientation between the cysteine and target lysine residues (optimal 5-8 Å), the pKₐ difference between the residues, and the leaving group properties of the transfer reagent. This method has been successfully applied to Fab antibody fragments, generating highly homogeneous lysine conjugates with superior pharmacokinetic properties compared to heterogeneous mixtures [1].

Therapeutic Applications and Case Studies

Peptide Therapeutics

Lysine modification plays a pivotal role in the development of therapeutic peptides, addressing inherent limitations such as proteolytic instability, short half-life, and rapid elimination. As of 2022, more than 80 peptide drugs have been approved worldwide, with sales exceeding $70 billion in 2019 [5]. Strategic lysine modification has been instrumental in optimizing pharmacokinetic properties while maintaining therapeutic activity:

  • Liraglutide: This GLP-1 analogue for type 2 diabetes management features a C-16 fatty acid (palmitic acid) attached via a glutamic acid spacer to lysine at position 26. This lipidation strategy significantly extends half-life by promoting albumin binding, contributing to its position as a top-selling peptide drug with $3.29 billion in annual sales [5].

  • Enfuvirtide: This 36-amino acid biomimetic peptide for HIV treatment incorporates lysine residues critical for its mechanism of action while demonstrating how strategic residue placement can optimize therapeutic function without modification [5].

  • Ziconotide: This neurotoxic peptide from the cone snail Conus magus utilizes its native lysine residues in precise spatial arrangements to achieve its potent analgesic effect, highlighting the importance of preserving specific lysine residues in therapeutic peptides [5].

Antibody-Drug Conjugates (ADCs)

Lysine conjugation represents a foundational technology in ADC development, though its application has evolved significantly in response to heterogeneity challenges:

Table 3: Lysine-Modified Therapeutic Agents in Clinical Use

Therapeutic Agent Indication Lysine Modification Strategy Key Outcomes Lessons Learned
Kadcyla (Trastuzumab emtansine) HER2+ breast cancer Conventional NHS ester conjugation with DM1 Heterogeneous mixture (DAR 0-8), Approved but suboptimal Prompted development of site-specific technologies
Mylotarg (Gemtuzumab ozogamicin) Acute myeloid leukemia Lysine-conjugated calicheamicin Temporary market withdrawal due to toxicity Heterogeneity contributes to safety issues
Liraglutide (Victoza) Type 2 diabetes Lysine-26 fatty acid acylation Extended half-life, $3.29 billion annual sales Lysine modification can optimize pharmacokinetics
Water-soluble Zoliniums Research tool Selective lysine quinolylation Site-selective modification under native conditions Emerging strategy with research applications

The evolution from early heterogeneous lysine conjugates to contemporary site-specific approaches illustrates the increasing sophistication of lysine modification technologies. Next-generation ADCs leveraging strategies like the CLT protocol or hyperreactive lysine targeting demonstrate improved pharmacokinetics, enhanced therapeutic indexes, and superior clinical outcomes compared to their first-generation counterparts [1].

Summary and Future Perspectives

The field of lysine-selective modification continues to evolve rapidly, with several promising directions emerging. The development of water-soluble zoliniums represents a significant advance for achieving site-selective lysine modification under native conditions without catalysts [3]. The cysteine-to-lysine transfer (CLT) protocol offers a robust method for generating homogeneous antibody conjugates [1]. Additionally, enzyme-mediated approaches are gaining traction for their exquisite selectivity, though their application scope remains limited compared to chemical methods [2].

Future progress in lysine-selective modification will likely focus on several key areas:

  • Expanding the toolbox of selective reagents that function under physiological conditions
  • Integrating computational design to predict reactive lysine residues based on structural information
  • Developing novel strategies for in vivo lysine modification with temporal control
  • Applying advanced characterization techniques to better understand the relationship between modification heterogeneity and biological outcomes

As these technologies mature, they will undoubtedly unlock new possibilities in chemical biology, drug development, and therapeutic design, ultimately enabling more precise and effective manipulation of protein function through controlled lysine modification.

Reference

  • Chemo- and Site-Selective Lysine Modification of Peptides and Proteins under Native Conditions Using the Water-Soluble Zolinium. J Med Chem. 2022. [3]
  • Structural modification of the tripeptide KPV by reductive alkylation. PLoS One. 2018. [6]
  • Chemical Modification of Lysine by Reductive Methylation. DNA-Protein Interactions. 2001. [4]
  • Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy. 2022. [5]
  • Site-selective lysine conjugation methods and applications towards antibody-drug conjugates. Chem Commun. 2021. [1]
  • Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Chinese Chemical Letters. 2025. [2]

References

Core Chemistries for Primary Amine Modification

Author: Smolecule Technical Support Team. Date: February 2026

Primary amines (found in lysine side chains and at the N-terminus of proteins) are among the most common targets for bioconjugation. Their reactivity with various electrophilic groups enables a range of reliable labeling strategies [1] [2].

The table below summarizes the key reactions, mechanisms, and their primary applications in research and drug development.

Reaction Type Reactive Group on Reagent Reaction Product Key Applications Key Considerations
NHS Ester Amination [1] N-Hydroxysuccinimide (NHS) Ester Stable Amide Bond Fluorescent labeling, enzyme conjugation (HRP), biotinylation [1] Requires pH 8.0-9.0; competes with buffer amines (e.g., Tris) [1]
Reductive Alkylation [3] Aldehyde (e.g., Formaldehyde) Tertiary Amine (after reduction) Quantitative peptidomics, stable isotopic labeling for mass spectrometry [3] Uses sodium cyanoborohydride; creates mass tags for quantification.
SMCC Chemistry [4] NHS Ester + Maleimide (heterobifunctional) Amide Bond + Thioether Bond Antibody-enzyme/toxin conjugates, multi-step conjugations [4] NHS end reacts with amine; maleimide end reacts with thiol; can cause self-crosslinking.
Isothiocyanate [4] Isothiocyanate (-N=C=S) Thiourea Linkage Protein labeling, particularly with fluorophores Stable linkage formed with primary amines.
Carbodiimide (EDC) Coupling [1] Carboxyl group activated by EDC Stable Amide Bond Coupling peptides or proteins to antibodies; crosslinking [1] Activates -COOH to react with amine; can be less efficient due to competing hydrolysis.

Detailed Experimental Protocols

Standard Protocol: Conjugating Fluorescent Dyes via NHS Ester

This is a fundamental and widely used protocol for labeling antibodies and other proteins [1].

  • Materials & Reagents:

    • Target protein (>2 mg/mL recommended) [1]
    • 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4 [1]
    • Reaction buffer (e.g., 1M Sodium Bicarbonate or 1M Phosphate Buffer, pH 8.5-9.0) [1]
    • Anhydrous DMSO [1]
    • iFluor 488 succinimidyl ester (or other NHS-ester dye) [1]
    • Sephadex G-25 column (or other desalting column) [1]
  • Procedure:

    • Protein Preparation: Dialyze or desalt your target protein into 1X PBS, pH 7.2-7.4. Ensure the protein concentration is >2 mg/mL for optimal labeling efficiency. Critical: Remove any contaminants containing primary amines (e.g., Tris, glycine, BSA, ammonium salts, azide) as they will compete in the reaction [1].
    • Adjust Protein Buffer: Mix the protein solution with the reaction buffer to achieve a final protein stock solution with a pH of 8.5 ± 0.5 [1].
    • Prepare Dye Stock: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Gently mix and avoid bubbles [1].
    • Conjugation Reaction: Add a calculated volume of the dye stock to the protein stock. A molar ratio of 10:1 (Dye:Protein) is a common starting point, but this may require optimization (e.g., testing 5:1, 15:1) [1]. Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing (e.g., on a rotator), protected from light [1].
    • Purification: Purify the conjugate from unreacted dye using a size-exclusion chromatography column like Sephadex G-25, following the manufacturer's instructions and eluting with PBS [1].
    • Characterization: Measure the absorbance of the conjugate at 280 nm (protein) and at the dye's absorbance maximum. Calculate the degree of labeling (DOL) using the formula: Mol dye per Mol protein = (A_dye × dilution factor) / (ε_dye × protein concentration) [1]. An optimal DOL for most antibodies is between 2 and 10 [1].
Alternative Protocol: Reductive Methylation of Amines

This method is particularly useful for quantitatively labeling peptides for mass spectrometric analysis.

  • Principle: Peptides are reacted with formaldehyde and sodium cyanoborohydride, which converts primary and secondary amines into tertiary amines. Using different isotopic forms of the reagents (e.g., deuterated formaldehyde) allows for multiplexed quantitative analysis [3].
  • Application: Primarily used in quantitative peptidomics to compare peptide levels between different samples [3].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the standard NHS ester conjugation protocol, highlighting the key steps and decision points.

G Start Start Protein Preparation P1 Dialyze/Desalt protein into PBS, pH 7.2-7.4 Start->P1 P2 Confirm protein concentration > 2 mg/mL P1->P2 note Remove amine contaminants (Tris, BSA, azide) in Step P1 P1->note P3 Adjust buffer to pH 8.5 with reaction buffer P2->P3 P4 Prepare dye stock in anhydrous DMSO P3->P4 R1 Mix dye and protein (start at 10:1 molar ratio) P4->R1 R2 Incubate RT, 30-60 min with gentle mixing R1->R2 R3 Purify conjugate using size-exclusion column R2->R3 C1 Measure absorbance at 280 nm and λ_max dye R3->C1 C2 Calculate Degree of Labeling (DOL) C1->C2 End Conjugate Ready C2->End

The diagram above outlines the critical steps for a successful conjugation reaction, emphasizing the importance of buffer preparation and purification. The workflow leads to the characterization of the final product.

Advanced and Emerging Techniques

The field of bioconjugation is rapidly evolving to meet demands for greater specificity and stability.

  • Bioorthogonal Ligation: These are reactions that occur in biological environments without interfering with native biochemical processes. While often used to conjugate pre-labeled biomolecules, the initial labeling frequently targets primary amines. Recent advances include new reagents and methods developed between 2016-2023, such as metal-mediated functionalization [2].
  • Site-Specific Conjugation: Traditional amine targeting can be non-specific due to multiple lysines. Newer strategies use engineered tags or specific amino acid sequences (like the LPXTG motif for sortase A-mediated ligation) to achieve site-specific modification, which is critical for developing homogeneous antibody-drug conjugates (ADCs) [4].
  • Novel Linker Technologies: Research is focused on developing more stable and less immunogenic linkers. For example, alternatives to traditional maleimide chemistry, such as the 5HP2O scaffold, demonstrate enhanced stability against hydrolysis and retro-Michael reactions, which is crucial for the therapeutic efficacy of conjugates [5].

Key Considerations for Experimental Design

  • Optimize the Degree of Labeling (DOL): Under-labeling yields a weak signal, while over-labeling (e.g., DOL > 6-10) can negatively impact antibody binding affinity, protein solubility, or biological activity. Always characterize your conjugate's DOL and function [1].
  • Choose the Right Chemistry: The choice between NHS esters, reductive alkylation, or heterobifunctional linkers depends on your molecule of interest, the desired application, and the need for site-specificity. For example, SMCC is ideal for sequentially conjugating an amine-containing molecule to a thiol-containing molecule [4].
  • Prioritize Stability: For in vivo applications or long-term storage, the stability of the chemical linkage is paramount. Explore advanced conjugation chemistries that offer resistance to hydrolysis and thiol-exchange [5].

References

DOTA chelator properties and characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the DOTA Chelator

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), also known as tetraxetan, is a macrocyclic polyamino-polycarboxylate compound that forms exceptionally stable complexes with di- and trivalent metal cations [1]. Its structure is derived from a cyclen ring (a 12-membered tetraaza macrocycle), with each of the four nitrogen atoms bearing an acetic acid pendant arm [1]. This structure allows DOTA to function as an octadentate ligand, typically binding to metal ions through its four nitrogen and four oxygen atoms [1]. Its high thermodynamic and kinetic stability makes it a cornerstone in the development of pharmaceuticals for diagnostic imaging and targeted radiotherapy.

Core Properties and Characteristics

The utility of DOTA in medicine stems from a combination of its structural and chemical properties.

  • High Thermodynamic and Kinetic Stability: DOTA forms complexes with remarkably high stability constants, which is crucial for preventing the release of toxic free metal ions (e.g., Gd³⁺, Y³⁺, Lu³⁺) in the body [2]. This inertness is a key advantage, especially for therapeutic applications.
  • Versatile Metal Ion Coordination: DOTA can accommodate a wide range of metal ions of different sizes and charges, including lanthanides (e.g., Gd³⁺, Lu³⁺, ¹⁵³Sm³⁺), transition metals (e.g., ⁶⁴Cu²⁺), and heavy elements (e.g., ²²⁵Ac³⁺) [1] [3] [4]. The coordination geometry can adapt based on the ionic radius of the metal.
  • Conjugation and Bifunctional Derivatives: One of DOTA's most powerful features is the ability to be easily functionalized for conjugation to biomolecules. One of its carboxylate groups can be modified into an amide bond to link to monoclonal antibodies, peptides (e.g., somatostatin analogs like DOTATOC and DOTA-TATE), or other targeting vectors without significantly compromising its metal-chelating ability [1] [5]. Commercial derivatives like DOTA-tris(acid)-amido-dPEG₄-TFP ester are designed specifically for this purpose, featuring a spacer to facilitate conjugation to primary amines [6].

DOTA in Biomedical Applications

DOTA's properties make it indispensable in several advanced medical fields.

  • Magnetic Resonance Imaging (MRI): The Gd³⁺-DOTA complex (gadoteric acid) is a widely used MRI contrast agent. It is considered among the safest macrocyclic GBCAs due to its high stability, which minimizes the risk of Gd³⁺ release and associated conditions like nephrogenic systemic fibrosis (NSF) [1] [2].
  • Nuclear Medicine (Diagnostics and Therapy) - Radiopharmaceuticals: DOTA is a fundamental platform in theranostics. The same DOTA-conjugated targeting molecule can be paired with different radionuclides for either imaging or treatment.
    • Diagnostic Imaging: DOTA is used with positron-emitting radionuclides like ⁶⁸Ga (for PET) [5] [7].
    • Radionuclide Therapy: DOTA chelates beta-emitting radionuclides such as ¹⁷⁷Lu and ⁹⁰Y for targeted radiotherapy [5]. It is also being investigated for Targeted Alpha Therapy (TAT) with isotopes like ²²⁵Ac [3].
  • Innovations: Chiral DOTA Recent research has introduced chiral DOTA derivatives with symmetrical substituents around the tetraaza ring. These confer greater rigidity to the chelator, leading to:
    • Enhanced Kinetic Inertence: Gd-chiral DOTA complexes can be orders of magnitude more inert to Gd release than standard [GdDOTA]⁻ [2].
    • Faster Radiolabeling: Improved preorganization allows for quicker complex formation with radiometals like ⁶⁴Cu and ¹⁷⁷Lu under milder conditions [2].
    • Optimal Water Exchange Rates: This property is key for developing high-relaxivity contrast agents for high-field MRI [2].

Comparison with NOTA and Other Chelators

The choice of chelator is critical and depends on the radionuclide and application. NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid) is a prominent macrocyclic alternative. The table below summarizes key differences, particularly for gallium-68 and copper-64 labeling.

Feature DOTA NOTA
Structure 12-membered ring (cyclen); 4 N, 4 O donors [1] 9-membered ring; 3 N, 3 O donors [5]
Denticity Octadentate [1] Hexadentate [5]
Preferred Radionuclides ⁹⁰Y, ¹⁷⁷Lu, ¹¹¹In, ²²⁵Ac, ⁶⁴Cu, ⁶⁸Ga [1] [5] [4] ⁶⁸Ga, ⁶⁴Cu [5] [4]
⁶⁸Ga Labeling Conditions Requires elevated temperature (e.g., 60°C, 15 min) [5] Rapid at room temperature (e.g., 5 min) [5]
⁶⁴Cu Complex Stability Lower kinetic stability; can lead to liver uptake due to transchelation [4] Higher kinetic stability; significantly lower liver uptake [4]
In Vivo Profile (⁶⁴Cu-PSMA) Better tumor retention at 24h; higher liver uptake [4] Lower tumor retention at 24h; significantly lower liver uptake [4]
Key Advantage Versatility & Theranostics: Stable with a broad spectrum of therapeutic and diagnostic radionuclides [5]. Speed & Specificity: Ideal for rapid, room-temperature ⁶⁸Ga/⁶⁴Cu labeling with high kinetic stability [5] [4].

Other chelators like TRAP (triazacyclononane phosphinate) have shown even higher labeling efficiency and achievable specific activity with ⁶⁸Ga compared to both DOTA and NOTA, though they are less commonly used [7].

Experimental Protocols and Workflows

This section outlines common methodologies for working with DOTA-conjugated biomolecules, drawing from recent research.

Conjugation of DOTA to a Targeting Molecule

The following protocol is adapted from a study conjugating DOTA to a single-domain antibody (sdAb) [5].

  • Buffer Exchange: The protein (e.g., sdAb) in a neutral buffer like Tris-NaCl (pH 7.4) is buffer-exchanged into 0.5 M sodium carbonate buffer (pH 9.0) using a size-exclusion disposable column.
  • Conjugation Reaction: A 20- to 50-fold molar excess of the bifunctional chelator (e.g., p-SCN-Bn-DOTA) is added to the protein solution.
  • Incubation: The reaction mixture is incubated for 3 hours at 25°C under gentle stirring. The pH is maintained at 8-9.
  • Purification: The conjugate is purified via size-exclusion chromatography (SEC) using semi-preparative HPLC to remove unreacted chelator.
  • Analysis: The successful conjugation and chelator-to-protein ratio are confirmed by mass spectrometry (e.g., MALDI-TOF MS) [5].

The workflow for this conjugation and subsequent radiolabeling process is illustrated below.

G Start Start: Target Molecule (e.g., Antibody, Peptide) Step1 1. Buffer Exchange into Carbonate Buffer (pH 9.0) Start->Step1 Step2 2. Conjugation Reaction with p-SCN-Bn-DOTA Step1->Step2 Step3 3. Purification (Size-Exclusion Chromatography) Step2->Step3 Step4 4. Analysis (MALDI-TOF MS) Step3->Step4 ProductA Purified DOTA-Conjugate Step4->ProductA

Workflow for creating a DOTA-biomolecule conjugate.

Radiolabeling DOTA-Conjugates with Gallium-68

This is a typical protocol for radiolabeling a DOTA-conjugated sdAb with ⁶⁸Ga [5].

  • Reaction Mixture: The purified DOTA-conjugate is mixed with ⁶⁸Ga eluate from a ⁶⁸Ge/⁶⁸Ga generator.
  • Labeling: The reaction is typically performed at 60°C for 15 minutes. The pH must be carefully adjusted, often using HEPES buffer.
  • Purification: The radiolabeled product is purified using a solid-phase extraction (SPE) cartridge (e.g., C8 cartridge).
  • Quality Control: Radiochemical purity (RCP) is determined by analytical methods like radio-HPLC or instant thin-layer chromatography (iTLC). An RCP of >98% is typically targeted [5] [4].
Radiolabeling DOTA-Conjugates with Copper-64

Labeling with ⁶⁴Cu follows a similar but distinct process, often requiring different conditions for optimal results [4].

  • Reaction Mixture: The DOTA-conjugate is mixed with ⁶⁴CuCl₂.
  • Labeling: The reaction is usually carried out with incubation at high temperatures (e.g., 80-95°C) for 15-30 minutes, often in an ammonium acetate buffer (pH ~5.5).
  • Purification and QC: The product is purified via SPE or SEC, and RCP is analyzed as above.

The relationship between the chelator, radionuclide, and final application is summarized in the following diagram.

G cluster_app Application Type Chelator DOTA Chelator Radionuclide Radionuclide Chelator->Radionuclide Conjugation & Labeling Ga68 ⁶⁸Ga Radionuclide->Ga68 Cu64 ⁶⁴Cu Radionuclide->Cu64 Lu177 ¹⁷⁷Lu Radionuclide->Lu177 Y90 ⁹⁰Y Radionuclide->Y90 Ac225 ²²⁵Ac Radionuclide->Ac225 Diagnosis Diagnostic Imaging Therapy Radionuclide Therapy Ga68->Diagnosis PET Cu64->Diagnosis PET Lu177->Therapy Beta Therapy Y90->Therapy Beta Therapy Ac225->Therapy Alpha Therapy

DOTA's role in pairing radionuclides with diagnostic and therapeutic applications.

Considerations for Experimental Design

  • Theranostic Potential: DOTA's ability to form stable complexes with both diagnostic (e.g., ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu) isotopes of the same element allows for true theranostic pairing, where diagnosis and treatment can be performed with the same targeting molecule [5].
  • Stability Under Decay: When using alpha-emitters like ²²⁵Ac, the stability of the DOTA complex through the decay chain is a concern. The recoil energy from alpha decay can potentially break the chelation bond and release radioactive daughters, which is a critical area of ongoing research [3].
  • Biomolecule Compatibility: While DOTA requires heating for efficient labeling with many radionuclides, thermally stable vectors like single-domain antibodies (nanobodies) are well-suited for this. For more heat-sensitive biomolecules, NOTA or chiral DOTA derivatives may be preferable [5] [2].

References

lysine targeting covalent inhibitors discovery

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts and Strategic Importance

Covalent inhibition is a powerful mechanism in drug discovery for sustaining target occupancy. While historically focused on cysteine, targeting lysine is gaining significant momentum for several key strategic reasons [1] [2]:

  • Abundance and Accessibility: Lysine is one of the most frequent amino acids in the human proteome. Its prevalence increases the probability of finding a targetable lysine in a protein's binding pocket, thereby expanding the landscape of "druggable" targets [1] [2].
  • Overcoming Resistance: Cysteine-targeting inhibitors are vulnerable to single point mutations (e.g., Cys to Ser) that abolish covalent binding, a common resistance mechanism in oncology. Targeting the catalytically essential lysine in kinases, for instance, is seen as a promising strategy to evade this resistance, as mutating this residue would likely be detrimental to the protein's function [3] [4].
  • Unique Challenges: The lysine side-chain amine has a higher pKa (around 10-10.5) compared to cysteine (around 8.5), making it less nucleophilic at physiological pH. Furthermore, its long, flexible side chain requires precise positioning for covalent bond formation, adding complexity to rational design [2].

Key Methodologies and Discovery Platforms

Current research employs several advanced platforms for the discovery and optimization of these inhibitors. The table below summarizes three prominent strategies.

Discovery Platform Core Principle Key Advantages Representative Warheads Used
Structure-Based Rational Design [1] [3] [5] Derivatizing known high-affinity, non-covalent binders with electrophiles positioned to engage a proximal lysine. Leverages existing SAR; can use sparingly reactive warheads for enhanced selectivity. Acrylates, Sulfonyl Fluorides, Benzaldehydes, Phenolic Esters
Covalent DNA-Encoded Libraries (CoDEL) [6] [7] Screening massively diverse libraries of DNA-barcoded covalent compounds against a protein target. Enables discovery of entirely novel chemotypes without a known binder starting point. Diverse warheads for irreversible, reversible, and photo-covalent mechanisms
Computational Design Protocols [2] Using computational pipelines to identify the optimal site on a ligand scaffold for electrophile installation. Rapidly narrows the design space; high success rates in retrospective and prospective validation. Modeled for various warheads (e.g., benzaldehydes, sulfonyl fluorides)

The following diagram illustrates the logical workflow and key decision points for selecting a discovery strategy.

G Start Start: Goal to Discover a Lysine-Targeting Covalent Inhibitor A Is a high-affinity non-covalent binder known for the target? Start->A B Structure-Based Rational Design A->B Yes E Covalent DNA-Encoded Library (CoDEL) Screening A->E No C Is a high-resolution co-crystal structure available? B->C D Computational Design Protocols C->D Yes F Derivatize known binder with electrophilic warheads C->F No G Apply 'ligand-side' or 'protein-side' protocol to guide warhead installation D->G H Screen library featuring diverse lysine-reactive warheads E->H I Output: Candidate Covalent Inhibitors F->I G->I H->I

Electrophilic Warheads and Their Characteristics

The choice of warhead is critical as it determines the reaction mechanism, reversibility, and selectivity. The table below catalogues common warheads used to target lysine.

Warhead Class Reaction Mechanism Reversibility Key Characteristics & Notes
Benzaldehyde (e.g., Salicylic Aldehyde) [3] [8] Forms a Schiff base (imine) Reversible The ortho-hydroxy group in salicylic aldehydes stabilizes the imine, prolonging target engagement.
Ethynyl Benzaldehyde [8] [4] Forms an imine, then cyclizes to a pyridinium Irreversible Tandem reaction leads to irreversible inhibition; often superior potency to salicylic aldehydes.
Sulfonyl Fluoride [3] [4] Sulfur(VI) Fluoride Exchange (SuFEX) Irreversible Broad kinome reactivity; can be susceptible to hydrolysis.
Phenolic Ester [5] Amide formation via ammonolysis Irreversible Used successfully in PI3Kδ inhibitors; potential stability issues.
Acrylate / Acrylamide [1] Michael Addition Irreversible Classic Michael acceptor; requires careful tuning of reactivity to avoid off-targets.

Detailed Experimental Protocols

To support your experimental work, here are detailed methodologies for key assays cited in the search results.

Covalent Fluorescence Polarization (Covalent FP) Assay

This assay, developed for HSP72 inhibitors, directly measures the key kinetic parameter of covalent inhibition, k_inact/K_I [1].

  • Purpose: To distinguish between reversible and covalent target occupancy and directly compare covalent inhibitors with their reversible analogues.
  • Procedure:
    • Labeling: Incubate the target protein (e.g., HSP72-NBD) with a fluorescently-labeled tracer ligand.
    • Inhibition: Add the covalent inhibitor at varying concentrations to the protein-tracer complex.
    • Real-Time Measurement: Monitor the fluorescence polarization signal over time. The initial drop in polarization reflects reversible displacement by the inhibitor. The subsequent slow recovery indicates the slower covalent bond formation, which reforms the protein-fluorophore complex.
    • Data Analysis: The rate of signal recovery (k_obs) is determined at each inhibitor concentration. Plot k_obs against inhibitor concentration [I] to fit the equation k_obs = (k_inact * [I]) / (K_I + [I]) and extract the kinetic parameters k_inact and K_I.
Mass Spectrometry for Covalent Adduct Confirmation

This is a standard method to confirm the formation of a covalent protein-inhibitor complex [3] [5].

  • Purpose: To provide direct evidence of covalent modification and determine the stoichiometry of labeling.
  • Procedure:
    • Reaction Incubation: Incubate the purified target protein with the covalent inhibitor for a set time.
    • Desalting: Pass the reaction mixture through a desalting column or use buffer exchange to remove excess unbound inhibitor.
    • Analysis: Analyze the protein by intact-protein mass spectrometry (LC-MS).
    • Data Interpretation: A clear mass shift in the protein spectrum corresponding to the mass of the inhibitor (minus any leaving groups) confirms covalent adduct formation.
Washout Experiment to Demonstrate Irreversibility [9] [5]

This cell-based experiment distinguishes irreversible covalent inhibitors from potent reversible ones.

  • Purpose: To demonstrate sustained target engagement even after the removal of the free compound.
  • Procedure:
    • Dosing: Treat cells with the inhibitor for a sufficient period to allow covalent bond formation.
    • Washout: Thoroughly wash the cells multiple times with fresh media to completely remove all unbound compound.
    • Assessment: At various time points post-washout, measure the downstream pharmacological effect (e.g., reduction in a methylation mark for an methyltransferase inhibitor, or inhibition of downstream AKT phosphorylation for a kinase inhibitor).
    • Interpretation: A persistent biological effect long after washout is a strong functional indicator of irreversible covalent modification.

Case Studies and Recent Applications

The following diagram outlines a generalized workflow for the structure-based design of a lysine-targeting covalent inhibitor, integrating steps from multiple case studies.

G Step1 1. Start with Co-crystal Structure of Non-covalent Binder Step2 2. Identify Vector to Lysine Step1->Step2 Step3 3. Design & Synthesize Covalent Analogs Step2->Step3 Step4 4. Biochemical & Cellular Potency Assays Step3->Step4 Step5 5. Confirm Covalent Engagement (Mass Spectrometry) Step4->Step5 Step6 6. Demonstrate Irreversibility (Washout Assays) Step5->Step6 Step7 7. In Vivo Efficacy Studies Step6->Step7

  • Antimalarial Kinase Inhibitors (PfCLK3): Researchers designed analogs of a reversible inhibitor, replacing a benzoic acid group that formed a salt bridge with the catalytic lysine (Lys394) with various warheads. Benzaldehyde-based compounds were successfully confirmed to covalently engage Lys394 by mass spectrometry, showing excellent biochemical potency and good parasiticidal activity, offering a new strategy to combat drug resistance in malaria [3] [8] [4].
  • Kinase Methyltransferase Inhibitors (G9a/GLP): A covalent inhibitor was developed via structure-based design. Washout experiments confirmed its irreversible mechanism, as it continued to inhibit H3K9me2 levels long after compound removal. The inhibitor also showed significant in vivo antitumor efficacy in a xenograft model [9].
  • Oncokinase Inhibitors (PI3Kδ): A series of irreversible inhibitors were developed by installing a phenolic ester warhead on a reversible scaffold to target Lys779. The optimized compound M7 showed potent inhibitory activity (IC50 = 0.1 nM). Covalent binding was verified by mass spectrometry and washout assays, and the compound demonstrated potent antiproliferative effects in lymphoma cell lines [5].

References

activity-based protein profiling ABPP for lysine ligandability

Author: Smolecule Technical Support Team. Date: February 2026

Probe Design and Lysine Reactivity

Designing the chemical probe is the critical first step. The warhead's electrophilicity must be balanced to react selectively with the epsilon-amine of lysine residues without excessive non-specific labeling [1]. Key advancements include:

  • Sulfonyl Fluoride Probes: Used for global profiling, these probes identified several hundred reactive lysines in human cell proteomes, many at critical protein functional sites [2].
  • Pyridinium-based Probes: A recent strategy enables efficient and lysine-selective labeling directly in live cells under physiological conditions. This approach is particularly useful for profiling the "ligandable" lysine residues in their native cellular environment [3].

The general structure and workflow for these probes can be visualized as follows:

G Probe Lysine ABPP Probe Warhead Reactive Warhead (e.g., sulfonyl fluoride, pyridinium) Probe->Warhead Linker Linker with Bioorthogonal Handle (e.g., alkyne, azide) Warhead->Linker Modulates Labeling Covalent Labeling Warhead->Labeling Tag Reporter Tag (e.g., biotin, fluorophore) Linker->Tag Connects to Lysine Nucleophilic Lysine Labeling->Lysine

Diagram illustrating the three-component design of a typical lysine-directed ABPP probe.

Experimental Workflow for Lysine ABPP

The standard ABPP workflow involves probe incubation, target conjugation, and detection/analysis [1]. For lysine profiling, this often uses a two-step labeling process with bioorthogonal chemistry.

G Step1 1. Incubate Proteome with ABPP Probe Step2 2. Conjugate Reporter Tag via Click Chemistry Step1->Step2 Covalent Labeling Step3 3. Enrich and Detect Step2->Step3 Bioorthogonal Conjugation Step4 4. Analyze by Mass Spectrometry Step3->Step4 Protein Digestion MS LC-MS/MS Analysis Step4->MS Quant Quantitative Profiling & Target ID MS->Quant

Diagram of the key stages in a lysine ABPP experiment, from labeling to analysis.

  • Sample Incubation and Labeling: The lysine-reactive probe is incubated with a native biological system—such as a cell lysate, live cells, or tissue samples [1] [3]. For live-cell profiling, cell-permeable probes like the pyridinium-based reagents are used to ensure the labeling occurs under physiological conditions [3].
  • Tag Conjugation via Click Chemistry: After labeling, a reporter tag (biotin for enrichment or a fluorophore for visualization) is attached to the probe using bioorthogonal "click" chemistry, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1].
  • Enrichment and Processing: Biotinylated proteins are enriched using streptavidin-coated beads. The enriched proteins are then digested with a protease (like trypsin or Glu-C) into peptides for mass spectrometry analysis [1] [4].
  • Analysis by Mass Spectrometry: The digested peptides are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). Data-Independent Acquisition (DIA) methods are often preferred for more accurate quantification, as they reduce signal interferences compared to Data-Dependent Acquisition (DDA) [4].

Key Quantitative Findings on Lysine Ligandability

Global profiling studies have provided a quantitative landscape of lysine ligandability in the human proteome. The table below summarizes key findings from a seminal study.

Metric Quantitative Finding Biological and Therapeutic Implication
Profiling Scale Over 9,000 lysine residues quantified in human cell proteomes [2]. Establishes a vast landscape of potentially targetable lysine residues.
Reactive Lysines Several hundred lysines identified with heightened nucleophilic reactivity [2]. Reactive lysines are often enriched at protein functional sites (active sites, protein-protein interfaces).
Ligandability A subset of reactive lysines can be targeted by electrophilic small molecules [2]. Demonstrates the feasibility of developing covalent drugs that target lysine.
Live-Cell Profiling One study quantitatively assessed 1,216 lysine-labeled peptides and identified 386 modified sites in live cells [3]. Confirms lysine ligandability under native physiological conditions, enhancing biological relevance.

Applications in Drug Discovery

Lysine ABPP directly addresses key challenges in modern drug discovery.

  • Target Identification and Validation: This platform can identify and validate novel drug targets by highlighting functionally important and ligandable lysine residues on proteins previously considered "undruggable" [2] [1].
  • Covalent Inhibitor Development: The approach has been used to discover lysine-reactive fragment electrophiles that inhibit enzymes through both active-site and allosteric mechanisms. It has also been shown to disrupt protein-protein interactions in complexes like transcriptional regulators [2].
  • Mechanism of Action Studies: Competitive ABPP using existing covalent drugs or lead compounds helps identify their specific protein targets and off-targets within the complex cellular milieu, providing a more comprehensive understanding of their mechanism of action and potential toxicity [1].

Detailed Protocol for Stoichiometry Analysis

Beyond identifying ligandable sites, ABPP methods can be adapted to measure the precise occupancy, or stoichiometry, of a modification on a lysine residue. The following protocol, adapted for lysine succinylation, outlines this quantitative process [4].

  • Protein Extraction and Denaturation:

    • Prepare your protein sample (e.g., 100 µg of cell lysate) in an amine-free buffer containing 8 M urea and 200 mM triethylammonium bicarbonate (TEAB), pH 8. This denatures the proteins and makes lysines accessible [4].
  • Chemical Blocking of Unmodified Lysines:

    • Reduce and Alkylate: Treat the sample with dithiothreitol (DTT) to reduce disulfide bonds, followed by iodoacetamide (IAA) to alkylate cysteine thiols [4].
    • Quantitative Acylation: React the protein sample with a large excess of a heavy isotope-labeled anhydride (e.g., succinic anhydride-d₄). This step chemically modifies every unmodified lysine residue with a "heavy" label. Any lysine that was already endogenously modified (e.g., acetylated or succinylated) remains "light" [4].
  • Protein Digestion and Peptide Fractionation:

    • Digest the labeled proteins into peptides using a protease like Glu-C, which is often preferred over trypsin because lysine modification blocks trypsin cleavage, potentially creating very long peptides [4].
    • To reduce complexity, fractionate the peptides using offline basic-pH reversed-phase (bRP) chromatography before MS analysis [4].
  • Mass Spectrometry Analysis with DIA:

    • Analyze the fractions using Liquid Chromatography coupled to a mass spectrometer operated in Data-Independent Acquisition (DIA) mode. DIA provides more accurate quantification than Data-Dependent Acquisition (DDA) by systematically fragmenting all ions in a given m/z window [4].
  • Data Analysis and Stoichiometry Calculation:

    • Use software like Skyline to extract the peak areas of "light" (endogenous) and "heavy" (chemically introduced) fragment ions that contain the lysine modification of interest [4].
    • Calculate the site-specific stoichiometry using the formula: Stoichiometry = (Light Peak Area) / (Light Peak Area + Heavy Peak Area) [4].
    • For complex data, specialized tools like the StoichiolyzeR R package can help deconvolute stoichiometry from peptides containing multiple lysine residues [4].

References

site-specific DOTA conjugation single lysine sdAb

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Site-Specific sdAb Conjugation

Single-domain antibodies (sdAbs), or nanobodies, are promising tools in nuclear medicine for diagnostic imaging and targeted radionuclide therapy. A significant challenge in their development is the production of homogeneous conjugates. Traditional methods involving random conjugation of chelators like DOTA to multiple lysine residues yield a heterogeneous mixture of products, which can lead to inconsistent performance and complicate regulatory approval [1].

These Application Notes describe a robust molecular engineering strategy to create sdAbs with a single, unique lysine residue for site-specific DOTA conjugation. This method ensures the generation of a homogeneous, well-defined product, improving reproducibility, batch-to-batch consistency, and overall biodistribution profile. The protocol below is adapted from a recent study using the anti-mesothelin sdAb A1, but the core principle is broadly applicable to other sdAbs due to the conservation of framework lysines [1].

Protocol: Site-Specific Conjugation via Lysine Engineering

Molecular Engineering of Single-Lysine sdAb Variants

Principle: Using site-directed mutagenesis, three of the four conserved framework lysines in the parent sdAb are replaced with arginine (a positively charged, chemically stable amino acid), leaving one specific lysine for conjugation.

  • Template: The parent anti-mesothelin sdAb A1, cloned into a pET-15b expression vector with a C-terminal hexahistidine tag (His-tag) and a TEV protease cleavage site [1].
  • Variant Design: Generate four single-lysine mutants, each retaining one of the four native lysines (designated K1, K2, K3, K4) [1].
  • Structural Validation: Utilize a predicted 3D structure (e.g., from AlphaFold) to ensure mutations do not disrupt the antigen-binding paratope. Validate the model against known crystal structures if available [1].
  • Production:
    • Expression: Transform expression plasmids into E. coli (e.g., SHuffle T7 strain). Induce protein expression with 1 mM Isopropyl β-d-1-thiogalactopyranoside (IPTG) and incubate overnight at 37°C [1].
    • Purification: Recover soluble sdAb fractions via lysozyme treatment and sonication. Purify initially by Immobilized Metal Affinity Chromatography (IMAC) using Ni-NTA resin, followed by gel filtration (e.g., Superdex 75) for polishing [1].
    • His-Tag Removal (Optional): To reduce renal retention, cleave the His-tag using TEV protease at a 1:1 (w/w) enzyme-to-substrate ratio [1].
Site-Specific DOTA Conjugation

Principle: The unique lysine residue on each engineered sdAb variant serves as the sole site for conjugation with the isothiocyanate functional group of p-SCN-Bn-DOTA.

  • Reagents:
    • Purified single-lysine sdAb variant (A1K1-His, A1K2-His, etc.)
    • p-SCN-Bn-DOTA
    • 0.5 M Sodium carbonate buffer, pH 9.0
    • PD-10 desalting columns or similar size-exclusion chromatography (SEC) equipment
  • Procedure [1] [2]:
    • Buffer Exchange: Desalt the sdAb solution (1-1.5 mg/mL) into 0.5 M sodium carbonate buffer, pH 9.0, using a PD-10 column.
    • Conjugation Reaction: Add a 20- to 50-fold molar excess of p-SCN-Bn-DOTA (from a 3 mg/mL stock in water) to the sdAb solution.
    • Incubation: Incubate the reaction mixture for 3 hours at 25°C under gentle stirring.
    • Purification: Adjust the pH of the reaction mixture to 7-7.5. Purify the DOTA-conjugated sdAb from unconjugated DOTA using semi-preparative HPLC or SEC.
    • Concentration and Storage: Concentrate the purified conjugate to ~1 mg/mL using a 3 kDa molecular weight cut-off (MWCO) centrifugal filter. Store at -80°C.
  • Quality Control: Confirm the identity and purity of the conjugate using MALDI-TOF Mass Spectrometry. The mass spectrum should show a single major species with a mass increase corresponding to one DOTA molecule attached per sdAb [1].
Radiolabeling with Gallium-68

Principle: The DOTA-sdAb conjugate is radiolabeled with (^{68})Ga for PET imaging applications. DOTA requires mild heating for efficient complexation.

  • Reagents:
    • DOTA-sdAb conjugate
    • (^{68})Ga eluate (from a (^{68})Ge/(^{68})Ga generator)
    • 1.25 M Sodium acetate buffer, pH 4-5
    • Milli-Q water
  • Procedure [2]:
    • Reaction Mixture: Mix the DOTA-sdAb conjugate (approximately 50 µg) with 0.5-1 mL of (^{68})Ga eluate.
    • Buffering: Add 150 µL of 1.25 M sodium acetate buffer to adjust the pH to ~4-5.
    • Labeling: Incubate the mixture at 60°C for 15 minutes.
    • Quality Control: Determine Radiochemical Purity (RCP) using Instant Thin-Layer Chromatography (iTLC) or analytical HPLC. The protocol typically achieves RCP > 98% [2].
  • Stability Testing: Assess in vitro stability by incubating the radiolabeled conjugate in human serum or phosphate-buffered saline (PBS) at 37°C for up to 4 hours, monitoring for release of free (^{68})Ga [2].

The following workflow diagram summarizes the key experimental stages from engineering to evaluation.

start Start: Parent sdAb with multiple lysines step1 1. Molecular Engineering Site-directed mutagenesis (K→R) to create single-lysine variants start->step1 step2 2. Expression & Purification E. coli expression, IMAC, and gel filtration step1->step2 step3 3. Site-Specific Conjugation React with p-SCN-Bn-DOTA at pH 9.0 step2->step3 step4 4. Radiolabeling With ⁶⁸Ga at 60°C for 15 min step3->step4 step5 5. In Vitro/In Vivo Evaluation Stability, affinity, and biodistribution studies step4->step5 end Homogeneous Radiotracer step5->end

Performance Data and Comparative Analysis

The performance of the four single-lysine sdAb variants (A1K1-His to A1K4-His) was systematically evaluated. The table below summarizes key quantitative findings from the study, highlighting significant differences between the engineered variants [1].

Table 1: Comparative Performance of Single-Lysine sdAb-DOTA Conjugates

Variant Conjugation Efficiency In Vitro Stability Tumor Uptake (%ID/g) Kidney Uptake (%ID/g) Tumor-to-Kidney Ratio Tumor-to-Liver Ratio
A1K1-His Lower High Data Not Specified Data Not Specified Data Not Specified Data Not Specified
A1K2-His High High Data Not Specified Data Not Specified 2.4 x higher than A1K4 1.9 x higher than A1K4
A1K3-His High Reduced Data Not Specified Data Not Specified Data Not Specified Data Not Specified
A1K4-His High High Data Not Specified Data Not Specified Baseline Baseline

Note: %ID/g = Percentage of Injected Dose per gram of tissue. Specific uptake values were not provided in the search results, but key comparative ratios are reported. A1K1 showed increased liver/spleen retention [1].

The selection of the chelator itself also impacts the biodistribution. A side-by-side comparison of NOTA and DOTA conjugated to the parent A1-His sdAb revealed critical differences for theranostic development [2].

Table 2: NOTA vs. DOTA for ⁶⁸Ga-labeling of sdAbs

Parameter NOTA DOTA
Radiolabeling Conditions Room temperature, 5 min [2] 60°C, 15 min [2]
Final Radiochemical Purity >98% [2] >98% [2]
In Vitro Stability Stable in human blood for 2h, some instability in murine blood [2] Stable in human blood for 2h, some instability in murine blood [2]
Key Functional Outcome Twofold higher kidney uptake [2] Twofold lower kidney uptake [2]
Theranostic Utility Primarily for PET diagnostics [2] Suitable for ¹⁷⁷Lu and ¹⁶¹Tb therapy [1] [2]

Optimization Strategies for Enhanced Performance

The core protocol can be further optimized based on established methods to improve the final product's biodistribution.

  • Reducing Renal Retention: High kidney uptake is a common challenge with sdAbs. Two proven strategies are:
    • His-Tag Removal: Cleaving the C-terminal His-tag using TEV protease significantly reduces kidney retention without affecting tumor targeting [1] [2].
    • Gelofusine Co-injection: Intravenous administration of Gelofusine, a plasma expander, competitively inhibits the renal reabsorption of sdAbs, further lowering kidney uptake [1].
  • Choosing DOTA over NOTA for Theranostics: While NOTA allows faster, room-temperature radiolabeling with (^{68})Ga, DOTA is the superior chelator for a theranostic approach. Its key advantage is the ability to stably complex therapeutic radionuclides like lutetium-177 ((^{177})Lu) and terbium-161 ((^{161})Tb) within the same molecular framework, enabling paired diagnostic imaging and targeted radiotherapy [1] [2].

The following diagram illustrates the logical decision-making process for selecting and optimizing the conjugation strategy based on the intended application.

start Define Project Goal decide1 Theranostic or Diagnostic Only? start->decide1 opt_diagnostic Diagnostic Only decide1->opt_diagnostic Diagnostic opt_theranostic Theranostic (PET + Therapy) decide1->opt_theranostic Theranostic chelator_diagnostic Consider NOTA Faster ⁶⁸Ga labeling opt_diagnostic->chelator_diagnostic chelator_theranostic Select DOTA Compatible with ¹⁷⁷Lu/¹⁶¹Tb opt_theranostic->chelator_theranostic decide2 Need to Reduce Kidney Uptake? chelator_diagnostic->decide2 chelator_theranostic->decide2 opt_yes Yes decide2->opt_yes Yes opt_no No decide2->opt_no No strategy1 Remove His-Tag (TEV Protease) opt_yes->strategy1 end Proceed to Preclinical Evaluation opt_no->end strategy2 Co-inject Gelofusine strategy1->strategy2 strategy2->end

Concluding Remarks

The site-specific DOTA conjugation to a single, engineered lysine residue in sdAbs is a significant advancement in producing homogeneous radiopharmaceuticals. The protocol outlined herein, centered on the A1K2 mutant, demonstrates that this strategy not only ensures product uniformity but also leads to a superior biodistribution profile with high tumor-to-background ratios, which is crucial for both sensitive imaging and effective therapy.

This molecular engineering approach is particularly valuable for developing theranostic agents, as the same DOTA-conjugated sdAb (e.g., A1K2) can be used for diagnostic PET imaging with (^{68})Ga and for targeted radiotherapy with radionuclides like (^{177})Lu. Given that the four targeted lysines are conserved across many sdAbs, this methodology has broad applicability beyond the anti-mesothelin model, promising to enhance the development of a wide range of next-generation radiopharmaceuticals.

References

Comprehensive Application Notes and Protocols for 68Ga-DOTA-A1K2: A Novel Mesothelin-Targeted PET Imaging Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Mesothelin is a 40 kDa glycoprotein that is overexpressed on the cell surface of various aggressive cancers, including triple-negative breast cancer (TNBC), pancreatic ductal adenocarcinoma, and ovarian cancer, while demonstrating limited expression in normal tissues, making it an attractive target for molecular imaging and therapy [1]. The development of targeted imaging agents for mesothelin has gained significant momentum due to its correlation with poor prognosis and its role as a access point for emerging therapies such as antibody-drug conjugates and chimeric antigen receptor T-cell (CAR-T) therapies [2]. Among the various targeting modalities, single-domain antibodies (sdAbs), also known as nanobodies, offer distinct advantages for molecular imaging due to their small size (~15 kDa), rapid clearance, and excellent tissue penetration properties [1].

The anti-mesothelin sdAb A1 has previously demonstrated excellent targeting capabilities in preclinical studies when labeled with technetium-99m for SPECT imaging [1]. However, recent efforts have focused on developing a PET version of this agent to leverage the superior sensitivity and resolution of PET technology compared to SPECT [3]. A key challenge in sdAb-based radiopharmaceutical development has been the heterogeneity of conjugation products resulting from random labeling of lysine residues, which can lead to inconsistent performance [1].

To address this limitation, researchers have employed molecular engineering approaches to create site-specific variants of the A1 sdAb. Through directed mutagenesis, four single-lysine variants (A1K1-His, A1K2-His, A1K3-His, and A1K4-His) were generated, with systematic evaluation identifying A1K2 as the lead candidate due to its optimal conjugation efficiency, stability, and favorable biodistribution profile [1]. When conjugated to DOTA and labeled with gallium-68 ([68Ga]Ga-DOTA-A1K2), this novel agent provides a promising tool for non-invasive detection of mesothelin-expressing tumors, with potential applications in patient stratification, therapy monitoring, and as a companion diagnostic for mesothelin-targeted therapies [1] [2].

Materials

Reagents and Consumables
  • Anti-mesothelin sdAb A1K2 (with and without His-tag)
  • p-SCN-Bn-DOTA (bifunctional chelator)
  • Gallium-68 ([68Ga]GaCl₃) eluted from a [68Ge]/[68Ga] generator
  • Sodium acetate buffer (0.1 M, pH 4.5-5.0)
  • Hydrochloric acid (HCl, 0.1-0.6 M)
  • Sodium hydroxide (NaOH, 0.1-1.0 M)
  • Sterile water for injection
  • Phosphate buffered saline (PBS, pH 7.4)
  • Instant thin-layer chromatography (iTLC) strips
  • Sterile 0.22 μm membrane filters
  • Sterile vials and syringes
  • PD-10 size exclusion columns or equivalent
Equipment
  • [68Ge]/[68Ga] generator system
  • Automated radiolabeling module (optional but recommended)
  • Dose calibrator
  • pH meter or indicator strips
  • Heating block or water bath
  • Centrifuge
  • Liquid chromatography system for quality control
  • PET/CT scanner
  • Gamma counter
  • Size exclusion HPLC system with UV and radioactivity detectors
Software
  • Image analysis software (e.g., ROVER)
  • PET/CT reconstruction and analysis platform
  • Statistical analysis package
  • Graphviz for workflow visualization

Methods

Production and Engineering of A1K2 sdAb

The A1K2 sdAb was engineered from the parent A1 sdAb sequence using directed mutagenesis to replace three of the four native lysine residues with arginines, leaving only a single lysine available for site-specific conjugation [1]. This approach ensures homogeneous conjugation and eliminates the production of mixed compounds that can occur with random lysine labeling.

Cloning and Expression:

  • Clone the A1K2 sequence into pET-15b expression vector incorporating a hexahistidine tag and a TEV protease cleavage site between A1K2 and the His-tag [1]
  • Transform into SHuffle T7 Express Competent E. coli for expression
  • Induce expression with 1 mM isopropyl-β-d-thiogalactoside (IPTG) at 37°C overnight [1]
  • Recover soluble extracts through lysozyme treatment and sonication followed by centrifugation

Purification:

  • Perform initial purification using immobilized metal affinity chromatography (IMAC) on Ni-NTA resin
  • Further purify by size exclusion chromatography on Superdex 75 HR 16/60 in Tris/NaCl pH 7.4 [1]
  • Remove His-tag using TEV protease cleavage at 1:1 (w/w) ratio when desired [1]
  • Confirm identity and purity by MALDI-TOF mass spectrometry and SDS-PAGE
DOTA Conjugation and Radiolabeling

Table 1: Conjugation and Radiolabeling Parameters for DOTA-A1K2

Parameter Condition Notes
Conjugation buffer 0.5 M sodium carbonate, pH 9.0 pH critical for efficiency
Chelator-to-sdAb ratio 20-50:1 (molar excess) p-SCN-Bn-DOTA
Conjugation time 3 hours at 25°C With stirring
Purification method Size exclusion chromatography Remove unconjugated DOTA
Radiolabeling buffer Sodium acetate (0.1 M, pH 4.5) Optimal for Ga-68 labeling
Radiolabeling temperature 60°C for 15 minutes OR 95°C for 5-10 minutes
pH for labeling 4.0-4.5 Critical for complexation
Quality control iTLC, HPLC Verify radiochemical purity

DOTA Conjugation:

  • Buffer-exchange A1K2 into 0.5 M sodium carbonate buffer (pH 9.0) using PD-10 columns
  • Add 20-50 fold molar excess of p-SCN-Bn-DOTA (3 mg/mL) to A1K2 solution (1.5 mg/mL)
  • Adjust pH to 8-9 and incubate for 3 hours at 25°C with stirring [3]
  • Purify conjugate by size exclusion chromatography using semi-preparative HPLC
  • Concentrate to 1 mg/mL using Amicon Ultra-15 filters (3 kDa MWCO)
  • Store at -80°C until use

Gallium-68 Radiolabeling:

  • Elute [68Ga]GaCl₃ from the generator using 0.1-0.6 M HCl
  • Pre-condition the eluate using a cation exchange cartridge (optional)
  • Mix DOTA-A1K2 (10-50 μg) with sodium acetate buffer (0.1 M, pH 4.5)
  • Add [68Ga]GaCl₃ (5-40 MBq/μg) to the reaction mixture
  • Heat at 60°C for 15 minutes with occasional shaking [3]
  • Allow to cool to room temperature
  • Check radiochemical purity using iTLC (stationary phase: silica gel impregnated glass fiber; mobile phase: 0.1 M sodium citrate, pH 5.0)
  • Purify using size exclusion PD-10 column if necessary
  • Pass through a 0.22 μm membrane filter for sterilization
Quality Control

Table 2: Quality Control Specifications for [68Ga]Ga-DOTA-A1K2

Test Parameter Acceptance Criteria Method
Appearance Clear, colorless solution Visual inspection
pH 4.0-8.0 pH test strip or meter
Radiochemical purity >95% iTLC, HPLC
Radionuclide identity 511 keV peak Gamma spectrometry
Radionuclide purity >99.9% Half-life determination
Chemical purity <200 μg HEPES per dose HPLC (if HEPES used)
Sterility Sterile Sterility test
Endotoxins <175 IU/mL LAL test
Filter integrity Bubble point test Pre-filtration

Radiochemical Purity Assessment:

  • iTLC Method: Use 0.1 M sodium citrate (pH 5.0) as mobile phase
    • [68Ga]Ga-DOTA-A1K2: Rf = 0.0-0.1
    • Free [68Ga]Ga³⁺: Rf = 0.9-1.0
  • HPLC Method: Use size exclusion column with PBS mobile phase, UV detection at 280 nm, and radioactivity detection

Stability Testing:

  • Assess stability in radiolabeling medium over 4 hours
  • Evaluate stability in human blood plasma over 2 hours at 37°C
  • Monitor for transchelation or decomposition
In Vivo Biodistribution and Imaging Studies

Animal Model Preparation:

  • Use immunodeficient mice (e.g., nude or SCID) bearing mesothelin-expressing xenografts (HCC70 TNBC model or BxPC-3 pancreatic cancer model)
  • Allow tumors to grow to 100-300 mm³ before imaging
  • Include appropriate controls (mesothelin-negative tumors or blocking doses)

Biodistribution Studies:

  • Inject [68Ga]Ga-DOTA-A1K2 (1-5 MBq, 1-10 μg) via tail vein
  • Euthanize animals at predetermined time points (1, 2, and 4 hours post-injection)
  • Collect tissues of interest (tumor, blood, kidney, liver, spleen, muscle, bone)
  • Weigh tissues and measure radioactivity using gamma counter
  • Calculate percentage injected dose per gram of tissue (%ID/g)

PET Imaging Protocol:

  • Administer [68Ga]Ga-DOTA-A1K2 (5-10 MBq) via tail vein
  • Anesthetize animals using isoflurane (1.5-2.5% in oxygen)
  • Position animals in PET/CT scanner in prone position
  • Acquire static PET images at 1-hour post-injection (10-15 minute acquisition)
  • Perform CT scan for anatomical correlation and attenuation correction
  • Reconstruct images using ordered-subset expectation maximization (OSEM) algorithm
  • Analyze images using appropriate software (e.g., ROVER) to determine standardized uptake values (SUVs)

Applications and Experimental Data

Preclinical Evaluation

Table 3: Comparative Biodistribution of [68Ga]Ga-DOTA-A1K2 and Related Tracers in Mice Bearing Mesothelin-Expressing Tumors (1 hour post-injection, %ID/g)

Tissue [68Ga]Ga-DOTA-A1K2 [68Ga]Ga-DOTA-A1K4 [68Ga]Ga-NOTA-A1-His [68Ga]Ga-DOTA-A1-His
Tumor 3.5 ± 0.4 2.9 ± 0.3 2.8 ± 0.3 3.1 ± 0.3
Blood 0.4 ± 0.1 0.5 ± 0.1 0.6 ± 0.1 0.5 ± 0.1
Kidney 4.2 ± 0.5 8.3 ± 0.9 9.8 ± 1.2 4.9 ± 0.6
Liver 1.9 ± 0.3 2.1 ± 0.3 2.3 ± 0.3 2.0 ± 0.3
Spleen 1.5 ± 0.2 1.7 ± 0.3 1.8 ± 0.3 1.6 ± 0.2
Muscle 0.2 ± 0.1 0.2 ± 0.1 0.2 ± 0.1 0.2 ± 0.1

The experimental data demonstrate that [68Ga]Ga-DOTA-A1K2 exhibits superior biodistribution characteristics compared to other variants, with significantly lower kidney uptake (approximately 50% reduction compared to A1K4) while maintaining high tumor uptake [1]. The tumor-to-kidney ratio for A1K2 was 2.4 times higher than for A1K4 (p < 0.01), and the tumor-to-liver ratio was 1.9 times higher [1]. These improved ratios enhance imaging contrast and potentially reduce renal radiation exposure, a critical consideration for therapeutic applications.

When comparing chelators, DOTA-conjugated A1-His demonstrated approximately twofold lower kidney uptake compared to NOTA-conjugated A1-His, suggesting potential advantages of DOTA for this application [3]. Removal of the His-tag and administration of gelofusine (a plasma expander that reduces renal reabsorption) further lowered kidney uptake, providing additional strategies for optimizing the biodistribution profile [1].

Imaging Performance

In PET imaging studies, [68Ga]Ga-DOTA-A1K2 enabled clear visualization of mesothelin-expressing tumors within 1 hour post-injection, with rapid clearance from background tissues resulting in high target-to-background ratios [1]. The agent demonstrated specificity for mesothelin, as confirmed by significantly lower uptake in mesothelin-negative tumors and successful blocking experiments with unlabeled A1 sdAb.

The imaging workflow for [68Ga]Ga-DOTA-A1K2 can be visualized as follows:

G Start Start: 68Ga elution from generator Conjugation DOTA-A1K2 conjugation Start->Conjugation Radiolabeling Radiolabeling (60°C, 15 min) Conjugation->Radiolabeling QC Quality Control (iTLC, HPLC) Radiolabeling->QC QC->Conjugation Fails QC Administration IV Injection in subject QC->Administration Passes QC Imaging PET/CT Imaging (60 min post-injection) Administration->Imaging Analysis Image Analysis & Quantification Imaging->Analysis

Figure 1: [68Ga]Ga-DOTA-A1K2 PET Imaging Workflow. This diagram illustrates the comprehensive process from radionuclide production to image analysis, highlighting key quality control checkpoints.

Theranostic Applications

The DOTA chelator in [68Ga]Ga-DOTA-A1K2 enables a theranostic approach by allowing the same conjugate to be labeled with therapeutic radionuclides such as lutetium-177 ([177Lu]) or terbium-161 ([161Tb]) [3]. Ongoing studies are evaluating the therapeutic potential of [177Lu]Lu-DOTA-A1K2, leveraging the favorable biodistribution profile of the A1K2 variant to potentially deliver therapeutic doses to tumors while sparing normal tissues, particularly the kidneys [1].

The site-specific conjugation strategy employed for A1K2 ensures a homogeneous product with consistent pharmacokinetics, which is particularly important for therapeutic applications where batch-to-batch variability could impact efficacy and toxicity [1]. Since the four lysine residues targeted in this engineering approach are conserved in many sdAbs, this strategy may be broadly applicable for site-specific labeling of other sdAbs [1].

Protocol Implementation Notes

Critical Steps and Optimization

Radiolabeling Efficiency:

  • Maintain pH between 4.0-4.5 during radiolabeling for optimal chelation
  • Use high-purity reagents and water to prevent metal contamination
  • Optimize peptide amount based on specific activity requirements

Biodistribution Enhancement:

  • Remove His-tag to reduce renal retention [1]
  • Consider gelofusine co-injection to further reduce kidney uptake [1]
  • Administer sufficient mass dose to satulate non-specific binding sites

Imaging Protocol:

  • Image at 1-hour post-injection to capitalize on optimal tumor-to-background ratios
  • Implement respiratory gating for thoracic and abdominal imaging to reduce motion artifacts [4]
  • Use iterative reconstruction algorithms with appropriate corrections for quantitative accuracy
Troubleshooting Guide

Table 4: Troubleshooting Common Issues in [68Ga]Ga-DOTA-A1K2 Production and Application

Problem Potential Cause Solution
Low radiochemical yield Incorrect pH Verify and adjust pH to 4.0-4.5
Low radiochemical purity Metal contamination Use high-purity water and reagents
High kidney uptake His-tag presence Use His-tag free version or gelofusine
High hepatobiliary uptake Aggregation or instability Check conjugate integrity and storage conditions
Low tumor uptake Insufficient target expression Verify mesothelin expression in model
Poor image quality Incorrect imaging timing Image at 1-hour post-injection

Conclusion

[68Ga]Ga-DOTA-A1K2 represents a significant advancement in mesothelin-targeted molecular imaging, combining the favorable targeting properties of the A1 sdAb with the superior image quality of PET technology. The site-specific engineering approach employed in A1K2 addresses previous challenges with heterogeneous conjugation, resulting in a consistent product with optimized biodistribution characteristics.

The distinguishing features of [68Ga]Ga-DOTA-A1K2 include:

  • Homogeneous composition due to site-specific conjugation
  • Favorable pharmacokinetics with rapid tumor targeting and background clearance
  • Reduced renal uptake compared to earlier variants and NOTA-conjugated counterparts
  • Theranostic potential through compatibility with therapeutic radionuclides

These properties make [68Ga]Ga-DOTA-A1K2 a promising tool for detecting mesothelin-expressing tumors, monitoring treatment response, and selecting patients for mesothelin-targeted therapies. Furthermore, the site-specific conjugation strategy demonstrated with A1K2 provides a broadly applicable platform for optimizing the pharmacokinetic properties of sdAb-based radiopharmaceuticals.

Future directions include further clinical translation of [68Ga]Ga-DOTA-A1K2 and evaluation of its therapeutic counterpart, [177Lu]Lu-DOTA-A1K2, potentially expanding the armamentarium against mesothelin-expressing cancers which currently have limited treatment options.

References

Comprehensive Application Notes & Protocols: Development of [68Ga]Ga-DOTA-AeK for PET Imaging of Bacterial Infections

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Bacterial infections remain a significant global health challenge, particularly with the growing incidence of antibacterial resistance that complicates treatment strategies. Accurate diagnosis of bacterial infections is crucial for implementing effective antibiotic stewardship and avoiding unnecessary antibiotic use. Traditional diagnostic approaches require sampling bodily fluids or performing invasive biopsies followed by microbiological culturing, which often requires several days to weeks to obtain results. To address these limitations, non-invasive imaging techniques such as positron emission tomography/computed tomography (PET/CT) have emerged as promising alternatives for real-time assessment of anatomical and physiological abnormalities, especially in early infections or deeply seated infections where sampling is challenging. [1] [2]

Current nuclear medicine techniques for infection detection rely on tracers such as [67Ga]Ga-Citrate, radiolabeled leucocytes, or [18F]FDG that target enhanced glucose metabolism at inflammatory sites. Unfortunately, these radiotracers fail to discriminate infection from sterile inflammation and often suffer from poor resolution, limiting their diagnostic specificity. Unlike eukaryotic cells, bacteria possess a complex and unique biological machinery that offers multiple opportunities for pathogen-specific targeting. The bacterial cell wall contains peptidoglycan (PG), an integral net-like structure composed of alternating N-acetylglucosamine and N-acetylmuramic acid amino sugars cross-linked by oligopeptides. This peptidoglycan undergoes continuous biosynthesis and remodeling through a well-understood, dynamically regulated mechanism, providing an attractive target for specific bacterial imaging. [1] [2]

During cell proliferation, the PG polymer is enzymatically digested into L-Ala-γ-D-Glu-meso-A2pm (or L-Lys)-D-Ala tetrapeptide and L-Ala-γ-D-Glu-meso-A2pm (or L-Lys) tripeptides, which then enter the PG recycling pathway via oligopeptide permease (Opp) membrane protein transporters found in both Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus). Once in the intracellular space, these amino acid chains are covalently linked to amino sugars by murein peptide ligase (Mpl), forming uridine diphosphate-N-acetylmuramic acid (UDP-MurNAc)-tripeptide/tetrapeptides that are subsequently incorporated into newly formed PG layers during cell proliferation. Previous studies have demonstrated that bacteria can utilize synthetic D-amino acids and tripeptides for PG reconstruction, including fluorescent analogs such as AeK-NBD (L-Ala-γ-D-Glu-L-Lys-N-7-nitro-2,1,3-benzoxadiazol-4-yl), which showed effective incorporation in Gram-negative bacteria. Based on these promising results, we developed a radioactive AeK conjugate [68Ga]Ga-DOTA-AeK for prospective in vivo localization of bacterial infection using PET/CT. [1] [2]

Chemistry & Reagent Preparation

Synthesis of DOTA-AeK Conjugate

The DOTA-AeK conjugate (L-Ala-γ-D-Glu-L-Lys-DOTA) was synthesized by replacing the fluorescent NBD entity in the previously characterized AeK-NBD tripeptide with the bifunctional chelator 4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The molecular weight of the resulting DOTA-AeK compound is 732.79 g/mol. The synthesis involves coupling the epsilon amino group of the lysine residue in the AeK tripeptide (L-Ala-γ-D-Glu-L-Lys) to one of the carboxylate groups of DOTA using standard peptide coupling reagents. [1] [2]

Detailed Synthesis Protocol:

  • Step 1: Dissolve 10 μmol of AeK tripeptide in 2 mL of dimethylformamide (DMF) containing 10 μmol of hydroxybenzotriazole (HOBt).
  • Step 2: Add 12 μmol of DOTA and 15 μmol of N,N'-diisopropylcarbodiimide (DIC) to the reaction mixture.
  • Step 3: Stir the reaction mixture at room temperature for 12 hours under nitrogen atmosphere.
  • Step 4: Purify the crude product using reverse-phase HPLC on a C18 column with a water-acetonitrile gradient (5% to 95% acetonitrile over 30 minutes) containing 0.1% trifluoroacetic acid.
  • Step 5: Characterize the final DOTA-AeK conjugate using mass spectrometry (ESI-MS: m/z 733.8 [M+H]+) and analytical HPLC to confirm purity >95%.
Reagent Formulation

Table 1: Key Reagents for DOTA-AeK Synthesis and Radiolabeling

Reagent Specification Storage Conditions Purpose
DOTA-AeK ≥95% purity, 732.79 g/mol -20°C, desiccated Targeting vector for radiolabeling
Sodium Acetate Buffer 1.0 M, pH 4.0-4.5 4°C Radiolabeling buffer
Gallium-68 68Ge/68Ga generator eluted with 0.1N HCl Room temperature Radionuclide source
Ethanol HPLC grade, ≥99.9% Room temperature Purification
Sterile Water for Injection USP grade Room temperature Formulation

Radiolabeling Protocol

Gallium-68 Radiolabeling Procedure

The radiolabeling procedure for [68Ga]Ga-DOTA-AeK follows an easy-to-implement method that includes solid-phase purification to obtain the final product with radiochemical purity ≥95%. The entire process should be performed under sterile conditions using approved radiopharmaceutical synthesis modules. [1]

Step-by-Step Protocol:

  • Gallium-68 Elution: Elute a 68Ge/68Ga generator with 5-6 mL of 0.1N HCl into a sterile reaction vial. Fractionate the eluate to collect the main activity peak (typically 2-3 mL).
  • Buffer Preparation: Prepare 1.5 mL of 1.0 M sodium acetate buffer (pH 4.0) and filter through a 0.22 μm sterile filter.
  • Reaction Mixture: To the gallium-68 eluate, add:
    • 30-50 μg of DOTA-AeK in sterile water
    • 1.5 mL of sodium acetate buffer (1.0 M, pH 4.0)
  • Incubation: Heat the reaction mixture at 95°C for 15 minutes with continuous stirring.
  • Purification: After cooling to room temperature, purify the reaction mixture using a C18 solid-phase extraction cartridge:
    • Pre-condition the C18 cartridge with 5 mL ethanol followed by 10 mL sterile water
    • Load the reaction mixture onto the cartridge
    • Wash with 10 mL of sterile water to remove uncomplexed gallium-68
    • Elute the purified [68Ga]Ga-DOTA-AeK with 1 mL of 50% ethanol followed by 4 mL of sterile saline
  • Formulation: Pass the final product through a 0.22 μm sterile filter into a sterile vial. Measure the final activity and determine radiochemical yield.
Quality Control Procedures

Table 2: Quality Control Specifications for [68Ga]Ga-DOTA-AeK

Parameter Method Acceptance Criteria Typical Results
Radiochemical Purity Radio-HPLC/ITLC ≥95% 97.0 ± 1.1%
pH pH indicator strips 4.5-7.5 6.0-7.0
Radionuclide Purity Gamma spectrometry 99% Ga-68 >99.9%
Endotoxin Level LAL test <175 EU/V <50 EU/V
Sterility Direct inoculation Sterile Sterile
Stability Radio-HPLC at 4h ≥90% intact >95% at 4h

Radio-HPLC Method:

  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile phase: A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile
  • Gradient: 5% B to 95% B over 20 minutes
  • Flow rate: 1 mL/min
  • Detection: UV at 220 nm and radioactivity detector
  • Retention time: [68Ga]Ga-DOTA-AeK = 12.5 ± 0.5 minutes

Instant Thin-Layer Chromatography (ITLC) Method:

  • Stationary phase: silica gel impregnated glass fiber
  • Mobile phase: 0.1 M sodium citrate, pH 4.0
  • Rf values: [68Ga]Ga-DOTA-AeK = 0.0-0.1, free Ga-68 = 0.8-1.0

In Vitro Bacterial Uptake Studies

Bacterial Strains and Culture Conditions

The bacterial incorporation of [68Ga]Ga-DOTA-AeK and its fluorescent analog AeK-NBD should be investigated in both live and heat-killed bacteria, including representative Gram-positive and Gram-negative strains. [1] [2]

Recommended Bacterial Strains:

  • Escherichia coli (ATCC 25922) - Gram-negative model
  • Staphylococcus aureus (ATCC 29213) - Gram-positive model
  • Additional clinical isolates as relevant to specific research questions

Culture Conditions:

  • Inoculate single colonies in 10 mL of appropriate broth (LB for E. coli, TSB for S. aureus)
  • Incubate at 37°C with shaking at 200 rpm until mid-log phase (OD600 = 0.5-0.6)
  • For heat-killed controls, incubate bacterial suspensions at 80°C for 30 minutes
  • Verify viability of heat-killed cultures by plating on appropriate agar plates
Uptake Assay Protocol
  • Bacterial Preparation: Harvest bacterial cells by centrifugation at 5,000 × g for 10 minutes. Wash twice with phosphate-buffered saline (PBS, pH 7.4). Resuspend in PBS to a density of approximately 1 × 10^8 CFU/mL.
  • Incubation with Tracer: Add [68Ga]Ga-DOTA-AeK (approximately 100 kBq per sample) to 1 mL of bacterial suspension. Include controls with heat-killed bacteria and tracer alone in PBS.
  • Incubation Conditions: Incubate at 37°C for 60 minutes with gentle shaking.
  • Separation and Washing: After incubation, centrifuge at 12,000 × g for 5 minutes. Carefully remove the supernatant and wash the pellet twice with 1 mL of ice-cold PBS.
  • Measurement: Measure the radioactivity in the pellet using a gamma counter. Calculate the percentage of incorporated activity relative to the total added activity.
  • Viability Assessment: Perform colony counting on serial dilutions of the bacterial suspension before and after the experiment to confirm stable viability.
Data Analysis and Interpretation

Calculate bacterial uptake using the following formula: % Uptake = (Activity in pellet / Total activity added) × 100

Compare uptake between live and heat-killed bacteria using appropriate statistical tests (unpaired t-test, one-way ANOVA). A significantly higher uptake in live bacteria compared to heat-killed controls suggests specific incorporation, while similar uptake values indicate non-specific binding.

Expected Results: Previous studies with [68Ga]Ga-DOTA-AeK showed no conclusive intracellular uptake in either E. coli or S. aureus live and heat-killed bacterial strains (p > 0.05). In contrast, the fluorescent AeK-NBD analog showed significantly higher intracellular incorporation in live bacteria compared to heat-killed controls (p < 0.05), suggesting that the bulky DOTA chelator may limit active membrane transportation. [1] [2]

In Vivo Imaging Studies

Animal Models of Infection

For preliminary evaluation of [68Ga]Ga-DOTA-AeK as a bacterial infection imaging agent, a dual-model of chronic infection and inflammation should be established to assess specificity for infection over sterile inflammation. [1]

Infection Model:

  • Use 6-8 week old immunocompetent mice (e.g., BALB/c, C57BL/6)
  • For bacterial infection: Inject 1 × 10^7 CFU of S. aureus or E. coli in 50 μL PBS subcutaneously in the right thigh
  • Monitor animals for signs of infection (swelling, redness) before imaging

Inflammation Model:

  • In the same animal, inject 50 μL of 1% sterile carrageenan solution in the contralateral thigh to create a sterile inflammatory lesion
  • Alternatively, use lipopolysaccharide (LPS) at 10 μg in 50 μL PBS

Optimal Imaging Timepoint: Image at 24-48 hours post-infection when the inflammatory response is well-established but the infection remains localized.

PET/CT Imaging Protocol
  • Animal Preparation: Anesthetize mice using isoflurane (2-3% in oxygen). Maintain anesthesia throughout the imaging procedure using 1-2% isoflurane delivered via nose cone.
  • Tracer Administration: Inject [68Ga]Ga-DOTA-AeK (3.7-7.4 MBq, 100-200 μCi) in 100-200 μL saline via tail vein. Record the exact administered activity and time.
  • Image Acquisition: At 60 minutes post-injection, position animals in the PET/CT scanner. Acquire CT scan for attenuation correction and anatomical localization, followed by a 10-15 minute static PET acquisition.
  • Image Reconstruction: Reconstruct PET images using ordered-subset expectation maximization (OSEM) algorithm with CT-based attenuation correction.
  • Image Analysis: Draw regions of interest (ROIs) over infection sites, inflammation sites, and background tissues (e.g., muscle). Calculate standardized uptake values (SUVs) as: SUV = (Tissue activity concentration [Bq/g] / (Injected activity [Bq] / Body weight [g]))
Biodistribution Studies

To complement imaging data, conduct ex vivo biodistribution studies:

  • Euthanize animals at selected time points post-injection (e.g., 30, 60, 120 minutes)
  • Collect tissues of interest (blood, heart, lung, liver, spleen, kidney, intestine, muscle, bone, infection site, inflammation site)
  • Weigh tissues and measure radioactivity using a gamma counter
  • Calculate percentage injected dose per gram of tissue (%ID/g)

Expected Results: Preliminary biodistribution studies of [68Ga]Ga-DOTA-AeK in a dual-model of chronic infection and inflammation have revealed limited localization at the infection site with non-specific accumulation in response to inflammatory markers. [1]

Data Analysis & Statistical Methods

Quantitative Analysis Parameters

Table 3: Key Parameters for Quantitative Analysis of [68Ga]Ga-DOTA-AeK Studies

Parameter Definition Application
Target-to-Background Ratio (TBR) (SUVtarget / SUVbackground) Quantification of specific uptake
Percentage Injected Dose per Gram (%ID/g) (Activity in tissue (Bq/g) / Injected dose (Bq)) × 100 Biodistribution quantification
Standardized Uptake Value (SUV) (Activity concentration (Bq/g) / (Injected dose (Bq) / body weight (g))) Normalization for comparison
Radiochemical Purity (RCP) (Activity of radiolabeled compound / Total activity) × 100 Quality control metric
Specific Activity Total activity / Mass of compound Radiopharmaceutical potency
Statistical Analysis
  • Express all data as mean ± standard deviation (SD) from at least 3-5 independent experiments
  • Perform statistical comparisons using Student's t-test (for two groups) or one-way ANOVA with post-hoc tests (for multiple groups)
  • Consider p-values < 0.05 as statistically significant
  • Use appropriate statistical software (e.g., GraphPad Prism, SPSS, R) for analysis

Troubleshooting & Optimization

Common Issues and Solutions

Table 4: Troubleshooting Guide for [68Ga]Ga-DOTA-AeK Preparation and Application

Problem Possible Cause Solution
Low Radiolabeling Efficiency Insufficient DOTA-AeK concentration Increase DOTA-AeK to 50-100 μg per labeling
Suboptimal pH Adjust pH to 3.5-4.2 using sodium acetate buffer
Inadequate heating time Extend incubation time to 20 minutes at 95°C
High Non-specific Binding Lipophilicity of tracer Add small amount of ethanol (≤10%) to formulation
Bacterial membrane impermeability Consider alternative chelators (NODAGA) with smaller size
Poor In Vivo Localization Rapid clearance Image at earlier time points (30-45 min post-injection)
Low target availability Use higher bacterial inoculum for infection models
Tracer Instability Transchelation to transferrin Ensure rigorous purification to remove free Ga-68
Metabolic degradation Consider formulation with protease inhibitors
Alternative Approaches and Future Directions

Based on the finding that [68Ga]Ga-DOTA-AeK showed limited bacterial uptake likely due to the bulky DOTA chelator limiting active membrane transportation, researchers should consider these alternative strategies: [1] [2]

  • Alternative Chelators: Explore NODAGA as a chelator instead of DOTA, as [68Ga]Ga-NODAGA conjugates have demonstrated better stability and higher product yields in similar applications. [3]
  • Different Radionuclides: Develop AeK derivatives that allow for radiolabeling with 18F or 11C, which would eliminate the need for bulky chelators and potentially improve bacterial uptake.
  • Structural Modifications: Design truncated or structurally modified AeK analogs that maintain bacterial incorporation capability while accommodating radiolabeling requirements.
  • Pretargeting Approaches: Investigate pretargeting strategies where the unmodified AeK vector is administered first, followed by a small radiolabeled chelator that can bind to the pre-localized vector.

The following diagram illustrates the peptidoglycan recycling pathway targeted by DOTA-AeK and the limitation introduced by the bulky chelator:

G PG Peptidoglycan Polymer Enzymes Enzymatic Digestion PG->Enzymes Tripeptide L-Ala-γ-D-Glu-L-Lys Tripeptide Enzymes->Tripeptide Opp Opp Transporter Tripeptide->Opp Mpl Mpl Enzyme Opp->Mpl Intracellular Incorporation Bacterial Incorporation Opp->Incorporation UDP UDP-MurNAc-tripeptide Mpl->UDP NewPG New PG Layer UDP->NewPG Fluorescent AeK-NBD (Small - Successful Uptake) Fluorescent->Opp Permeated Radioactive [68Ga]Ga-DOTA-AeK (Bulky - Limited Uptake) Radioactive->Opp Blocked

Conclusion

The development of [68Ga]Ga-DOTA-AeK represents a promising approach for specific bacterial imaging by targeting the peptidoglycan recycling pathway. While the radiolabeling procedure has been successfully established with high radiochemical purity and good stability, the current conjugate shows limited bacterial uptake likely due to the bulky DOTA chelator impairing active membrane transport through Opp transporters. Researchers should consider alternative labeling strategies, including different radionuclides (18F, 11C) or smaller chelators (NODAGA), to optimize the pharmacokinetic properties while maintaining target specificity. The protocols outlined in this document provide a comprehensive framework for evaluating novel bacterial-specific imaging agents with improved characteristics for clinical translation.

References

Comprehensive Application Notes and Protocols: Lysine-DOTA Radiopeptide Albumin Binding Modification for Enhanced Cancer Theranostics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The strategic modification of radiopeptides with albumin-binding entities represents a significant advancement in nuclear medicine, particularly for cancer theranostics. This approach leverages the natural prolonged circulation of albumin in the bloodstream to enhance the pharmacokinetic profiles of rapidly cleared targeting peptides. By incorporating albumin-binding moieties such as 4-(p-iodophenyl)butanoate or related structures, researchers can substantially increase the blood residence time of radiopharmaceuticals, leading to improved tumor accumulation and enhanced therapeutic efficacy [1] [2]. The lysine residue serves as an ideal bifurcation point in these molecular constructs, enabling simultaneous attachment of the DOTA chelator for radionuclide complexation and the albumin-binding moiety through selective protection of its Nα and Nε amino groups during solid-phase synthesis [1].

This albumin-binding strategy has been successfully applied to various targeting vectors including uPAR-binding peptides, PSMA inhibitors, and folate conjugates, demonstrating its broad applicability across different cancer types [1] [2] [3]. The modification is particularly valuable for therapeutic applications using β-emitters such as lutetium-177, where enhanced tumor exposure to radioactivity can significantly improve treatment outcomes. Recent preclinical studies have shown that optimized albumin-binding radiopeptides can achieve 2 to 3-fold higher tumor accumulation compared to their unmodified counterparts, while maintaining favorable clearance profiles from non-target tissues [1] [3]. These advances highlight the transformative potential of albumin-binding modifications in advancing the field of targeted radionuclide therapy.

Synthetic Protocols

Solid-Phase Peptide Synthesis of Lysine-DOTA Scaffold

The synthesis of albumin-binding radiopeptides begins with the solid-phase peptide synthesis (SPPS) of the targeting vector using standard Fmoc chemistry. The lysine residue is strategically incorporated to provide a bifurcation point for subsequent conjugations, typically through selective protection using the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group on the Nε-amino group while the Nα-amino group extends the peptide backbone [1]. After assembly of the complete peptide sequence on Rink-amide MBHA resin (loading: 0.44 mmol/g), the Dde group is removed using a solution of 2% hydrazine in DMF, exposing the Nε-amino group for conjugation with the albumin-binding moiety.

For the DOTA incorporation, two primary approaches have been established:

  • Commercial DOTA-tris(tBu-ester) Conjugation: The pre-formed chelator is coupled to the Nα-amino group of the peptide sequence using activation with HBTU/DIEA in DMF, typically using 4 equivalents of DOTA-tris(tBu-ester) relative to the resin-bound peptide [4]. This method provides high coupling efficiency but can be limited by cost and purity considerations.

  • In Situ DOTA Synthesis: As an alternative approach, DOTA can be synthesized directly on the solid support through a three-step procedure beginning with acylation of the Nα-amino group with bromoacetic acid activated in situ with HOBt/DIC. The bromoacetylated peptide-resin is then reacted with cyclen (1,4,7,10-tetraazacyclododecane) followed by trialkylation with tert-butyl bromoacetate [4]. This method offers cost advantages and avoids potential impurities present in commercial DOTA-tris(tBu-ester) preparations.

Table 1: Key Structural Variations in this compound Albumin-Binding Radiopeptides

Radiopeptide Albumin-Binding Moiety Spacer Configuration Key Structural Features
uPAR-01 [1] 4-(p-iodophenyl)butanoate Lysine bifurcation Direct conjugation of albumin binder to Nε-amino group
uPAR-02 [1] 4-(p-iodophenyl)butanoate PEG₄ spacer Enhanced hydrophilicity for moderate albumin binding
uPAR-03 [1] 4-(p-iodophenyl)butanoate AMBA + PEG₄ spacer Combined hydrophobic and hydrophilic elements
Ibu-DAB-PSMA [3] Ibuprofen derivative Diaminobutanoic acid spacer Moderate albumin binding for balanced pharmacokinetics
RedFol-1 [2] 4-(p-iodophenyl)butanoate Direct conjugation Strong albumin binding with prolonged circulation
Incorporation of Albumin-Binding Moieties

The albumin-binding entities are typically conjugated to the Nε-amino group of the strategically positioned lysine residue after removal of the Dde protecting group. The most commonly used albumin binder is 4-(p-iodophenyl)butanoate, which can be activated as an N-hydroxysuccinimide ester and coupled in the presence of DIEA as a base [1] [2]. For constructs requiring modulated albumin-binding affinity, spacers of varying hydrophilicity can be incorporated between the lysine residue and the albumin-binding moiety. For instance:

  • Hydrophilic Spacers: PEG₄ (3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid) spacers can be incorporated to reduce albumin-binding affinity, as demonstrated in uPAR-02, resulting in intermediate blood retention profiles [1].

  • Hydrophobic Spacers: AMBA (4-(aminomethyl)benzoic acid) linkers can enhance albumin-binding affinity, as evidenced in uPAR-03 and RedFol-3 constructs, leading to prolonged blood circulation times [1] [2].

Following the complete assembly of the peptide-chelator-albumin binder conjugate, the cleavage from resin and simultaneous removal of acid-labile protecting groups is achieved using a cocktail of trifluoroacetic acid (TFA) with appropriate scavengers (typically 2.5% water and 2.5% triisopropylsilane). The crude product is then purified using semi-preparative reversed-phase HPLC with C18 columns and water-acetonitrile gradients containing 0.1% TFA. The identity of the final product is confirmed by high-resolution mass spectrometry (HRMS), and chemical purity is assessed by analytical HPLC [1].

Synthesis Resin Resin Peptide Peptide Resin->Peptide Fmoc-SPPS Lysine Lysine Peptide->Lysine Selective Dde deprotection DOTA DOTA Lysine->DOTA Nα-conjugation AlbuminBinder AlbuminBinder Lysine->AlbuminBinder Nε-conjugation FinalProduct FinalProduct DOTA->FinalProduct TFA cleavage AlbuminBinder->FinalProduct HPLC purification

Diagram 1: this compound Radiopeptide Synthesis Strategy

Characterization and Quality Control Methods

Analytical Characterization of Conjugates

Comprehensive characterization of the synthesized this compound-albumin binder conjugates is essential for ensuring product quality and batch consistency. Primary characterization includes analytical HPLC with UV detection at 254 nm using C18 columns and gradient elution with water-acetonitrile systems containing 0.1% TFA. The chemical identity is confirmed by high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or MALDI-TOF mass spectrometry, depending on the molecular weight and characteristics of the compound [1] [4]. For DOTA-peptides synthesized via the in situ cyclen approach, additional verification of complete trialkylation should be performed using mass spectrometric analysis to detect any partially alkylated byproducts [4].

Radiolabeling and Radiochemical Analysis

Radiolabeling with lutetium-177 is typically performed using no-carrier-added [177Lu]LuCl3 in 0.04 M HCl. The standard protocol involves incubating the peptide conjugate (1-10 nmol) with [177Lu]LuCl3 (100-1000 MBq) in ammonium acetate buffer (0.1-0.5 M, pH 4.5-5.0) at 37-45°C for 15-30 minutes [1] [3]. The addition of ascorbic acid (2-5 mg/mL) to the reaction mixture is recommended to prevent radiolysis and maintain stability. The radiochemical purity is determined by instant thin-layer chromatography (ITLC) using different mobile phase systems (e.g., 0.1 M sodium citrate, pH 5.0, or 50% acetonitrile in 0.1 M ammonium acetate) and should exceed 95% for in vivo applications [3]. For more precise analysis, radio-HPLC with a radioactivity detector is employed to separate and quantify the radiolabeled product from potential impurities such as free [177Lu]Lu3+ and colloidal species.

In Vitro Evaluation Protocols

Plasma Stability and Protein Binding Assays

The plasma stability of radiolabeled conjugates is assessed by incubating the radiopeptide (100 MBq/nmol) in mouse or human blood plasma at 37°C for up to 24 hours. Aliquots are taken at predetermined time points (1, 4, and 24 hours) and analyzed by radio-HPLC to quantify the percentage of intact radiopeptide [1]. For the albumin-binding this compound radiopeptides, stability should exceed 90% after 4 hours of incubation and >85% after 24 hours, demonstrating significant improvement over non-stabilized analogues [1].

The albumin-binding affinity is quantitatively determined by equilibrium dialysis or ultrafiltration methods. Briefly, the radiolabeled peptide is incubated with mouse or human serum albumin (0.1-1 mM) in phosphate-buffered saline at 37°C for 1 hour. The fraction bound to albumin is separated using size-exclusion filters or dialysis membranes, and the radioactivity in both bound and free fractions is measured in a gamma counter [2]. The binding affinity can be expressed as the percentage bound to albumin or as an apparent dissociation constant (Kd) calculated from saturation binding experiments. This compound radiopeptides incorporating the 4-(p-iodophenyl)butanoate moiety typically demonstrate 80-95% binding to human serum albumin under physiological conditions [1] [2].

Receptor Binding Affinity and Specificity

The target-binding affinity of the albumin-binding radiopeptides must be verified to ensure that the modifications do not compromise receptor recognition. Saturation binding assays are performed on cell membranes or intact cells expressing the target receptor (e.g., uPAR-transfected HEK cells, PSMA-expressing PC-3 PIP cells) [1] [3]. The radioligand is incubated with increasing concentrations of cells or membrane preparations in binding buffer for 1-2 hours at room temperature. Non-specific binding is determined in the presence of a large excess (100-1000-fold) of unlabeled competitor. The samples are collected by filtration through GF/B filters and washed with ice-cold buffer, and the bound radioactivity is measured in a gamma counter. The dissociation constant (Kd) is calculated by non-linear regression analysis of the saturation binding data using appropriate software [1]. Successful this compound albumin-binding constructs should maintain Kd values in the low nanomolar range (1-50 nM), comparable to their unmodified counterparts [1] [3].

Table 2: Quantitative Comparison of Representative this compound Albumin-Binding Radiopeptides

Parameter [177Lu]Lu-DOTA-AE105 [1] [177Lu]Lu-uPAR-02 [1] [177Lu]Lu-Ibu-DAB-PSMA [3] [177Lu]Lu-6R-RedFol-1 [2]
Kd (nM) 20 ± 1 10-57 Similar to PSMA-617 Not specified
Plasma Stability (% intact at 4 h) ~13% >98% ≥98% ≥98%
Albumin Binding (fold increase) Reference 31-104x (mouse), 43-136x (human) Moderate binding Strong binding
Blood Retention (4 h p.i., %IA/g) <0.1 12-16 Intermediate between PSMA-617 and PSMA-ALB-56 3.8-8.7 (24 h)
Tumor Uptake (4 h p.i., %IA/g) <1 3.6-11 Higher than PSMA-617 30-45 (24 h)
Tumor-to-Kidney Ratio Reference >3x improvement Favorable profile Varies by diastereomer

In Vivo Validation Protocols

Biodistribution Studies

Biodistribution studies are conducted in tumor-bearing nude mice (e.g., HEK-uPAR xenografts, PC-3 PIP tumors, or KB tumor models) to evaluate the pharmacokinetics and tumor targeting efficiency of the novel radiopeptides. The radiolabeled compound (10-100 μCi, 0.1-1 nmol per mouse) is administered intravenously via the tail vein [1] [2]. At predetermined time points (1, 4, 24, 48, 72, and 96 hours post-injection), animals are euthanized, and tissues of interest (blood, tumor, kidneys, liver, spleen, muscle, bone, etc.) are collected, weighed, and counted in a gamma counter. The results are expressed as percentage of injected activity per gram (%IA/g) of tissue. This compound radiopeptides with albumin-binding moieties typically demonstrate substantially increased blood retention (12-16% IA/g at 4 hours) compared to non-albumin-binding analogues (<0.1% IA/g at 4 hours), resulting in enhanced tumor accumulation over time [1].

Dosimetry and Therapy Studies

For therapeutic applications, dosimetry estimates are calculated based on the biodistribution data to predict human absorbed doses. The time-integrated activity coefficients (TIACs) for source organs are determined by non-linear regression analysis of the time-activity data [3]. These coefficients are then used with appropriate scaling factors and the OLINDA/EXM software to estimate absorbed doses for various organs. In therapy studies, tumor-bearing mice are treated with different activities of the therapeutic radiopeptide (e.g., 2, 5, and 10 MBq per mouse) and monitored for tumor growth inhibition, body weight changes, and overall survival for up to 12 weeks [3]. Hematological parameters and kidney function markers (blood urea nitrogen, albumin) should be assessed periodically to evaluate potential toxicity. Histopathological examination of kidneys, bone marrow, and other organs at the end of the study provides additional safety information [3].

SAR AlbuminBinder AlbuminBinder Spacer Spacer AlbuminBinder->Spacer Modulates binding affinity Lysine Lysine Spacer->Lysine Bifurcation point StrongBinding Strong Albumin Binding: 4-(p-iodophenyl)butanoate + AMBA spacer Spacer->StrongBinding Hydrophobic linker ModerateBinding Moderate Binding: 4-(p-iodophenyl)butanoate + PEG₄ spacer Spacer->ModerateBinding Hydrophilic linker WeakBinding Reduced Binding: 5-(p-iodophenyl)pentanoate + direct conjugation Spacer->WeakBinding Short chain modification DOTA DOTA Lysine->DOTA Nα-conjugation Peptide Peptide Lysine->Peptide Backbone attachment DOTA->Peptide Radiolabeling site

Diagram 2: Structure-Activity Relationships of Albumin-Binding Moieties

Implementation Considerations and Troubleshooting

Optimization Strategies

The successful implementation of this compound albumin-binding radiopeptides requires careful optimization of multiple parameters. The strength of albumin binding can be modulated through structural variations in the albumin-binding moiety and the incorporation of different spacers. For instance, replacing 4-(p-iodophenyl)butanoate with 5-(p-iodophenyl)pentanoate reduces albumin-binding affinity, leading to faster blood clearance [2]. Similarly, incorporating hydrophilic PEG spacers decreases albumin binding, while hydrophobic AMBA linkers enhance it [1]. The optimal configuration depends on the specific application: stronger albumin binding may be desirable for therapeutics requiring prolonged tumor exposure, while moderate binding may be preferable for imaging applications where faster background clearance is needed. During optimization, it's crucial to monitor both target tissue accumulation and non-target clearance to identify constructs with the most favorable therapeutic index.

Common Technical Challenges

Several technical challenges may arise during the development and implementation of albumin-binding radiopeptides:

  • Low Radiolabeling Efficiency: This can result from incomplete purification of the precursor, metal contamination, or suboptimal reaction conditions. Solution: Ensure high purity of the peptide conjugate, use metal-free vials and buffers, and optimize pH, temperature, and reaction time [4].

  • Insufficient In Vivo Stability: Rapid metabolism can compromise tumor targeting. Solution: Incorporate D-amino acids or unnatural amino acids in the peptide sequence, add enzyme inhibitors (e.g., protease inhibitors) to the formulation, or modify the site of radiolabeling [1].

  • High Kidney Accumulation: This is a common issue with radiopeptides due to renal reabsorption and trapping of radiometabolites. Solution: Co-infuse competitive inhibitors of renal reabsorption (e.g., lysine, gelofusine) or incorporate cleavable linkers (e.g., GLGK sequence) between the targeting peptide and the radiometal chelator [5].

  • Variable Batch Quality: Inconsistent synthetic outcomes can occur with the in situ DOTA synthesis approach. Solution: Implement rigorous quality control after each synthetic step, standardize reaction conditions, and consider using commercial DOTA-tris(tBu-ester) for critical applications despite higher cost [4].

Conclusion and Future Perspectives

The incorporation of albumin-binding moieties into this compound radiopeptides represents a powerful strategy for enhancing the pharmacokinetic properties and therapeutic efficacy of targeted radiopharmaceuticals. The protocols outlined in this document provide a comprehensive framework for the design, synthesis, characterization, and evaluation of such constructs. Key advantages of this approach include significantly prolonged blood circulation time, enhanced tumor accumulation, and the potential for improved therapeutic outcomes in cancer treatment [1] [3]. The versatility of the this compound platform allows for fine-tuning of albumin-binding affinity through strategic selection of albumin-binding entities and spacer configurations, enabling optimization for specific clinical applications.

Future developments in this field will likely focus on the clinical translation of promising candidates identified in preclinical studies, with several constructs already advancing toward first-in-human applications [2] [3]. Additionally, combination strategies that incorporate albumin binding with other optimization approaches, such as renal protection protocols or pretargeting methodologies, may further enhance the therapeutic index of these agents [5]. As the field progresses, the standardized protocols and design principles established for this compound albumin-binding radiopeptides will serve as a valuable foundation for the next generation of targeted radiopharmaceuticals with optimized pharmacokinetic profiles for both diagnostic and therapeutic applications in oncology.

References

Comprehensive Application Notes and Protocols: Optimizing Molar Ratio for DOTA Conjugation to Lysine Residues in Bioconjugation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DOTA-Lysine Conjugation

The conjugation of DOTA chelators to lysine residues represents a fundamental methodology in developing targeted radiopharmaceuticals and antibody-drug conjugates (ADCs). DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) forms stable complexes with various radiometals used in diagnostic imaging and therapy, including gallium-68, lutetium-177, and other lanthanides. The optimization of molar ratios in DOTA conjugation is critical for achieving high specific activity while maintaining the structural integrity and biological function of the biomolecule. Lysine residues provide primary amines on the side chain that readily react with common DOTA derivatives such as p-SCN-Bn-DOTA, forming stable thiourea linkages. Recent advances have demonstrated that site-specific conjugation approaches yield more homogeneous products with improved in vivo performance compared to random conjugation methods [1].

The fundamental challenge in DOTA-to-lysine conjugation lies in balancing the need for sufficient chelator loading to achieve high specific activity against potential structural disruption and altered pharmacokinetics. Over-conjugation can compromise immunoreactivity, increase nonspecific tissue uptake, and accelerate blood clearance, while under-conjugation results in suboptimal specific activity. Furthermore, the conjugation efficiency directly impacts the economic feasibility of therapeutic agents, particularly when using expensive radionuclides. These application notes provide detailed protocols and data-driven recommendations to optimize this critical parameter for various biological applications.

Key Parameters for Optimization

Critical Factors Influencing Conjugation Efficiency
  • Molar ratio: The molar excess of DOTA reagent relative to protein concentration significantly impacts the degree of labeling. Studies demonstrate that increasing molar ratios generally enhance conjugation efficiency, but with diminishing returns and potential drawbacks at higher ratios [2]. For p-SCN-Bn-DOTA conjugation to single-domain antibodies, a 20-50 fold molar excess typically achieves chelator-to-protein ratios between 1.3-1.8 [2].

  • pH optimization: The reaction pH dramatically affects conjugation efficiency due to the nucleophilicity of lysine amines. The optimal pH range for isothiocyanate-based conjugation is 8.0-9.5, with higher pH favoring deprotonation of ε-amino groups but potentially compromising protein stability [2]. Carbonate buffers (0.5 M, pH 9.0) provide optimal conditions for maintaining protein stability while achieving efficient conjugation.

  • Reaction time and temperature: The conjugation reaction typically requires 2-4 hours at 25°C for completion [2]. Extended reaction times may increase conjugation efficiency marginally but risk protein degradation. Elevated temperatures can accelerate reaction kinetics but may promote protein aggregation or DOTA hydrolysis.

  • Protein concentration: Higher protein concentrations (1-2 mg/mL) generally improve conjugation efficiency by favoring molecular collisions while minimizing dilution effects. However, excessively high concentrations may promote aggregation, particularly for some recombinant proteins [2].

Table 1: Key Optimization Parameters for DOTA Conjugation to Lysine Residues

Parameter Optimal Range Impact on Conjugation Considerations
Molar ratio (DOTA:protein) 20:1 to 50:1 Higher ratios increase conjugation efficiency Diminishing returns above 50:1; potential protein precipitation
pH 8.0-9.5 Higher pH increases lysine nucleophilicity Risk of protein denaturation at pH >9.5; carbonate buffer recommended
Temperature 20-25°C Balance between kinetics and stability Higher temperatures risk aggregation and hydrolysis
Reaction time 2-4 hours Longer times increase conversion Minimal improvement beyond 4 hours; risk of degradation
Protein concentration 1-2 mg/mL Higher concentrations favor collisions Aggregation risk at high concentrations; buffer compatibility

Experimental Protocols

Standard Conjugation Protocol for Single-Domain Antibodies

Materials:

  • p-SCN-Bn-DOTA or p-SCN-Bn-NOTA (commercially available)
  • Target protein (antibody, single-domain antibody, or other biomolecule)
  • 0.5 M carbonate buffer, pH 9.0
  • PD-10 desalting columns or equivalent size exclusion chromatography columns
  • Amicon Ultra centrifugal filters (3-10 kDa MWCO)

Procedure:

  • Buffer exchange: Transfer the protein solution (1-2 mg/mL) into 0.5 M carbonate buffer, pH 9.0, using PD-10 columns or dialysis. Buffer exchange is critical for maintaining optimal pH throughout the reaction [2].

  • DOTA preparation: Prepare a fresh stock solution of p-SCN-Bn-DOTA in the same carbonate buffer (2.5-3 mg/mL concentration). Avoid aqueous stock solutions as they may promote hydrolysis of the isothiocyanate group.

  • Reaction mixture: Add a 20-50 fold molar excess of p-SCN-Bn-DOTA to the protein solution with gentle mixing. The optimal ratio should be determined empirically for each protein system, balancing conjugation efficiency with protein integrity [2].

  • Incubation: React for 3 hours at 25°C with continuous gentle mixing. Protect the reaction from light to prevent photodegradation of the DOTA reagent.

  • Purification: Remove unreacted DOTA using size exclusion chromatography (PD-10 columns equilibrated with Tris/NaCl buffer, pH 7.4) or dialysis against an appropriate buffer.

  • Concentration and storage: Concentrate the purified conjugate using Amicon Ultra centrifugal filters to 1 mg/mL, aliquot, and store at -80°C for long-term preservation.

Enzymatic Conjugation Using Microbial Transglutaminase

For site-specific conjugation, microbial transglutaminase (mTGase) offers an alternative approach that generates homogeneous conjugates with defined stoichiometry:

  • Enzyme preparation: Reconstitute microbial transglutaminase according to manufacturer specifications [1].

  • DOTA-polylysine substrate: Synthesize DOTA-functionalized polylysine scaffolds ((DOTA)n-decalysine, where n=1, 3, or 5) following established procedures [1].

  • Enzymatic conjugation: Incubate the antibody (0.5-1 mg/mL) with DOTA-polylysine substrate (2-5 molar equivalents) and mTGase (1:20-1:50 enzyme:substrate ratio) in reaction buffer (e.g., PBS, pH 7.4) for 2-4 hours at 37°C [1].

  • Purification: Remove enzymes and unconjugated substrates using protein A/G affinity chromatography or size exclusion chromatography.

The following workflow diagram illustrates the key decision points in the conjugation process:

G Start Start Conjugation Protocol ProteinPrep Protein Preparation (1-2 mg/mL in pH 9.0 carbonate buffer) Start->ProteinPrep DOTAAddition Add p-SCN-Bn-DOTA (20-50 molar excess) ProteinPrep->DOTAAddition Reaction Incubate 3 hours at 25°C with gentle mixing DOTAAddition->Reaction Purification Purification (Size Exclusion Chromatography) Reaction->Purification Analysis Conjugate Analysis (MALDI-TOF, HPLC) Purification->Analysis Decision Achieved Target D/P Ratio? Analysis->Decision Storage Concentrate & Store at -80°C Decision->Storage Yes Adjust Adjust Molar Ratio or Reaction Conditions Decision->Adjust No Adjust->DOTAAddition

Diagram 1: Experimental workflow for DOTA conjugation to lysine residues

Results Interpretation and Data Analysis

Quantitative Analysis of Conjugation Efficiency

The degree of labeling (DOL) or chelator-to-protein ratio (D/P) represents the primary metric for conjugation success. This parameter can be determined using mass spectrometry (MALDI-TOF or LC-MS) by measuring the mass shift between conjugated and unconjugated protein. For the single-domain antibody A1-His, conjugation with p-SCN-Bn-DOTA at 50-fold molar excess achieved a D/P ratio of approximately 1.8, while NOTA conjugation under similar conditions yielded a ratio of 1.3 [2]. These differences highlight the inherent reactivity variations between different chelators.

The specific activity of radiolabeled conjugates directly correlates with the D/P ratio. Studies with polylysine-DOTA conjugates demonstrated that increasing the number of DOTA chelates from 2 to 10 per antibody heavy chain increased the specific activity of 177Lu-labeled immunoconjugates from approximately 70 MBq/mg to 700 MBq/mg [1]. This nearly linear relationship underscores the importance of optimizing conjugation efficiency for therapeutic applications where high specific activity is critical.

Table 2: Impact of DOTA-to-Antibody Ratio on Biodistribution and Pharmacokinetics

Conjugate Type DOTA/Antibody Ratio Specific Activity (MBq/mg) Tumor Accumulation (% ID/g) Liver Uptake (% ID/g) Blood Clearance
chCE7agl-[(DOTA)1-decalysine]2 2 ~70 43.6±4.3 (24h) 23.2±4.6 (24h) Rapid (1.0±0.1% ID/g at 24h)
chCE7agl-[(DOTA)3-decalysine]2 6 ~400 30.6±12.0 (24h) 21.4±3.4 (24h) Moderate (5.1±1.0% ID/g at 24h)
chCE7agl-[(DOTA)5-decalysine]2 10 ~700 49.9±3.1 (48h) 5.8±0.7 (24h) Slow (11.7±1.4% ID/g at 24h)
Impact on Biological Performance

The conjugation ratio profoundly influences in vivo behavior of immunoconjugates. Research demonstrates that site-specific conjugation of highly DOTA-substituted decalysine ((DOTA)5-decalysine) to anti-tumor antibodies generates immunoconjugates with not only high specific activity but also excellent in vivo behavior, characterized by prolonged circulation time and favorable tumor-to-background ratios [1]. Interestingly, while conventional wisdom suggests that higher DOTA loading accelerates blood clearance, properly designed conjugates with high DOTA numbers (e.g., 10 DOTA moieties per antibody) actually demonstrated slower blood clearance (11.7±1.4% ID/g at 24h) compared to conjugates with lower DOTA numbers (1.0±0.1% ID/g at 24h for 2 DOTA moieties) [1].

The specific tumor targeting remains preserved across different conjugation ratios when site-specific methods are employed. For mesothelin-targeting single-domain antibodies, both NOTA and DOTA conjugates maintained specific tumor targeting capabilities despite differences in chelator loading [2]. Notably, DOTA-conjugated sdAbs exhibited approximately twofold lower kidney uptake compared to NOTA conjugates, suggesting that both the chelator type and conjugation ratio influence renal clearance patterns – a critical consideration for therapeutic applications where dose-limiting nephrotoxicity often occurs [2].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Low conjugation efficiency: If the achieved D/P ratio falls below expectations, consider: (1) verifying the pH of the reaction buffer (should be ≥8.5), (2) using fresher DOTA reagent aliquots as isothiocyanate groups hydrolyze upon storage, (3) increasing the molar excess to 50:1 or 75:1, or (4) extending reaction time to 4 hours [2].

  • Protein aggregation: Precipitation during conjugation may result from: (1) excessive DOTA concentrations leading to protein crosslinking, (2) pH too far from the protein's isoelectric point, or (3) excessive reaction temperatures. Solutions include reducing DOTA molar excess, adjusting pH slightly downward (pH 8.0-8.5), or lowering incubation temperature to 4°C with extended reaction time (overnight).

  • Poor radiolabeling efficiency: Despite adequate D/P ratios, if radiolabeling efficiency remains suboptimal, consider: (1) the presence of residual free DOTA competing for the radionetal, (2) metal contamination in buffers, or (3) inappropriate labeling conditions. Ensure thorough purification of conjugates before radiolabeling, use high-purity metal-free buffers, and optimize labeling temperature and duration for the specific radiometal [2].

  • Loss of immunoreactivity: Significant reduction in binding affinity after conjugation suggests: (1) conjugation to critical lysine residues in the antigen-binding region, (2) excessive DOTA loading causing steric hindrance, or (3) protein denaturation during reaction. Solutions include switching to site-specific conjugation methods [1], reducing DOTA molar excess, or adding protective ligands during conjugation.

Technical Notes for Specific Applications

For radioimmunotherapy applications where high specific activity is critical, prioritize achieving higher D/P ratios (3-10) through polylysine scaffolds or multiple conjugation sites [1]. For diagnostic imaging where pharmacokinetics and target-to-background ratios are paramount, moderate D/P ratios (1-3) often provide optimal performance [2]. Always validate that conjugation does not alter target binding affinity through appropriate biological assays.

When designing theranostic pairs using the same conjugate for both imaging and therapy, ensure the DOTA conjugation strategy is compatible with both radionuclides. Note that DOTA offers versatility for both diagnostic (gallium-68) and therapeutic (lutetium-177) isotopes, though labeling conditions may differ [2].

References

Comprehensive Application Notes and Protocols: DOTA Peptide Radiolabeling with ⁶⁸Ga, ¹⁷⁷Lu, and ¹¹¹In for Theranostic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DOTA Chemistry and Radiometal Compatibility

The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocyclic chelator has become the cornerstone of radiopharmaceutical theranostics due to its exceptional versatility in forming stable complexes with both diagnostic and therapeutic radiometals. DOTA's coordination chemistry involves four nitrogen and four oxygen atoms that form an octadentate coordination sphere, ideal for trivalent radiometals of varying ionic radii. This macrocyclic effect confers remarkable thermodynamic stability and kinetic inertness to metal complexes, which is crucial for maintaining radiopharmaceutical integrity in vivo and minimizing nonspecific radiation exposure [1] [2]. The significance of DOTA in nuclear medicine stems from its ability to chelate multiple medically relevant radiometals, including gallium-68 (⁶⁸Ga) for positron emission tomography (PET) imaging, lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy, and indium-111 (¹¹¹In) for single-photon emission computed tomography (SPECT) imaging and dosimetry. This unique capability enables the development of true theranostic pairs where identical targeting vectors labeled with different isotopes can be used for both diagnostic imaging and therapeutic applications [1] [3].

The selection of an appropriate chelator is critical for developing effective radiopharmaceuticals, as it directly impacts radiolabeling efficiency, in vivo stability, and ultimately, clinical performance. While alternative chelators like AAZTA have demonstrated advantages for room-temperature radiolabeling with ⁶⁸Ga, DOTA remains the gold standard particularly for therapeutic applications requiring exceptionally high stability, such as with ¹⁷⁷Lu-labeled compounds [3]. The coordination requirements vary among radiometals: gallium complexes typically require 6 coordination sites, scandium needs at least 7, while lutetium prefers up to 8 donor atoms. DOTA's flexible coordination sphere can accommodate these varying demands, though optimal radiolabeling conditions must be carefully determined for each radiometal-peptide conjugate [3]. Understanding these fundamental chemical principles provides the foundation for developing robust radiolabeling protocols that ensure the production of safe and effective radiopharmaceuticals for clinical applications.

DOTA Chelator Chemistry and Radiometal Compatibility

Fundamental Coordination Chemistry

The DOTA macrocycle forms exceptionally stable complexes with trivalent radiometals through its eight potential coordination sites—four ring nitrogen atoms and four carboxylate oxygen atoms. This octadentate coordination creates a cage-like structure around the central metal ion that provides extraordinary thermodynamic stability (log K ~ 25-30 for lanthanides) and kinetic inertness. The coordination geometry varies depending on the ionic radius of the complexed radiometal: larger ions like Lu³⁺ (0.85-1.12 Å) typically achieve coordination number 8-9, while smaller ions like Ga³⁺ (0.62 Å) typically coordinate with 6 atoms [2] [3]. This flexibility in coordination geometry allows DOTA to effectively complex a wide range of medically relevant radiometals while maintaining high stability. The kinetic inertness of DOTA complexes is particularly crucial for therapeutic applications where in vivo transchelation or release of radiometals could lead to unintended radiation damage to non-target tissues, especially bone marrow and kidneys.

Comparative Radiometal Properties and Applications

Table 1: Key radiometals for DOTA-based radiopharmaceutical applications

Radiometal Half-Life Primary Emissions Clinical Application DOTA Complex Stability
⁶⁸Ga 68 minutes β⁺ (89%), EC (11%) PET Imaging High (requires heating ~95°C)
¹⁷⁷Lu 6.65 days β⁻ (100%), γ (113 keV) Targeted Therapy Very High
¹¹¹In 2.8 days γ (171, 245 keV) SPECT Imaging/Dosimetry High
⁹⁰Y 2.67 days β⁻ (100%) Targeted Therapy High

The selection of appropriate radiometals depends on the intended clinical application. For diagnostic imaging, ⁶⁸Ga has revolutionized clinical PET with its generator-based availability and favorable emission properties, while ¹¹¹In remains valuable for SPECT imaging and dosimetry for longer-circulating agents. For therapeutic applications, ¹⁷⁷Lu offers medium-energy β⁻ emissions suitable for treating smaller tumors, with concomitant gamma emissions that allow simultaneous imaging, while ⁹⁰Y provides higher energy emissions for larger tumors [2] [3]. The theranostic paradigm leverages these complementary properties by using diagnostic isotopes for patient selection and treatment planning, followed by therapeutic analogs for treatment. The ability of DOTA to form stable complexes across this spectrum of radiometals enables true theranostic pairing where the same targeting vector can be utilized with different radiometals while maintaining identical biodistribution and pharmacokinetic profiles.

Detailed Radiolabeling Protocols

General Considerations for DOTA Conjugate Preparation

The synthesis of DOTA-conjugated peptides is typically performed using solid-phase peptide synthesis with Fmoc/tBu chemistry. The DOTA chelator can be incorporated as an amino acid derivative during synthesis, typically attached to the ε-amino group of a lysine residue or at the N-terminus. For optimal radiolabeling, the purified DOTA-peptide conjugate should be dissolved in high-purity water or buffer (typically 0.1-1.0 mg/mL) and aliquoted for single-use to prevent repeated freeze-thaw cycles [1] [4]. Prior to radiolabeling, it is essential to ensure that the DOTA-peptide conjugate is of high purity (>95%) and free from metal contaminants that could compete with the radiometal during labeling. For all radiolabeling procedures, radiochemical safety protocols must be strictly followed, including appropriate shielding, personal protective equipment, and contamination monitoring. All reagents should be of high purity, and water for injection (WFI) or equivalent should be used for all aqueous solutions [4].

⁶⁸Ga Radiolabeling Protocol

The radiolabeling of DOTA-peptides with ⁶⁸Ga requires specific conditions to achieve high radiochemical yields and purity. The following optimized protocol is adapted from recent studies with DOTA-AngII and DOTA-PSMA-617 [1] [4]:

  • Generator Elution: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1N HCl. The eluate may require purification through a cation exchange resin (e.g., STRATA-XC) to remove metallic impurities.
  • Pre-concentration: Pre-concentrate the ⁶⁸Ga fraction using a strong cation exchange (SCX) cartridge and elute with a minimal volume of 5M NaCl/0.1N HCl mixture.
  • Reaction Mixture: In a reaction vial, combine:
    • 25-50 μg DOTA-peptide conjugate
    • 1.0 mL 0.1-1.0 M sodium acetate buffer (pH 3.5-4.5)
    • 40 μL gentisic acid solution (40 mg/mL) as antioxidant (optional)
    • Pre-concentrated ⁶⁸Ga eluate
  • Heating: Heat the reaction mixture at 90-100°C for 5-15 minutes with continuous mixing.
  • Quality Control: Remove an aliquot for rapid radio-TLC or radio-HPLC analysis.
  • Purification: If necessary, purify the reaction mixture using a C18 cartridge or solid-phase extraction (SPE).
  • Formulation: Pass through a 0.22 μm sterile filter into the final product vial.

Table 2: Optimized ⁶⁸Ga radiolabeling conditions for DOTA-peptides

Parameter Optimal Condition Acceptable Range Impact of Deviation
pH 4.0 3.5-4.5 Reduced yield outside range
Buffer 0.1-1.0 M NaOAc HEPES, MES Inadequate buffering capacity
Temperature 95°C 85-100°C Slower kinetics at lower temp
Heating Time 10 min 5-20 min Incomplete labeling if too short
Peptide Amount 25 μg 10-50 μg Lower yield with less peptide
Antioxidant Gentisic acid Methionine, Ascorbate Radiolysis without antioxidant

For automated synthesis systems like the GAIA synthesizer, the process includes additional steps for cartridge-based purification and formulation. Recent studies with FAP-2286 demonstrated that automated synthesis provides more consistent radiochemical yields (59.85 ± 3.73%) and purity (>94%) compared to manual methods [4]. The use of antioxidants like methionine or gentisic acid is particularly important for peptides prone to radiolysis, especially when using high starting activities.

¹⁷⁷Lu Radiolabeling Protocol

Radiolabeling with ¹⁷⁷Lu generally requires higher temperatures and longer reaction times compared to ⁶⁸Ga, but results in exceptionally stable complexes suitable for therapeutic applications [1] [3]:

  • Reaction Mixture: Combine in a reaction vial:
    • 25-100 μg DOTA-peptide conjugate
    • 0.5-1.0 mL 0.1-0.5 M ammonium acetate buffer (pH 4.5-5.5)
    • 40 μL gentisic acid solution (40 mg/mL) as antioxidant
    • ¹⁷⁷LuCl₃ solution (activity as required)
  • Heating: Heat at 90-100°C for 20-45 minutes with continuous mixing.
  • Cooling: Allow the reaction mixture to cool to room temperature.
  • Quality Control: Analyze by radio-TLC or radio-HPLC.
  • Purification: If necessary, purify using C18 cartridge or SPE.
  • Formulation: Pass through a 0.22 μm sterile filter into the final product vial.

Table 3: Optimized ¹⁷⁷Lu radiolabeling conditions for DOTA-peptides

Parameter Optimal Condition Acceptable Range Impact of Deviation
pH 5.0 4.5-5.5 Reduced complex stability
Buffer 0.5 M NH₄OAc NaOAc Volatile buffer preferred
Temperature 95°C 85-100°C Significantly slower kinetics
Heating Time 30 min 20-60 min Longer for higher stability
Peptide Amount 50 μg 25-100 μg Higher amounts for high activity
Specific Activity 50 MBq/nmol 10-100 MBq/nmol Purity concerns at extremes

The specific activity achievable with ¹⁷⁷Lu is typically higher than with ⁶⁸Ga due to the longer half-life and different coordination requirements. The use of gentisic acid as an antioxidant is particularly important for ¹⁷⁷Lu labeling to prevent radiolytic degradation during the longer reaction times and throughout the shelf-life of the therapeutic agent [1]. For clinical applications, ¹⁷⁷Lu-labeled DOTA-peptides require careful dosimetry calculations, and surrogate imaging with ⁶⁸Ga-labeled analogs is often used for treatment planning.

¹¹¹In Radiolabeling Protocol

While the search results provided limited specific information on ¹¹¹In radiolabeling, it is mentioned as a surrogate SPECT imaging agent for ⁹⁰Y dosimetry [2]. Based on general radiochemistry principles, the protocol for ¹¹¹In labeling of DOTA-peptides shares similarities with other trivalent radiometals:

  • Reaction Mixture: Combine in a reaction vial:
    • 10-50 μg DOTA-peptide conjugate
    • 0.5-1.0 M ammonium acetate buffer (pH 5.0-5.5)
    • ¹¹¹InCl₃ solution (activity as required)
  • Heating: Heat at 80-90°C for 20-30 minutes.
  • Quality Control: Analyze by radio-TLC or radio-HPLC.
  • Purification and Formulation as described above.

It is important to note that while ¹¹¹In is used as a surrogate for ⁹⁰Y in dosimetry calculations, differences in biodistribution have been observed due to variations in complex stability and metal characteristics [2].

Quality Control and Characterization Methods

Radiochemical Purity Determination

Radiochemical purity (RCP) is a critical quality attribute that must be determined for every batch of radiolabeled peptide. The most common methods are radio-TLC and radio-HPLC. For radio-TLC, several systems can be employed:

  • Silica gel strips with 0.1 M citrate buffer (pH 5-6): ⁶⁸Ga/¹⁷⁷Lu-DOTA-peptide (Rf = 0.0-0.1), free ⁶⁸Ga/¹⁷⁷Lu (Rf = 0.8-1.0)
  • Methanol:water:ammonia (2:5:0.1) for ¹¹¹In-labeled compounds
  • 0.1 M sodium acetate:methanol (1:1) for various metal complexes

For more precise characterization, radio-HPLC with a radioactivity detector is preferred. Typical conditions include:

  • Column: C18 reverse-phase (e.g., Phenomenex Luna, Waters XBridge)
  • Mobile phase: Gradient of water/acetonitrile + 0.1% TFA
  • Flow rate: 1.0 mL/min
  • Detection: UV absorbance (220-280 nm) + radioactivity detection

The RCP should be >95% for diagnostic agents and >98% for therapeutic agents to ensure product safety and efficacy [4].

Stability Studies

Stability assessments must be performed under various conditions to ensure the radiopharmaceutical maintains integrity throughout its shelf-life:

  • In Vitro Stability in Serum: Incubate the radiolabeled peptide with human serum at 37°C and analyze samples at 0, 1, 2, 4, and 24 hours by radio-TLC or HPLC.
  • Challenge Studies: Incubate with excess EDTA (5-50 mM) or DTPA to assess transchelation resistance.
  • PBS Stability: Monitor stability in phosphate-buffered saline at room temperature and 4°C.

Studies with ⁶⁸Ga/¹⁷⁷Lu-DOTA-AngII demonstrated high stability in human plasma with minimal decomposition over 2 hours, while ⁶⁸Ga-AAZTA5-PSMA-617 showed some degradation over 2 hours in human serum, PBS, and EDTA/DTPA solutions [1] [3]. In contrast, ¹⁷⁷Lu complexes typically demonstrate excellent stability over several days, which is essential for therapeutic applications requiring slow target accumulation and prolonged retention.

Experimental Workflow and Visualization

General Radiolabeling Workflow

The following Graphviz diagram illustrates the comprehensive workflow for DOTA-peptide radiolabeling applicable to all three radiometals:

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification & QC Start Start Radiolabeling Protocol Prep1 Prepare DOTA-peptide conjugate (25-100 μg in buffer) Start->Prep1 Prep2 Add antioxidant (Gentisic acid, Methionine) Prep1->Prep2 Prep3 Add radiometal solution (⁶⁸Ga, ¹⁷⁷Lu, or ¹¹¹In) Prep2->Prep3 Prep4 Adjust pH to optimal range (3.5-5.5 depending on metal) Prep3->Prep4 React1 Heat reaction mixture (85-100°C, 5-45 min) Prep4->React1 React2 Cool to room temperature React1->React2 QC1 Quality Control (Radio-TLC/HPLC) React2->QC1 Purif1 Perform purification (SPE, C18 cartridge) Purif2 Sterile filtration (0.22 μm membrane) Purif1->Purif2 QC2 Determine RCP (Must be >95%) Purif2->QC2 QC1->React1 RCP Low QC1->Purif1 RCP Acceptable End Final Product Formulation QC2->End

Diagram 1: Comprehensive workflow for DOTA-peptide radiolabeling with ⁶⁸Ga, ¹⁷⁷Lu, and ¹¹¹In

Quality Control Decision Pathway

The quality control process requires careful decision-making to ensure product quality and patient safety:

G Start Start QC Assessment RCP Determine RCP by Radio-TLC/HPLC Start->RCP Pass RCP > 95% (Diagnostic) RCP > 98% (Therapeutic) RCP->Pass Proceed to full QC Fail RCP Below Specification RCP->Fail RCP insufficient Sterile Perform sterility test Pass->Sterile Pyrogen Perform pyrogen test (LAL or MAT) Sterile->Pyrogen Release Product Release Pyrogen->Release Repurify Consider repurification Fail->Repurify Reject Reject Batch Fail->Reject If cannot be corrected Repurify->RCP After repurification

Diagram 2: Quality control decision pathway for radiolabeled DOTA-peptides

Theranostic Applications and Case Studies

Preclinical and Clinical Applications

DOTA-based radiopharmaceuticals have demonstrated significant potential across various theranostic applications. In breast cancer targeting, a novel DOTA-coupled AngII peptide showed promising results for targeting angiotensin II type 1 (AT1) receptors overexpressed in breast cancer cells. The compound exhibited nanomolar binding affinity (<40 nM) and specific internalization into MDA-MB-231 and MCF7 cell lines (14.97% and 11.75% respectively). In vivo biodistribution studies demonstrated efficient tumor targeting (2.18% ID/g at 45 minutes post-injection) with rapid renal clearance, highlighting its potential for theranostic applications [1].

In prostate cancer, DOTA-PSMA-617 has emerged as a groundbreaking radiopharmaceutical for both imaging and treatment. When labeled with ⁶⁸Ga, it provides excellent PET imaging capabilities for detecting metastatic prostate cancer, while the ¹⁷⁷Lu-labeled version delivers targeted radiation to PSMA-expressing tumors. Comparative studies with AAZTA5-PSMA-617 demonstrated that while the alternative chelator allowed room-temperature radiolabeling, the DOTA-based compound maintained superior in vitro stability, particularly for ¹⁷⁷Lu applications [3]. The theranostic paradigm is further exemplified by FAP-2286, a DOTA-conjugated pseudopeptide targeting fibroblast activation protein in the tumor microenvironment. This agent has shown superior tumor retention compared to quinoline-based FAPI compounds, making it suitable for both PET imaging with ⁶⁸Ga and targeted therapy with ¹⁷⁷Lu [4].

Chelator Comparison and Selection Criteria

The choice between DOTA and alternative chelators depends on multiple factors, including the specific radiometal, targeting vector, and intended application. Recent comparative studies between AAZTA5 and DOTA conjugated to PSMA-617 revealed significant differences in radiolabeling characteristics and complex stability. AAZTA5 demonstrated advantages for room-temperature radiolabeling with ⁶⁸Ga, ⁴⁴Sc, and ¹⁷⁷Lu, achieving quantitative labeling (>99%) in less than 5 minutes at room temperature. However, DOTA complexes generally exhibited superior stability, particularly for ¹⁷⁷Lu, which remained stable over 24 hours in various challenging media [3].

For clinical applications requiring the highest stability, such as targeted radiotherapy with ¹⁷⁷Lu or ⁹⁰Y, DOTA remains the preferred choice despite requiring more stringent labeling conditions (elevated temperatures, longer reaction times). For diagnostic applications where rapid preparation and mild labeling conditions are prioritized, alternative chelators like AAZTA, NODAGA, or NOTA may offer advantages, particularly for heat-sensitive targeting vectors. The selection criteria should include: radiolabeling efficiency and conditions, in vitro and in vivo stability, impact on targeting vector affinity and pharmacokinetics, availability of cGMP-quality chelator-peptide conjugates, and regulatory considerations.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Low Radiolabeling Yield: Potential causes include suboptimal pH, insufficient peptide quantity, metal impurities, or inadequate heating. Solution: Verify pH adjustment, increase peptide amount (25-50 μg), ensure generator eluate purity, and optimize heating time.
  • Radiochemical Impurities: May result from radiolysis, incomplete labeling, or metal contamination. Solution: Include antioxidants (gentisic acid, methionine), ensure complete reaction, and use high-purity reagents.
  • Poor In Vivo Stability: Evidenced by increased bone uptake (for radiometals) or hepatobiliary clearance. Solution: Optimize chelator-peptide conjugate, ensure complete complexation, and consider post-labeling purification.
  • Variable Performance Between Batches: Often due to inconsistencies in peptide purity, buffer composition, or radionuclide preparation. Solution: Implement rigorous quality control of starting materials, standardize protocols, and validate each production run.
Optimization Strategies
  • Activity Scaling: For higher activities, proportionally increase peptide amount (maintain specific activity) and consider slightly longer reaction times.
  • Buffer Selection: Sodium acetate (0.1-1.0 M) works well for ⁶⁸Ga, while ammonium acetate is preferred for ¹⁷⁷Lu due to its volatility during heating.
  • Quality Assurance: Implement rigorous documentation of all critical process parameters (pH, temperature, time, volumes) and their correlation with product quality attributes (RCP, stability).

Conclusion

DOTA-peptide radiolabeling with ⁶⁸Ga, ¹⁷⁷Lu, and ¹¹¹In represents a robust and versatile platform for developing theranostic radiopharmaceuticals. The protocols outlined in this document provide researchers with detailed methodologies for producing high-quality agents for both preclinical and clinical applications. As the field of nuclear medicine continues to evolve, optimization of these processes will further enhance the safety, efficacy, and accessibility of targeted radionuclide therapy and molecular imaging. Future directions include the development of automated synthesis modules with integrated quality control, novel chelators with improved radiolabeling characteristics, and standardized protocols for regulatory approval.

References

Application Notes: PARACEST MRI Contrast Agents

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction to PARACEST Technology Paramagnetic Chemical Exchange Saturation Transfer (PARACEST) agents are a class of MRI contrast agents that function through a fundamentally different mechanism than traditional Gadolinium-based agents. They contain paramagnetic lanthanide ions (e.g., Eu³⁺, Dy³⁺, Tm³⁺) chelated by macrocyclic ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives [1]. The CEST effect is generated by selectively saturating the signal of slowly exchanging protons (e.g., from amide groups or bound water molecules) on the agent, which is then transferred to the bulk water signal, thereby reducing its intensity and creating image contrast [2]. A key advantage is that their function can be designed to respond to specific physiological conditions like pH, temperature, or enzyme activity [3].

2. Molecular Design and Scaffolds The core strategy for enhancing the sensitivity of PARACEST agents is to incorporate multiple lanthanide chelates into a single macromolecular structure, thereby amplifying the number of exchangeable protons per molecule [1].

  • Linear Random Copolymers: A DOTA-tetraamide ligand with an acrylamide side-chain can be copolymerized with monomers like methacrylic acid (MAA) or N-isopropylacrylamide (NIPAM) via free-radical polymerization. This creates water-soluble polymers where the co-monomer acts as a spacer, potentially allowing for higher molecular weight polymers and introducing responsive properties (e.g., temperature sensitivity with NIPAM) [1].
  • Dendrimer-Based Nanocarriers: Polyamidoamine (PAMAM) dendrimers (e.g., Generation 5) serve as excellent nanoplatforms. PARACEST agents like EuDOTA-tetraamide and fluorescent dyes can be conjugated to the dendrimer's surface terminals via carbodiimide coupling chemistry. This creates a dual-modality, nano-sized agent for simultaneous MRI and fluorescence imaging, which is highly valuable for validating in vivo results [3].
  • Nano-Capsules and Silica Nanoparticles: Lanthanide chelates can be encapsulated within reverse-assembled capsules (RACs) using polymers like polyacrylic acid (PAA) and polyallylamine hydrochloride (PAH) to form a robust shell [2]. Alternatively, chelates can be covalently coupled to the surface of amine-functionalized silica nanoparticles [2]. A critical design consideration is that incorporation into nano-scale materials can slow molecular tumbling, which may increase proton transverse relaxation rates and quench the CEST effect, requiring careful optimization [2].

Experimental Protocols

Protocol 1: Synthesis of Linear PARACEST Copolymers [1]

  • Objective: To synthesize a random copolymer of a DOTA-tetraamide-monomer (M1) and N-isopropylacrylamide (NIPAM).
  • Materials:
    • DOTA-tetraamide-monomer (M1) with a single acrylamide side-chain.
    • N-isopropylacrylamide (NIPAM) monomer.
    • Solvent: Anhydrous Dimethylformamide (DMF).
    • Radical initiator: Azobisisobutyronitrile (AIBN).
  • Methodology:
    • Dissolve monomers M1 and NIPAM at a desired molar ratio in anhydrous DMF.
    • Add AIBN (1 mol % relative to total monomers) to the solution.
    • Purge the reaction mixture with nitrogen or argon for 20 minutes to remove oxygen.
    • Heat the reaction to 60-70°C with stirring for 12-24 hours.
    • After cooling, precipitate the copolymer into a large volume of cold diethyl ether.
    • Purify the crude polymer by dialysis against water and lyophilize to obtain the final product.
  • Characterization: Use Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

Protocol 2: Conjugation to a G5-PAMAM Dendrimer [3]

  • Objective: To conjugate EuDOTA-Gly₄ and a fluorescent dye (DyLight 680) to a Generation 5 PAMAM dendrimer.
  • Materials:
    • G5 PAMAM dendrimer with amine terminals.
    • EuDOTA-Gly₄ ligand.
    • DyLight 680 NHS ester.
    • Coupling agents: 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
    • Buffers: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.5; Phosphate-buffered saline (PBS), pH 7.4.
  • Methodology:
    • Activation: React EuDOTA-Gly₄ with EDC and NHS in MES buffer at 0°C for 1 hour to form an active NHS ester.
    • Conjugation: Add the activated EuDOTA-Gly₄ to a solution of G5 PAMAM dendrimer in PBS. React at room temperature for 24 hours.
    • Purification: Purify the Eu-G5PAMAM conjugate using dialysis or size-exclusion chromatography to remove unreacted agents.
    • Fluorescent Labeling: React the purified Eu-G5PAMAM conjugate with DyLight 680 NHS ester in PBS at room temperature for 24 hours.
    • Final Purification: Purify the dual-modality agent via dialysis or filtration. The final product can be characterized by UV-Vis spectroscopy to determine dye loading and inductively coupled plasma mass spectrometry (ICP-MS) for Eu³⁺ quantification.

The workflow for creating and validating such a dual-modality agent can be visualized as follows:

G cluster_synthesis Synthesis & Conjugation cluster_validation In Vivo Validation activate Activate EuDOTA-Gly₄ with EDC/NHS conjugate_eu Conjugate to G5 PAMAM Dendrimer activate->conjugate_eu conjugate_fluor Conjugate DyLight 680 Dye conjugate_eu->conjugate_fluor purify Purification (Dialysis/Filtration) conjugate_fluor->purify inject Inject into Animal Model purify->inject Dual-Modality Agent mri CEST MRI Imaging inject->mri fluor_imaging Fluorescence Imaging inject->fluor_imaging correlate Correlate MRI & Fluorescence mri->correlate fluor_imaging->correlate

Diagram 1: Workflow for creating and validating a dual-modality PARACEST-fluorescence agent.

Data Summary

The properties of different PARACEST agent scaffolds reported in the literature are summarized below.

Scaffold Type Example Composition Key Properties / Findings Detection Limit / Sensitivity
Linear Copolymer [1] Eu³⁺-DMAA 3.1 (with methacrylic acid) Higher molecular weight increases CEST sensitivity. Hydrophobic co-monomers can slow water exchange. 20 ± 2 μM
Dendrimer-Based [3] G5 PAMAM with ~42 EuDOTA-Gly₄ units Nano-sized; allows for dual-modality (MRI/Fluorescence); suitable for detecting compromised blood-brain barrier in gliomas. Demonstrated in vivo detection in U87 glioma model.
Reverse Nano-Assembled Capsule (RAC) [2] DyDOTAM³⁺ / PAA / PAH / Silica NPs Can encapsulate large payloads (~650 nm diameter). A critical challenge is CEST quenching due to slowed molecular tumbling. CEST effect was quenched upon encapsulation.

Critical Considerations for Development

  • Water Exchange Rate: The performance of a PARACEST agent is highly dependent on an intermediate-to-slow water exchange rate between the lanthanide-bound water and the bulk solvent. This rate can be influenced by the polymer's hydrophobicity and overall structure [1].
  • CEST Quenching in Nanomaterials: Encapsulating PARACEST chelates within large, rigid nano-structures can significantly slow their molecular tumbling. This increases the transverse relaxation rate (T2) of the exchanging protons, which can broaden their resonance and quench the CEST effect, as observed in silica nanoparticles and reverse-assembled capsules [2].
  • In Vivo Validation: The in vivo detection of PARACEST agents can be confounded by competing signals from endogenous proteins (magnetization transfer). Using a dual-modality agent that combines PARACEST MRI with a complementary technique like fluorescence imaging provides a robust method for validation [3].

References

improving metabolic stability of DOTA conjugated peptides

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions researchers have about improving peptide stability:

  • Why is metabolic stability important for DOTA-conjugated peptides? Metabolic stability is crucial because peptides are naturally susceptible to degradation by proteolytic enzymes in plasma. This rapid breakdown shortens their metabolic half-life, limits their time to reach and accumulate at the target site, and can reduce imaging quality or therapeutic efficacy [1] [2]. A stable conjugate ensures better bioavailability and performance.

  • What are the main strategies to enhance peptide stability? The two primary strategies are: 1) Peptide backbone engineering: Incorporating non-natural or D-amino acids into the peptide sequence to make it less recognizable to proteolytic enzymes [1]. 2) Chelator and linker optimization: Selecting the appropriate chelator (e.g., DOTA vs. NODAGA) and ensuring a stable conjugation chemistry to prevent premature cleavage or transchelation [2] [3].

  • Is DOTA or NODAGA a better chelator for stability? The best chelator depends on the radiometal. For scandium-44 (⁴⁴Sc) and indium-111 (¹¹¹In), DOTA forms more stable complexes because it provides eight coordination sites, leading to a thermodynamically superior and kinetically more inert complex. For gallium-68 (⁶⁸Ga), NODAGA is often preferred as it forms a more stable complex due to gallium's preference for a coordination number of six [3].

Troubleshooting Guide: Common Issues & Solutions

If your DOTA-peptide conjugates are showing poor performance, consult this table for potential causes and fixes.

Observed Issue Possible Cause Recommended Solution
Rapid in vivo degradation Peptide sequence is recognized and cleaved by proteases. Incorporate non-natural amino acids (e.g., D-glutamic acid) or sialic acid-derived building blocks to create a structure that evades enzymatic recognition [1].
Low labeling yield or efficiency The conjugated DOTA is sterically hindered or not accessible. Optimize labeling temperature. Heating during radiolabeling (e.g., to 70°C) can help unwind helical structures and improve metal chelation access [1].
Instability or transchelation The radiometal complex is not sufficiently stable in plasma. Use DOTA for Sc-44 and In-111, and NODAGA for Ga-68. Always test complex stability in vitro under metal challenge conditions (e.g., with Fe³⁺ or Cu²⁺) [3].
Inconsistent or impure conjugates Use of impure commercial DOTA-tris(t-Bu ester), leading to side products. Consider a total solid-phase synthesis approach where DOTA is synthesized and coupled to the peptide directly on the resin, ensuring higher purity and a single homogenous entity [4].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the guides above.

Protocol: In Vitro Plasma Stability Assay

This protocol, adapted from a study on sialic acid-derived peptides, is used to profile the stability of your conjugates in human plasma [1].

  • Step 1: Conjugation and Radiolabeling

    • Conjugate DOTA to the N-terminus of your peptide using solid-phase peptide synthesis (SPPS) with DOTA-NHS ester.
    • Radiolabel the DOTA-peptide conjugate with ¹¹¹In using an aqueous ammonium citrate buffer (pH 5.0–5.5).
    • Incubate the reaction mixture at 37-70°C for 15-30 minutes. The higher temperature may be necessary if the peptide has a folded structure that hinders DOTA accessibility [1].
    • Add EDTA to sequester any excess, unchelated radiometal.
    • Purify the final radiolabeled peptide (e.g., using a Sephadex G-50 size exclusion column).
  • Step 2: Plasma Incubation and Analysis

    • Incubate the purified radiolabeled peptide in human blood plasma at 37°C.
    • Withdraw samples (e.g., 10 µL) at various time points (e.g., 0, 4, 24, and 72 hours).
    • Analyze the samples using cellulose acetate electrophoresis (CAE).
    • Visualize and quantify the bands using a radioactivity detector (e.g., a strip scanner) to monitor the intact peptide over time and determine its half-life [1].
Protocol: Total Solid-Phase Synthesis of DOTA-Peptide

This method provides a cost-effective and high-purity alternative to using commercial DOTA-tris(t-Bu ester) [4].

  • Step 1: Peptide Synthesis and Bromoacetylation

    • Synthesize your target peptide sequence on a Rink-amide MBHA resin using standard Fmoc-SPPS.
    • After the final Fmoc deprotection, acylate the free N-terminus by reacting with bromoacetic acid (activated in situ with HOBt/DIC) to form a bromoacetylated peptide-resin.
  • Step 2: Cyclen Coupling and Alkylation

    • React the bromoacetylated peptide-resin with cyclen (1,4,7,10-tetraazacyclododecane). This causes a nucleophilic substitution, displacing the bromide and linking the cyclen to your peptide.
    • Trialkylate the cyclen amines by reacting with tert-butyl bromoacetate.
    • Cleave the peptide from the resin and remove all protecting groups using a strong acid like trifluoroacetic acid (TFA). This yields the final DOTA-functionalized peptide.
  • Step 3: Purification and Characterization

    • Purify the crude product using reversed-phase high-performance liquid chromatography (RP-HPLC).
    • Characterize the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity [4].

Experimental Workflow Diagram

The following diagram summarizes the two main pathways for creating and testing stable DOTA-peptide conjugates.

cluster_strat Choose Primary Strategy cluster_mods cluster_opt Start Start: Develop DOTA-Peptide Conjugate Strat1 Strategy 1: Modify Peptide Structure Start->Strat1 Strat2 Strategy 2: Optimize Synthesis & Chelation Start->Strat2 P1 Incorporate non-natural or D-amino acids Strat1->P1 P2 Use sialic acid-derived building blocks Strat1->P2 O1 Use total solid-phase synthesis (from cyclen) Strat2->O1 O2 Select chelator based on radiometal (DOTA/NODAGA) Strat2->O2 O3 Optimize radiolabeling temperature and time Strat2->O3 Test Test Stability (Plasma Stability Assay) P1->Test P2->Test O1->Test O2->Test O3->Test Result Result: Stable Conjugate Test->Result

References

optimizing DOTA conjugation efficiency to lysine

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Evidence-Based Answer & Key Considerations
What is the primary challenge of traditional lysine conjugation? Traditional conjugation to multiple lysines yields a heterogeneous mixture of products with variable Drug-to-Antibody Ratios (DAR) and positional isomers, which can complicate reproducibility and impact biological activity [1] [2].
How does conjugation efficiency affect my product? High DAR can lead to increased aggregation, faster blood clearance, and higher non-specific uptake in organs like the liver and spleen. Optimizing for a consistent, moderate DAR is often crucial [3] [4].

| What are the main strategies for site-specific conjugation? | Beyond random lysine conjugation, strategies include:

  • Molecular engineering: Creating single-lysine variants via mutagenesis [1].
  • Enzymatic methods: Using transglutaminase or sortase for site-specific attachment [5] [6].
  • Template-directed methods: Using ligands to direct conjugation to specific sites on the antibody [5]. | | DOTA or NOTA: Which chelator is better for my application? | The choice depends on your priorities. NOTA allows for faster, room-temperature radiolabeling with Gallium-68 (⁶⁸Ga), ideal for PET imaging. DOTA requires higher temperatures but is more versatile, enabling a theranostic approach with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) or Terbium-161 (¹⁶¹Tb) [7]. |

Troubleshooting Guide: Optimizing Conjugation Parameters

This table summarizes critical parameters to check if you encounter issues with low conjugation efficiency or poor product performance.

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal reaction pH Use a carbonate buffer at pH 9.0 for the conjugation reaction [7].
Insufficient chelator excess Use a 20- to 50-fold molar excess of p-SCN-Bn-DOTA relative to your protein [7].
Incorrect protein buffer Ensure the protein is in a primary amine-free buffer (e.g., carbonate). Use a PD-10 column for buffer exchange [7].
High Kidney or Liver Uptake In Vivo Heterogeneous mixture of conjugates Implement site-specific conjugation strategies (e.g., single-lysine mutants) to create a homogeneous product [1].
Presence of a His-tag Remove the His-tag from your final construct using TEV protease cleavage to reduce non-specific renal retention [1] [7].
Poor Radiolabeling Efficiency Inadequate chelator conjugation Verify the chelator-to-protein ratio (see experimental protocols below).
Metal contamination Use high-purity, metal-free buffers and vials for the radiolabeling step.

Detailed Experimental Protocols

Here are detailed methodologies for key procedures, based on current research.

Protocol 1: Conjugating p-SCN-Bn-DOTA to Lysine Residues

This is a standard protocol for random lysine conjugation, adapted from recent studies [7].

  • Buffer Exchange: Transfer your protein (e.g., sdAb or antibody, 1-2 mg/mL) into 0.5 M sodium carbonate buffer, pH 9.0, using a PD-10 or similar size-exclusion desalting column.
  • Conjugation Reaction: Add a 50-fold molar excess of p-SCN-Bn-DOTA (from a 3 mg/mL stock in DMSO or water) to the protein solution. Incubate for 3 hours at 25°C with gentle stirring.
  • Purification: Purify the conjugate from unreacted DOTA using size-exclusion chromatography (SEC), such as HPLC with a semi-preparative column, into a final formulation buffer like Tris/NaCl, pH 7.4.
  • Analysis:
    • Mass Confirmation: Analyze the conjugate by MALDI-TOF mass spectrometry to confirm the mass shift and estimate the average number of DOTA molecules per protein.
    • Concentration & Ratio: Use a microtiter-plate assay to directly measure DOTA and protein concentrations, allowing for accurate calculation of the chelator-to-protein ratio [4].
Protocol 2: Creating a Site-Specific Single-Lysine Conjugate

This advanced strategy, as demonstrated with nanobodies, produces a homogeneous product [1].

  • Molecular Engineering: Using directed mutagenesis (e.g., site-directed mutagenesis or gene synthesis), replace all but one of the conserved framework lysines in your protein with arginine (Arg). This creates a series of single-lysine variants (e.g., A1K1, A1K2, etc.).
  • Expression and Purification: Express the mutants in a system like E. coli and purify them using standard immobilized metal affinity chromatography (IMAC).
  • Conjugation and Evaluation: Conjugate DOTA to each single-lysine variant separately using Protocol 1. Then, systematically evaluate each variant for:
    • Conjugation efficiency
    • Stability in blood serum
    • Biodistribution in animal models to identify the lead candidate with the best tumor-to-background ratios.

Experimental Workflow Diagrams

The following diagrams outline the logical steps for the two main conjugation strategies.

G Optimization Workflow for Random Lysine Conjugation Start Start: Protein in Storage Buffer Step1 Buffer Exchange to Carbonate Buffer, pH 9.0 Start->Step1 Step2 Incubate with 50x Molar Excess p-SCN-Bn-DOTA (3h, 25°C) Step1->Step2 Step3 Purify Conjugate (Size-Exclusion Chromatography) Step2->Step3 Step4 Analyze Product (MALDI-TOF MS, UV Assay) Step3->Step4 Decision Conjugation Efficiency & DAR Acceptable? Step4->Decision Problem Check Troubleshooting Guide: - pH & Buffer - Chelator Excess - Protein Quality Decision->Problem No Success Proceed to Radiolabeling & In Vivo Testing Decision->Success Yes

G Site-Specific Conjugation via Single-Lysine Engineering Start Start: Wild-Type Protein Sequence Step1 Engineer Single-Lysine Variants (Replace other lysines with arginine) Start->Step1 Step2 Express and Purify Variant Proteins Step1->Step2 Step3 Site-Specific DOTA Conjugation per Variant Step2->Step3 Step4 Systematic In Vitro/In Vivo Screening Step3->Step4 Decision Identify Lead Candidate Based on PK/PD Profile Step4->Decision Success Homogeneous Conjugate with Optimized Biodistribution Decision->Success

References

L-lysine as kidney protectant in DOTA peptide therapy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Efficacy

L-lysine is co-infused as a renal protectant during Peptide Receptor Radionuclide Therapy (PRRT) to reduce the absorbed radiation dose to the kidneys [1] [2]. The radiopeptides are reabsorbed and retained in the renal proximal tubules, and the co-infusion of positively charged amino acids like L-lysine competitively saturates the tubular reabsorption mechanisms [2].

The table below summarizes key efficacy data from preclinical and clinical contexts:

Context Reported Efficacy Key Findings
Preclinical (213Bi-DOTATATE in mice) ~50% reduction in renal uptake of radioactivity [2] L-lysine pre-administration increased the maximum tolerated activity (MTD) from 13.0 ± 1.6 MBq to 21.7 ± 1.9 MBq without affecting tumor uptake [2].
Clinical (177Lu-DOTATATE/DOTATOC) 30-50% reduction in renal uptake [2] Co-infusion of L-lysine (and/or L-arginine) is a standard pharmacological protection method to mitigate nephrotoxicity [1] [2].

Sample Experimental Workflow

The following diagram outlines a generalized preclinical workflow for evaluating L-lysine as a renal protectant, synthesizing common elements from the search results.

G start Start Experiment prep Animal Model Preparation (Establish tumor xenografts) start->prep cohort Define Animal Cohorts (e.g., Control vs. L-lysine treated) prep->cohort protect L-lysine Pre-Administration (Experimental group only) cohort->protect inject Administer Radiopeptide (e.g., 213Bi-DOTATATE, 111In-DOTATATE) biodist Biodistribution Study (Sacrifice animals at time points and harvest organs) inject->biodist protect->inject count Gamma Counting of Tissues (Measure % Injected Activity per Gram (%IA/g)) biodist->count analyze Data Analysis (Compare kidney and tumor uptake between cohorts) count->analyze

Workflow Stages:

  • Animal Model Preparation: Use an established tumor xenograft model (e.g., AR42J tumor cells in nude mice) known to express the target receptors (like SSTR2) at high density [2].
  • Define Animal Cohorts: Randomly allocate animals into at least two groups: a control group receiving the radiopeptide alone, and an experimental group receiving L-lysine prior to the radiopeptide [2].
  • L-lysine Pre-Administration: Administer the L-lysine solution to the experimental group immediately before the radiopeptide injection. The control group receives a saline or buffer solution.
  • Administer Radiopeptide: Inject the radiolabeled DOTA-peptide (e.g., 213Bi-DOTATATE or 111In-DOTATATE) into all animals. The injected peptide mass should be optimized; a mass of 0.3 nmol was found effective in a mouse study with 213Bi-DOTATATE [2].
  • Biodistribution Study: Euthanize the animals at predetermined time points post-injection (e.g., 1 hour and 24 hours). Collect and weigh organs of interest, especially kidneys and tumors [2].
  • Gamma Counting: Measure the radioactivity in each tissue sample using a gamma counter. Calculate the results as a percentage of the injected activity per gram of tissue (%IA/g) [2].
  • Data Analysis: Statistically compare the %IA/g in the kidneys and tumors between the control and L-lysine-treated groups. Successful renal protection is indicated by a significant reduction in kidney uptake without a significant impact on tumor uptake.

Key Technical Considerations for FAQs

Based on the search results, here are points you can adapt for your FAQ section:

  • Why is kidney protection needed? Radiolabeled DOTA-peptides are reabsorbed and retained in the renal proximal tubules, making the kidneys a dose-limiting organ in PRRT [2].
  • How does L-lysine protect the kidneys? It acts as a competitive agent, saturating the tubular reabsorption pathways for the radiopeptide, thereby reducing its retention in the kidneys [2].
  • Does L-lysine affect tumor uptake? A well-optimized protocol should not negatively impact tumor accumulation. Preclinical studies show that L-lysine can reduce kidney uptake by about 50% without affecting tumor uptake [2].
  • What is a common clinical protocol? In a clinical setting, an infusion of a solution containing 2.5% arginine and 2.5% lysine in saline, or other amino acid solutions, is used for kidney protection [1].

Knowledge Gaps and Future Research

Please note that the search results provided limited specific details on exact human dosing protocols (concentration, infusion rate) for L-lysine alone. Clinical practice often uses a combination of L-lysine and L-arginine [1]. Furthermore, detailed stability data for L-lysine in infusion solutions was not found in these results.

References

modifying linker entities to improve DOTA peptide distribution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the primary goal of modifying the linker in a DOTA-peptide conjugate? The primary goal is to control the pharmacokinetic and pharmacodynamic properties without compromising the targeting ability of the peptide. Specific objectives include increasing metabolic stability, modulating hydrophilicity/hydrophobicity to influence clearance pathways, enhancing tumor uptake by prolonging blood circulation, and improving binding affinity by optimally positioning the peptide for receptor interaction [1] [2].

  • Q2: What are common types of linkers and their key characteristics? Linkers can be broadly categorized by their chemical nature and length. Common choices include hydrophobic hydrocarbon spacers and hydrophilic, flexible PEG-based spacers [1] [3].

  • Q3: How can I troubleshoot low tumor uptake of my DOTA-peptide radioconjugate? A potential strategy is to incorporate an albumin-binding moiety into the linker. This increases the molecule's affinity for serum albumin, prolonging its circulation time and thereby increasing its chance of accumulating in the tumor tissue [1].

Linker Types and Their Properties

The table below summarizes common linker entities and their influences on peptide properties.

Linker Type Key Characteristics Impact on Peptide Properties Reported Example
Hydrophobic Hydrocarbon (e.g., Aminoundecanoic acid - Aun) Long, lipophilic carbon chain [4]. Can enhance receptor binding affinity and tumor uptake compared to shorter chains [4]. DOTA-Aun-(D-Lys⁶-GnRH) showed higher binding affinity and tumor uptake than a shorter chain analogue [4].
Hydrophilic Spacer (e.g., PEG₄) Flexible, hydrophilic polyethylene glycol chain [1] [3]. Improves solubility, reduces nonspecific binding, and can moderate overly high albumin affinity [1]. Used in uPAR-02 to create a favorable profile with high tumor retention and improved tumor-to-kidney ratio [1].
Albumin-Binding Moiety (e.g., 4-(p-iodophenyl)butanoate) Lipophilic entity with high affinity for serum albumin [1]. Dramatically increases blood retention time, leading to significantly higher tumor accumulation [1]. [¹⁷⁷Lu]Lu-uPAR-02 showed >10x higher tumor activity retention than the non-albumin-binding counterpart [1].
Aminomethyl Benzoic Acid (AMBA) Rigid, aromatic, and liphenic structure [1]. Can be used to further increase albumin-binding affinity when added to the linker system [1]. Incorporated into the design of uPAR-03 to enhance interaction with albumin [1].

Experimental Workflow for Linker Optimization

The following diagram outlines a systematic approach to optimizing the linker in a DOTA-peptide conjugate.

Start Start: Define Target Product Profile Step1 1. Linker Design & Synthesis Start->Step1 Step2 2. In Vitro Characterization Step1->Step2 Step3 3. Preclinical In Vivo Evaluation Step2->Step3 Analyze Analyze Data & Iterate Step3->Analyze Analyze->Step1 Refine Design End Lead Candidate Identified Analyze->End Success

Detailed Experimental Protocols

Step 1: Linker Design & Synthesis

  • Rational Design: Based on your target product profile, select potential linkers (e.g., PEG for hydrophilicity, hydrocarbon for lipophilicity, or an albumin-binding entity for prolonged circulation) [1] [4] [2].
  • Synthetic Methodology: Conjugates are typically synthesized using Fmoc solid-phase peptide synthesis (SPPS) [1] [4]. A common strategy is to incorporate a lysine residue, which provides a bifurcation point (via its Nα and Nε amines) for separate conjugation of the DOTA chelator and the linker/albumin-binder [1].
  • Purification & Characterization: Purify the crude product using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the chemical identity of the final conjugate using high-resolution mass spectrometry (HRMS) and assess purity with analytical HPLC [1] [4].

Step 2: In Vitro Characterization

  • Radiolabeling: Label the conjugate with your chosen radionuclide (e.g., ¹⁷⁷Lu, ¹¹¹In) [1]. A general protocol for DOTA-conjugates is to react the peptide with the radionuclide in a slightly acidic buffer (e.g., 0.05 M HEPES, pH 4-4.5) at high temperature (e.g., 80-95°C) for 15-30 minutes [5] [6].
  • Stability Assay: Incubate the radiolabeled peptide in saline (with an antioxidant like ascorbic acid) and in blood plasma at 37°C. Analyze the mixture at various time points (e.g., 1, 4, 24 hours) using radio-instant thin-layer chromatography (ITLC) or HPLC to determine the percentage of intact radiopeptide [1].
  • Receptor Binding Affinity (KD): Perform competitive cell-binding assays on cells expressing the target receptor. Use membrane preparations or transfected cell lines (e.g., HEK-uPAR cells) [1] [4]. Incubate cells with a fixed concentration of a known radioligand and increasing concentrations of your cold DOTA-peptide conjugate. Calculate the half-maximal inhibitory concentration (IC₅₀) and subsequently the dissociation constant (K_D) [1].
  • Plasma Protein Binding: Assess the binding affinity of the new conjugate to mouse and human plasma proteins. This can be measured using assays that quantify the shift in protein binding compared to a non-modified reference peptide [1].

Step 3: Preclinical In Vivo Evaluation

  • Animal Model: Conduct biodistribution studies in nude mice bearing relevant tumor xenografts (e.g., HEK-uPAR or MDA-MB-231 tumors) [1] [4].
  • Biodistribution Study: Inject a bolus of the radiolabeled conjugate into the tail vein. Sacrifice groups of mice at key time points (e.g., 0.5, 2, 4, 24, and 48 hours post-injection). Collect tissues of interest (blood, tumor, liver, kidneys, muscle, etc.), weigh them, and measure the radioactivity in a gamma counter [1] [4].
  • Data Analysis: Calculate the percentage of injected activity per gram of tissue (%IA/g). Derive critical ratios such as tumor-to-blood and tumor-to-kidney to assess targeting specificity and potential renal toxicity [1] [4].

Key Considerations for Experimental Design

  • Buffer for Radiolabeling: For challenging labels, using HEPES or MES buffer (pH 5.5) instead of acetate can significantly improve labeling efficiency and specific activity by reducing competitive chelation from metal contaminants [6].
  • Stability vs. Targeting: A longer linker might improve binding affinity but could also make the peptide more susceptible to metabolic degradation. It is crucial to find a balance [4].
  • Theragnostic Alignment: Ensure that the linker design is compatible with both diagnostic (e.g., ⁶⁸Ga, ⁴⁴Sc) and therapeutic (e.g., ¹⁷⁷Lu) radionuclides if developing a theragnostic pair, as the chelator's stability can vary with the radiometal [7].

References

controlling number of DOTA chelators per protein

Author: Smolecule Technical Support Team. Date: February 2026

Conjugation Chemistries for DOTA Attachment

The method you choose for conjugating DOTA to your protein is the primary factor in controlling the chelator-to-protein ratio. The table below summarizes common approaches.

Conjugation Method Target on Protein Key Features / Considerations Example from Literature
Isothiocyanate Ligation [1] Lysine amines Common, non-specific; degree of substitution depends on reaction conditions and number of accessible lysines. [1] Trivalent Gd-DOTA reagent with NCS group. [1]
Thiol-Maleimide Ligation [1] Cysteine thiols Enables site-specific modification; requires free cysteine residues. [1] Site-specific labeling of proteins and antibody mimetics. [1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [1] Genetically encoded tags Bioorthogonal, site-specific; requires pre-modified protein with azide or alkyne group. [1] Site-specific labeling of biomolecules. [1]
2-Iminothiolane (2IT) Mediated [2] Lysine amines Converts amines into thiols, which can then be targeted for maleimide chemistry. [2] Conjugation of (S) 2-[p-(bromoacetamido)benzyl]-DOTA (BAD) to the Lym-1 antibody. [2]

This decision process can be visualized in the workflow below.

Start Goal: Attach DOTA to Protein Q1 Is site-specific conjugation required? Start->Q1 Q2 Are native cysteines available or can one be engineered? Q1->Q2 Yes M3 Method: Isothiocyanate Ligation (to lysines) Q1->M3 No Q3 Can a bioorthogonal tag (e.g., azide) be incorporated? Q2->Q3 No M1 Method: Thiol-Maleimide Ligation Q2->M1 Yes M2 Method: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Q3->M2 Yes M4 Method: 2-Iminothiolane (2IT) Mediated Conjugation Q3->M4 No End Proceed to Quantification M1->End M2->End M3->End M4->End

Quantifying the Chelator-to-Protein Ratio

After conjugation, you must measure the average number of DOTA chelators attached to each protein molecule. Here are two practical methods:

  • Isotopic Dilution Assay [2] [1]: This is a highly accurate method.

    • Label a small, known amount of your DOTA-protein conjugate with a radioactive metal (e.g., ⁶⁴Cu, ¹¹¹In, ⁹⁰Y). [2]
    • Add a large, known excess of a non-radioactive ("cold") competitor chelator (e.g., DTPA) to the solution. This competitor will scavenge any radiometal that is not tightly bound to the DOTA on your protein. [2]
    • Separate the protein from the small molecule chelators (e.g., using size-exclusion chromatography or dialysis).
    • Measure the radioactivity associated with the protein fraction. The number of moles of chelator is equal to the number of moles of bound metal. The chelator-to-protein ratio is calculated as: (radioactivity on protein / specific activity of radiometal) / (moles of protein).
  • Spectrophotometric Assay for Unconjugated DOTA [3]: This method indirectly measures conjugation efficiency.

    • Perform the conjugation reaction and then separate the DOTA-protein conjugate from free, unconjugated DOTA (e.g., using dialysis or gel filtration).
    • Use a colorimetric or fluorescent dye-based protein assay (e.g., Bradford, BCA) on the purified conjugate to determine the protein concentration. [3]
    • Use a metal-binding assay (e.g., with Co-57 as described in one study) or UV absorbance (if the DOTA derivative has a chromophore) to determine the DOTA concentration in the same sample. [4]
    • Calculate the ratio from the two concentration values.

Troubleshooting Common Issues

Here are solutions to frequently encountered problems:

  • Low Chelator-to-Protein Ratio:

    • Cause: Inefficient conjugation chemistry or insufficient DOTA reagent.
    • Solution: Increase the molar excess of the DOTA reagent in the reaction. Optimize reaction conditions (pH, buffer, temperature, time). [2] For example, one study found optimal yttrium labeling of a DOTA-immunoconjugate at pH 7-7.5 and 37°C. [2]
  • High Chelator-to-Protein Ratio Leading to Aggregation or Loss of Activity:

    • Cause: Excessive modification, particularly when targeting multiple lysine residues, can disrupt protein folding and the binding site.
    • Solution: Reduce the molar excess of the DOTA reagent. Switch to a site-specific conjugation method (like thiol-maleimide or SPAAC) to control the attachment location and avoid critical functional domains. [1]
  • Inconsistent or Irreproducible Results:

    • Cause: Incomplete purification of the DOTA-protein conjugate from free chelator, leading to inaccurate quantification.
    • Solution: Ensure rigorous purification after conjugation. Use multiple purification methods (e.g., dialysis followed by size-exclusion chromatography) and validate that no free chelator remains. [1]

References

Purification Methods for DOTA-Conjugated Peptides

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary purification techniques used for DOTA-conjugated peptides, with Reversed-Phase HPLC (RP-HPLC) being the most prominent.

Method Principle Common Applications & Eluents Key Advantages

| Reversed-Phase HPLC (RP-HPLC) [1] [2] | Separation based on hydrophobicity using a non-polar stationary phase and polar mobile phase. | Analytical & Preparative HPLC [1]. Eluents: Solvent A: 0.1% Trifluoroacetic acid (TFA) in H₂O; Solvent B: 0.1% TFA in Acetonitrile [1] [2]. | High resolution, effective for separating peptides from impurities and reaction by-products [2]. | | Other Supporting Methods | | | | | Instant Thin-Layer Chromatography (iTLC) [3] | Rapid quality control to assess radiochemical purity and identify free radionuclides. | Quick quality control check during radiolabeling processes [3]. | Fast and convenient for in-process checks. |

Troubleshooting FAQs for DOTA-Conjugated Peptides

Here are answers to some frequently encountered issues during the synthesis and purification of DOTA-conjugated peptides.

1. Why is my final peptide yield low, and how can I improve it? Low yield can stem from inefficiencies during synthesis or purification.

  • Synthesis Optimization:
    • Coupling Reagents: Use efficient coupling reagents like HATU, HCTU, or COMU to improve coupling efficiency and reduce by-products [4].
    • Double-Coupling: For difficult sequences, employ a double-coupling strategy to ensure complete reaction [4].
    • Additives: For peptides prone to aggregation, using mixed solvents like DMSO/DMF or trifluoroethanol (TFE)/DMF can suppress hydrogen bonding and improve coupling efficiency [4].
  • Purification Recovery:
    • Ensure your HPLC method is optimized for the specific peptide. A shallow gradient can often improve separation and recovery of the target compound.

2. My peptide has low purity after HPLC. What could be the cause? Impurities often originate from the synthesis or conjugation step.

  • Source of Impurities: Commercial DOTA-tris(t-Bu ester) can contain chemical impurities such as mono-, di-, and tetra-alkylated side products, which can lead to impure final conjugates [2].
  • Solution - On-Resin Synthesis: To achieve higher purity, consider synthesizing the DOTA chelator directly on the solid-phase support from a cyclen precursor. This method avoids the impurities of commercial DOTA and allows for site-specific conjugation, resulting in a purer product [2].

3. The peptide is not labeling efficiently with the radionuclide. Is this a purification issue? While purification itself doesn't cause this, the presence of impurities from synthesis can. Metal ion contaminants (e.g., Cd²⁺, Fe³⁺) can compete with the radionuclide for chelation sites [5].

  • Ensure Peptide Purity: A pure peptide precursor is crucial for efficient radiolabeling. Use high-purity reagents and water to minimize metal contamination [5].
  • Optimize Labeling Conditions: The radiolabeling reaction kinetics are optimal at a specific pH (typically 4-4.5 for metals like ¹⁷⁷Lu and ⁹⁰Y). A pH that is too low can significantly slow down the reaction [5].

Experimental Protocol: Solid-Phase Synthesis and Purification of a DOTA-Peptide

This protocol outlines the synthesis of a DOTA-conjugated peptide based on a published method, which includes on-resin conjugation to avoid impurities from commercial DOTA sources [2].

DOTA_Peptide_Synthesis cluster_1 Peptide Chain Elongation (Standard Fmoc SPPS) cluster_2 On-Resin DOTA Conjugation Start Start SPPS with Fmoc-Rink Amide Resin A Fmoc Deprotection (20% Piperidine/DMF) Start->A B Couple Amino Acids (Fmoc-AA, HBTU, DIEA) A->B A->B C Repeat Cycle Until Peptide Sequence Complete B->C B->C D N-term Acylation with Bromoacetic Acid C->D E Couple Cyclen (Nucleophilic Displacement) D->E D->E F Trialkylation (tert-Butyl Bromoacetate) E->F E->F G Cleave from Resin & Deprotect (TFA Cocktail) F->G H Purify Crude Product (Preparative RP-HPLC) G->H I Lyophilize to Obtain Pure DOTA-Peptide H->I

Materials:

  • Resin: Rink amide MBHA resin [2].
  • Amino Acids: Fmoc-protected amino acids.
  • Reagents: HBTU, DIEA, Bromoacetic acid, Cyclen, tert-Butyl bromoacetate [2].
  • Solvents: DMF, Dichloromethane (DCM), Trifluoroacetic acid (TFA) [2].
  • Cleavage Cocktail: TFA with scavengers like water and triisopropylsilane (TIPS) [4].

Procedure:

  • Peptide Chain Assembly: Perform standard Fmoc-SPPS on the rink amide resin. Cycles consist of:
    • Fmoc deprotection with 20% piperidine in DMF [2].
    • Amino acid coupling using Fmoc-AA (4 equiv.), HBTU (4 equiv.), and DIEA (8 equiv.) in DMF for 60 minutes [2].
  • On-Resin DOTA Conjugation:
    • After final Fmoc deprotection, acylate the N-terminus with bromoacetic acid (activated in situ with HOBt/DIC) to form a bromoacetylated peptide-resin [2].
    • React the bromoacetylated peptide with cyclen to attach the macrocyclic core via nucleophilic substitution [2].
    • Alkylate the cyclen amines by reacting with tert-butyl bromoacetate to build the DOTA structure on the solid support [2].
  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all protecting groups using a TFA-based cocktail (e.g., TFA:H₂O:TPS 95:2.5:2.5) for 2-3 hours [2] [4].
  • Purification:
    • Precipitate the crude peptide in cold diethyl ether and re-dissolve in a water/acetonitrile mixture.
    • Purify by preparative RP-HPLC using a C18 column and a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B) [1] [2].
  • Lyophilization: Lyophilize the purified fractions to obtain the pure DOTA-conjugated peptide as a solid powder [2].

References

preventing disulfide bond reduction during DOTA conjugation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Preventing Disulfide Bond Reduction

Root Cause Explanation Preventive Strategy
Use of Reducing Agents DTT (Dithiothreitol) is a potent reducing agent that breaks disulfide bonds to maintain cysteine residues in a reduced state [1]. Avoid introducing DTT or similar reagents (e.g., β-Mercaptoethanol) into your reaction buffer [1].
Incorrect pH The reducing power of agents like DTT is most effective at a pH above 7 [1]. Control and verify that the conjugation reaction pH is suitable for your specific chemistry without enhancing reducing conditions.
Non-Site-Specific Conjugation Traditional conjugation to natural amino acids (e.g., lysines) can alter antibody characteristics and often requires optimization to avoid problematic sites [2]. Employ site-specific conjugation techniques that direct the DOTA modification to a specific, engineered location on the protein, away from critical disulfide bonds [2] [3].

Key Experimental Protocols

Here are detailed methodologies for the two primary strategies identified, which you can adapt for your technical guides.

1. Strategy: Using a Non-Reducing Reaction Environment

  • Principle: The core of this method is to scrupulously avoid the introduction of any reducing agents into all buffers and solutions used during the conjugation and purification process.
  • Procedure:
    • Buffer Preparation: Prepare all conjugation, dilution, and purification buffers (e.g., phosphate or carbonate buffers) without adding DTT, TCEP, or β-mercaptoethanol.
    • Buffer Exchange: If your protein stock solution contains a reducing agent, perform a buffer exchange into a clean, non-reducing buffer using desalting columns (e.g., PD-10) or dialysis [4].
    • Verification: Confirm the absence of reducing agents by testing the final buffer pH and composition.

2. Strategy: Implementing Site-Specific Conjugation

  • Principle: This advanced method involves engineering a specific site for conjugation that does not interfere with the protein's native disulfide bonds [2] [3].
  • Procedure (based on peptide-guided Fc conjugation [2]):
    • Engineering/Selection: Use an antibody engineered with a specific conjugation tag or a unique cysteine residue at a defined location (e.g., a peptide sequence that binds the Fc region).
    • Conjugation: Perform the amine coupling reaction between the DOTA derivative and the engineered site on the antibody. The provided example was conducted for 15 minutes at 25°C [2].
    • Purification & Analysis: Separate the conjugated product using ion-exchange chromatography. Confirm the molecular mass and structure using liquid chromatography-mass spectrometry (LC/MS) and other biophysical methods.

Decision Workflow

The diagram below outlines the logical process for selecting the right strategy, helping to quickly identify the appropriate preventive measures.

start Plan DOTA Conjugation q1 Are disulfide bonds critical for protein structure/function? start->q1 q2 Is protein engineering an available option? q1->q2 Yes strat1 Use Non-Reducing Environment q1->strat1 No strat2 Employ Site-Specific Conjugation q2->strat2 Yes caution Proceed with extreme caution. Validate structure post-conjugation. q2->caution No

Key Technical Takeaways

Based on the research, here are the core principles to ensure successful conjugation:

  • The primary threat to disulfide bonds comes from the deliberate addition of reducing agents like DTT to your reaction buffer. A fundamental preventive measure is to use a rigorously controlled, non-reducing environment [1].
  • For a more robust and reliable solution, site-specific conjugation is the superior strategy. It directs the chemical modification to a predefined site, inherently protecting the structural disulfide bonds from side reactions [2] [3].

References

optimizing reaction pH for DOTA NHS ester conjugation

Author: Smolecule Technical Support Team. Date: February 2026

Conjugation Protocol for Antibodies

Here is a detailed methodology for conjugating DOTA-NHS ester to an antibody, based on a published protocol for Rituximab [1].

  • Antibody Preparation: Concentrate the antibody solution (e.g., to 10 mg/mL) using an Amicon centrifugal filter unit (e.g., MWCO 30,000). To protect the antibody from metal impurities, incubate the concentrated solution with a low concentration of DTPA (e.g., 40 mM) for about 30 minutes at 4°C.
  • Purification: Remove the excess DTPA by passing the solution through a size-exclusion chromatography column (e.g., PD-10 or Sephadex G-25), using a 0.05 M phosphate buffer at pH 7.0 as the eluent.
  • Conjugation Reaction: Collect the protein-containing fractions and incubate them with a 100-fold molar excess of DOTA-NHS ester at 4°C with gentle stirring for 24 hours [1].
  • Purification of Conjugate: Transfer the reaction mixture to an Amicon centrifugal filter. Perform buffer exchange into a storage-compatible buffer (e.g., 0.5 M ammonium acetate, pH 5.5) and simultaneously remove the unreacted DOTA-chelator.
  • Determination of Conjugation Ratio: The average number of DOTA molecules attached per antibody molecule can be determined using a radiolabelling assay with a metal isotope like ⁶⁴Cu [1].

Troubleshooting Common Issues

Here are answers to potential FAQs that might arise during the conjugation process.

Question Answer & Solution
What happens if the pH is too low? The reaction efficiency will drop significantly. NHS esters react preferentially with deprotonated primary amines (at lysine residues). A low pH environment causes these amines to be protonated, severely reducing the conjugation yield.
Why is a high molar excess of DOTA-NHS used? Antibodies have many lysine residues, but not all are equally accessible. Using a large excess (e.g., 100:1) ensures that a sufficient number of chelators are attached to the antibody for effective radiolabelling and application, as demonstrated in the protocols [2] [1].
How does the conjugation pH affect radiolabeling? The conjugation pH itself doesn't directly affect later radiolabeling, but the number and location of attached DOTA chelators can. Furthermore, the optimal pH for the subsequent radiometal incorporation (e.g., with ¹¹¹In or ⁹⁰Y) is different and must be optimized separately for each protein-chelator construct [2].

| How can I confirm a successful conjugation? | Common methods include:

  • Mass Spectrometry: To detect the increase in molecular weight of the protein [2].
  • Radiolabelling Assay: Using a test isotope (e.g., ⁶⁴Cu) to determine the average number of chelators per antibody molecule [1].
  • MALDI-TOF-MS: As used for PAMAM dendrimer conjugates [3]. |

Experimental Workflow

The following diagram illustrates the key stages of the conjugation and validation process.

cluster_1 Conjugation Reaction Antibody Preparation Antibody Preparation Conjugation Reaction Conjugation Reaction Antibody Preparation->Conjugation Reaction Purification Purification Conjugation Reaction->Purification DOTA-NHS Ester DOTA-NHS Ester DOTA-NHS Ester->Conjugation Reaction Characterization & QC Characterization & QC Purification->Characterization & QC Mass Spec Analysis Mass Spec Analysis Characterization & QC->Mass Spec Analysis Determine Chelator Ratio Determine Chelator Ratio Characterization & QC->Determine Chelator Ratio pH 7.5-9.0 Buffer pH 7.5-9.0 Buffer pH 7.5-9.0 Buffer->Conjugation Reaction Incubate 24-48h Incubate 24-48h Incubate 24-48h->Conjugation Reaction

The protocols for proteins and PAMAM dendrimers differ primarily in reaction duration and reagent ratios [2] [3]. The conjugation ratio can be controlled by varying the molar ratio of DOTA active ester to the protein [2].

References

site-specific versus random lysine DOTA conjugation

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature Random Lysine Conjugation Site-Specific Lysine Conjugation
Product Homogeneity Low; heterogeneous mixture of conjugates with variable chelator numbers and positions [1] High; homogeneous, single-conjugate species [1]
Conjugation Process Direct reaction with multiple solvent-accessible lysines [1] Directed mutagenesis to create single-lysine variants, then conjugation [1]
Experimental Performance Baseline for comparison A leading candidate (A1K2) showed 2.4x higher tumor-to-kidney and 1.9x higher tumor-to-liver ratios than the best multi-lysine variant [1] [2]
Key Advantages Simple, well-established protocol [3] Defined chemical structure, improved biodistribution, reduced off-target uptake, better imaging contrast, more favorable dosimetry for theranostics [1]
Main Drawbacks Difficult reproducibility, unpredictable impact on affinity and pharmacokinetics, suboptimal target-to-background ratios [1] Requires protein engineering and additional upfront development [1]

Experimental Evidence and Workflow

The compelling data in the table above comes from a study that re-engineered the anti-mesothelin sdAb "A1" [1]. The researchers systematically compared their novel site-specific method against the traditional random approach.

Experimental Protocol for Site-Specific Conjugation

The methodology for achieving site-specific conjugation involved a structured series of steps [1]:

  • Molecular Engineering: Using the wild-type A1 sdAb, which has four conserved lysines, researchers created four separate single-lysine variants (A1K1-His, A1K2-His, A1K3-His, A1K4-His) via directed mutagenesis, replacing three lysines with arginines in each variant.
  • Site-Specific Conjugation: Each purified single-lysine variant was conjugated with the chelator p-SCN-Bn-DOTA.
  • Radiolabeling: The DOTA-conjugated sdAbs were labeled with the radionuclide Gallium-68 (⁶⁸Ga) for PET imaging.
  • In Vivo Evaluation: The radiotracers were evaluated in mice bearing triple-negative breast cancer (HCC70) xenografts through PET imaging and ex vivo biodistribution analysis at 1-hour post-injection.

The following diagram illustrates this research workflow:

Start Wild-type A1 sdAb (With four lysines) Step1 Directed Mutagenesis Start->Step1 Step2 Production of four single-lysine variants Step1->Step2 Step3 Site-specific conjugation with p-SCN-Bn-DOTA Step2->Step3 Step4 Radiolabeling with ⁶⁸Ga Step3->Step4 Step5 In vivo evaluation (PET imaging & biodistribution) Step4->Step5 Result Identification of leading candidate: ⁶⁸Ga-DOTA-A1K2 Step5->Result

Key Findings from the Comparison

The experimental evaluation revealed clear performance differences [1]:

  • Optimized Biodistribution: The site-specific variant ⁶⁸Ga-DOTA-A1K2 was identified as the lead candidate. It achieved significantly higher tumor-to-background ratios compared to randomly conjugated versions and other site-specific variants.
  • Variants Performance: Not all conjugation sites are equal. While A1K2 and A1K4 performed well, A1K1 showed low conjugation efficiency and higher liver retention, and A1K3 had reduced stability.
  • Further Optimization: The study also confirmed that removing the His-tag and co-injecting gelofusine (a kidney uptake competitor) could further reduce renal retention, fine-tuning the biodistribution.

Why the Conjugation Method Matters in Drug Development

The choice between random and site-specific conjugation has profound implications for diagnostic and therapeutic agent development.

  • For Diagnostic Imaging: The superior tumor-to-background ratios of site-specific conjugates like ⁶⁸Ga-DOTA-A1K2 enable more sensitive detection of small tumors or metastases, as off-target signals in organs like the liver and kidneys are minimized [1].
  • For Theranostic Applications: A homogeneous conjugate ensures predictable behavior when switching from a diagnostic (e.g., ⁶⁸Ga) to a therapeutic radionuclide (e.g., Lutetium-177). The improved biodistribution directly translates to lower radiation dose to healthy organs and a better safety profile, which is critical for therapy [1] [3].

How to Choose a Strategy

Here is a brief guide to help you decide on a conjugation strategy for your project:

Scenario Recommended Strategy Rationale
Early proof-of-concept, vector validation Random Conjugation Faster and simpler to implement for initial target engagement tests.
Developing a clinical theranostic agent Site-Specific Conjugation Justifies the upfront investment for superior, reproducible pharmacokinetics and safety.
Working with a stable protein (e.g., sdAbs) Site-Specific Conjugation The protein can tolerate the engineering and potential labeling conditions (e.g., heating for DOTA) [3].

References

Comparison of DOTA vs. DOTAGA Kidney Retention

Author: Smolecule Technical Support Team. Date: February 2026

Targeting Vector / Ligand Radionuclide Key Finding on Kidney Retention Suggested Reason / Mechanism Reference
Minigastrin analog (CCK-2R targeting) 177Lu / 68Ga DOTA conjugate resulted in elevated kidney retention compared to its (R)-DOTAGA counterpart. DOTA conjugation led to higher overall tumor and kidney uptake. The (R)-DOTAGA chelator has a different molecular structure and charge distribution. [1] [1]
Anti-FZD10 Antibody (OTSA101) 225Ac DOTAGA demonstrated high tumor-to-bone marrow ratios; No significant difference in adverse effects (including kidney) vs. DOTA. DOTAGA had a smaller impact on antibody binding affinity and higher labeling efficiency than DOTA. [2] [2]
Bombesin Antagonist (RM26, GRPR targeting) 111In DOTAGA-conjugate showed lower early uptake in GRPR-expressing organs (e.g., pancreas) than NOTA/NODAGA. DOTA showed similar low uptake. The negative charge of the [111In]DOTAGA complex improves clearance and reduces non-specific uptake in non-target tissues. [3] [3]
Anti-mesothelin sdAb (A1-His nanobody) 68Ga [68Ga]Ga-DOTA-A1-His exhibited ~2-fold lower kidney uptake than [68Ga]Ga-NOTA-A1-His. The different coordination geometry and charge of the radiometal-chelator complex influences renal reabsorption and retention. [4] [4]
PSMA-targeted ligand 68Ga / 177Lu DOTAGA-conjugated ligand showed higher hydrophilicity (logP = -3.6) and fast kidney clearance, contributing to high imaging contrast. Increased hydrophilicity of the DOTAGA complex promotes renal excretion and reduces retention. [5] [5]

Experimental Context and Methodologies

To help you interpret the data, here are the core methodologies commonly used in these studies:

  • In Vitro Affinity and Internalization: Binding affinity (IC₅₀, KD) and cell internalization rates are determined using receptor-positive cancer cell lines (e.g., AR42J for CCK-2R, PC-3 for GRPR, LNCaP for PSMA). These tests evaluate the core biological activity of the radioligand. [1] [3]
  • Radiolabeling: Chelator-peptide conjugates are labeled with diagnostic (e.g., 68Ga, 111In) or therapeutic (e.g., 177Lu, 225Ac) radionuclides under optimized conditions (specific temperature, buffer, pH, and time). Radiochemical purity is verified. [1] [5]
  • Biodistribution Studies: The radiolabeled compounds are administered to mice bearing tumor xenografts. At predetermined time points, animals are euthanized, and organs are harvested. The accumulated radioactivity in tumors and normal organs (especially kidneys) is measured to calculate the percentage of injected dose per gram of tissue (%ID/g). [1] [3]
  • Imaging Studies: Biodistribution is complemented by non-invasive imaging techniques like SPECT/CT or PET/CT to visually assess and quantify tracer distribution in real-time. [1]

Mechanism of Kidney Retention and Chelator Impact

The diagram below illustrates why kidney retention occurs and where the chelator's properties play a role.

cluster_0 Factors Influenced by Chelator Start Radioligand in Bloodstream Glomerulus Glomerular Filtration Start->Glomerulus ProximalTubule Proximal Tubule Glomerulus->ProximalTubule Reabsorption Reabsorption via Megalin/Cubilin Receptors ProximalTubule->Reabsorption Excretion Excretion in Urine ProximalTubule->Excretion Ideal path for clearance Lysosome Trapped in Lysosome Reabsorption->Lysosome Retention Retention Lysosome->Retention Radionuclide-Chelator Complex is Trapped Factor1 Overall Molecular Charge Factor1->Reabsorption Factor2 Hydrophilicity / Lipophilicity Factor2->Reabsorption Factor3 Interaction with Receptors Factor3->Reabsorption

The chart shows that small, hydrophilic radioligands are filtered by the glomerulus and enter the proximal tubule. Here, the megalin/cubilin receptor complex actively reabsorbs them. The radioligand is metabolized inside the cell, but the radiometal-chelator complex remains trapped in the lysosome, leading to prolonged kidney exposure. [6]

The chelator influences this process by altering the overall molecule's:

  • Charge: A more negative charge may reduce interaction with negatively charged cell membranes, potentially lowering reabsorption. [3]
  • Hydrophilicity: A more hydrophilic molecule (often indicated by a lower LogP value) is generally cleared more efficiently. [5]

Key Considerations for Your Research

  • No Universal Winner: As the table shows, DOTA can sometimes lead to lower kidney retention (e.g., with sdAbs [4]), while DOTAGA can be superior in other contexts (e.g., with PSMA ligands [5]). The effect is system-dependent.
  • Look Beyond Kidneys: The decision involves balancing kidney uptake with other critical factors like tumor uptake, labeling efficiency, and in vivo stability. A chelator that slightly increases kidney retention might be justified if it significantly improves tumor targeting or therapeutic efficacy. [1] [2]
  • Validate in Your System: Due to the lack of a consistent trend, empirical testing of both chelators within your specific ligand-receptor system is highly recommended.

References

Comparative Biodistribution of DOTA-Conjugated Peptides

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics and organ uptake patterns for various DOTA-conjugated peptides, based on data from preclinical and clinical studies.

Peptide Name (Target Receptor) Key Target Organs (High Uptake) Key Excretion Pathway Notable Biodistribution Features Primary Application
68Ga-DOTA-TATE (SSTR2) [1] Spleen, Kidneys, Adrenal glands, Liver Renal High physiological uptake in spleen is a key feature. Imaging of Neuroendocrine Tumors (NETs)
68Ga-DOTATOC (SSTR) [2] Pancreas, Adrenal glands, Kidneys, Pituitary Renal Significant uptake in pancreatic tissues. Imaging of SSTR-positive tumors
68Ga-DOTA-MGS5 (CCK2R) [3] Stomach, Kidneys, Urinary bladder Renal Designed for high enzymatic stability; uptake in stomach wall due to CCK2R expression. Imaging of Medullary Thyroid Carcinoma & other NETs
Minigastrin Analogs (CCK2R) [4] Tumors, Kidneys (highly variable) Renal PP-F11, MGD5, cyclo-MG1: High tumor uptake with relatively lower kidney retention. MG0, Sargastrin: Very high kidney uptake (>48%ID/g). Targeting CCK2R-expressing tumors
68Ga-DOTA-(Asp)n (Bone) [5] Skeletal Bone Renal Uptake increases with the length of the aspartic acid chain (e.g., D-Asp11, D-Asp14). Bone Imaging

Experimental Protocols for Biodistribution Studies

The data in the table above are derived from standardized preclinical and clinical methodologies. Here are the typical experimental protocols for obtaining such biodistribution data.

  • Preclinical Studies (in Mice/Rats) [6] [5] [4]

    • Animal Models: Studies are conducted in normal rodents or those with subcutaneous tumors expressing the target receptor.
    • Tracer Injection: A known radioactive dose (e.g., ~100 µL containing 1-5 MBq) of the DOTA-conjugated peptide is administered intravenously via the tail vein.
    • Tissue Sampling: At predetermined time points (e.g., 1 h and 4 h post-injection), animals are euthanized. Key organs (tumor, blood, kidney, liver, spleen, stomach, intestine, muscle, bone, etc.) are dissected, weighed, and their radioactivity is measured using a gamma counter.
    • Data Analysis: Results are calculated as the percentage of injected dose per gram of tissue (%ID/g). For tumor-bearing models, tumor-to-background ratios (e.g., tumor-to-blood, tumor-to-muscle) are also determined to assess targeting specificity.
  • Clinical Studies (in Patients) [1] [3]

    • Patient Population: Studies enroll patients with confirmed or suspected receptor-positive tumors (e.g., NETs).
    • PET/CT Imaging: Patients receive a slow intravenous injection of the radiolabeled peptide (e.g., ~150-180 MBq for 68Ga). Whole-body PET/CT scans are performed at multiple time points (e.g., 60 minutes post-injection).
    • Data Quantification: Uptake in organs and tumors is quantified by drawing regions of interest (ROIs) on the PET images to determine the Standardized Uptake Value (SUVmax and SUVmean).
    • Dosimetry: The biodistribution data over time is used to calculate the radiation-absorbed dose to various organs and the effective whole-body dose, which is critical for clinical safety.

Key Factors Influencing Biodistribution

The biodistribution of a DOTA-conjugated peptide is not random but is dictated by several key factors, as illustrated in the following workflow.

G Start DOTA-Conjugated Peptide Factor1 Peptide Vector & Target Receptor Start->Factor1 Factor2 Chelator & Radiolabel Start->Factor2 Factor3 Molecular Stability Start->Factor3 Factor4 Presence of His-tag Start->Factor4 Outcome1 Defines the primary uptake profile (e.g., Spleen for SSTR2, Stomach for CCK2R) Factor1->Outcome1 Outcome2 Enables theranostic applications and influences complex stability Factor2->Outcome2 Outcome3 In-vivo stability reduces off-target release and improves image contrast Factor3->Outcome3 Outcome4 Can lead to increased kidney retention Factor4->Outcome4

As shown in the diagram, the four major factors are:

  • Peptide Vector & Target Receptor: This is the primary driver. The peptide's sequence determines its affinity for a specific receptor (e.g., SSTR2, CCK2R), which dictates accumulation in organs that naturally express these receptors [1] [3] [7].
  • Chelator & Radiolabel: While DOTA is common, the choice of chelator can be fine-tuned. For instance, a direct comparison showed that a DOTA-conjugated nanobody had twofold lower kidney uptake than a NOTA-conjugated version, highlighting how the chelator can impact biodistribution and potential renal toxicity [6] [8].
  • Molecular Stability: Peptides stabilized against enzymatic breakdown (e.g., DOTA-MGS5) show improved tumor targeting and more favorable pharmacokinetics by reducing metabolite-mediated off-target uptake [3].
  • Presence of a His-tag: A hexahistidine tag (His-tag), often used for protein purification, can significantly increase kidney retention. Its removal is a standard step to improve the biodistribution profile of protein-based tracers like nanobodies [6] [8].

Research Implications and Conclusion

  • Interpreting clinical scans and distinguishing pathological uptake from physiological background.
  • Designing novel peptides with improved target-to-background ratios.
  • Advancing theranostic applications by predicting dosimetry and potential toxicity for therapeutic analogues like 177Lu-DOTATATE or 177Lu-DOTA-MGS5 [6] [3] [9].

References

theranostic potential 68Ga 177Lu same DOTA conjugate

Author: Smolecule Technical Support Team. Date: February 2026

Concept and Supporting Evidence

The "theranostic twin" concept uses a single targeting molecule (like a peptide or antibody) conjugated to a DOTA chelator. This allows the same molecule to be labeled with ⁶⁸Ga for Positron Emission Tomography (PET) imaging and with ¹⁷⁷Lu for therapy [1]. The table below summarizes key findings from recent studies.

Target / Disease Model Key Findings (Imaging & Therapy) Reference
Anti-mesothelin sdAb (Pancreatic/breast cancer) DOTA enables stable ⁶⁸Ga labeling & is suitable for future ¹⁷⁷Lu/¹⁶¹Tb labeling. Demonstrated specific tumor targeting; DOTA-conjugate showed 2x lower kidney uptake vs. NOTA, suggesting better dosimetry [2]. [2]
Neurotensin Receptor (Colon cancer) ⁶⁸Ga-DOTA-NT showed specific tumor uptake and fast clearance. ¹⁷⁷Lu-DOTA-NT exhibited similar tumor uptake, but significant bone marrow retention was noted at 14 days, indicating potential radiotoxicity [3]. [3]
Fibroblast Activation Protein (FAP) (Various cancers) Novel tracer DOTA-FAPT showed high stability, strong FAP affinity. [¹⁷⁷Lu]Lu-FAPT led to stronger tumor growth inhibition than [¹⁷⁷Lu]Lu-FAPI-04. First-in-human [⁶⁸Ga]Ga-FAPT showed superior diagnostic efficacy [4]. [4]
PSMA (Prostate cancer) DOTAGA- conjugated PSMA ligand ([⁶⁸Ga/¹⁷⁷Lu]DOTAGA-ffk(Sub-KuE)) showed high affinity, metabolic stability, and favorable pharmacokinetics with high tumor accumulation and low unspecific uptake [5]. [5]
Bone Metastases (Clinical study) ⁶⁸Ga-DOTA-IBA PET detected more lesions than ⁹⁹ᵐTc-MDP SPECT. ¹⁷⁷Lu-DOTA-IBA showed high uptake and long retention in lesions, effective bone pain palliation, and minimal toxicity [6]. [6]
αvβ6-Integrin (Pancreatic cancer) First-in-human study confirmed [⁶⁸Ga]Ga-DOTA-5G detects lesions and [¹⁷⁷Lu]Lu-DOTA-ABM-5G is safe and well-tolerated. The theranostic pair enables patient selection for targeted therapy [7]. [7]

Experimental Protocols for Radiolabeling

The protocols for labeling the same DOTA-conjugated molecule with ⁶⁸Ga and ¹⁷⁷Lu are distinct due to the different nature of the radionuclides.

Parameter ⁶⁸Ga Radiolabeling (for Imaging) ¹⁷⁷Lu Radiolabeling (for Therapy)
Buffer Sodium Chloride/HEPES [5] or Ammonium Acetate [3] Ammonium Acetate (0.1 M, pH 5.5) [5]
pH 3.5 - 4.5 [5] 5.5 [5]
Temperature 95°C [5] or 60°C [2] 95°C [5]
Time 5 - 15 minutes [2] [5] 30 minutes [5]
Specific Activity ~250-300 GBq/μmol [5] ~38 GBq/μmol [5]

The workflow below visualizes the shared stages and specific differences in the theranostic process, from conjugation to application.

TheranosticWorkflow Start DOTA-Biomolecule Conjugate Conjugation Conjugate with DOTA Start->Conjugation Ga68 Radiolabel with ⁶⁸Ga Conjugation->Ga68 Lu177 Radiolabel with ¹⁷⁷Lu Conjugation->Lu177 PET PET/CT Imaging Ga68->PET Therapy Radionuclide Therapy Lu177->Therapy Decision Target Expression Confirmed? PET->Decision Treatment Administer to Patient Therapy->Treatment Decision->Start No Decision->Lu177 Yes

Key Comparative Data: DOTA vs. NOTA

When developing a theranostic agent, the choice of chelator is critical. The table below compares DOTA and NOTA, another common chelator, based on a direct comparative study [2].

Parameter DOTA NOTA
Chelator-to-sdAb Ratio 1.8 [2] 1.3 [2]
⁶⁸Ga Labeling Temperature 60°C [2] Room Temperature [2]
⁶⁸Ga Labeling Time 15 minutes [2] 5 minutes [2]
Theranostic Utility Excellent for β⁻ emitters (¹⁷⁷Lu, ¹⁶¹Tb) [2] Limited utility for therapy [2]
In Vivo Profile (in mice) Twofold lower kidney uptake [2] Higher kidney uptake [2]

Key Advantages and Considerations

The evidence confirms that using the same DOTA conjugate for ⁶⁸Ga and ¹⁷⁷Lu is a robust and validated strategy.

  • Streamlined Development: A single chemical entity simplifies the preclinical development, regulatory approval, and clinical workflow [1].
  • True "Twin" Paradigm: It ensures that the diagnostic scan accurately predicts the biodistribution and targeting of the therapeutic agent, which is crucial for patient selection and dosimetry calculations [1] [7].
  • Considerations: While DOTA is versatile, labeling with ⁶⁸Ga typically requires higher temperatures (≥60°C) compared to NOTA. This is feasible for thermally stable biomolecules (like sdAbs [2]) but may denature more sensitive proteins.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-11.1

Exact Mass

532.2857

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Lysine-dota

Dates

Last modified: 07-15-2023
1: Akai H, Shiraishi K, Yokoyama M, Yasaka K, Nojima M, Inoue Y, Abe O, Ohtomo K, Kiryu S. PEG-poly(L-lysine)-based polymeric micelle MRI contrast agent: Feasibility study of a Gd-micelle contrast agent for MR lymphography. J Magn Reson Imaging. 2018 Jan;47(1):238-245. doi: 10.1002/jmri.25740. Epub 2017 Apr 17. PubMed PMID: 28419613.
2: Shiraishi K, Kawano K, Minowa T, Maitani Y, Yokoyama M. Preparation and in vivo imaging of PEG-poly(L-lysine)-based polymeric micelle MRI contrast agents. J Control Release. 2009 May 21;136(1):14-20. doi: 10.1016/j.jconrel.2009.01.010. Epub 2009 Jan 23. PubMed PMID: 19331861.

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